N-Methyl-2-morpholinoethanamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-methyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPJKGWWPWBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566416 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-40-1 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyl-2-morpholinoethanamine: A Technical Overview of its Physical Properties
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the known physical properties of N-Methyl-2-morpholinoethanamine, a morpholine derivative of interest in various research and development applications. The information presented herein is compiled from available chemical data sources and is intended to serve as a foundational resource for laboratory and development work.
Core Physical Properties
This compound is a substituted morpholine compound with the chemical formula C₇H₁₆N₂O. At standard conditions, it exists as a liquid.[1] A summary of its key physical and chemical identifiers is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 210.3 °C at 760 mmHg | |
| Density | 0.952 g/cm³ | |
| Flash Point | 81.0 °C | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Purity (Typical) | 98% | [1] |
| CAS Number | 41239-40-1 | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid substance like this compound. These protocols are standard laboratory procedures and provide a framework for obtaining the quantitative data presented above.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-reflux method is a common and accurate technique.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Thermometer with a suitable range
-
Heating block or oil bath
-
Clamps and stand
-
Capillary tube (sealed at one end)
Procedure:
-
A small volume (approximately 0.5 mL) of the liquid sample is placed into the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The apparatus is assembled with the thermometer bulb positioned in the vapor phase above the liquid surface.
-
The heating source is applied gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
As the liquid reaches its boiling point, the vapor pressure of the substance will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for the precise determination of the density of liquids.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium. The volume of the liquid is then precisely that of the pycnometer at that temperature.
-
The pycnometer and its contents are removed from the bath, dried on the outside, and its total mass is accurately measured (m_filled).
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m_liquid = m_filled - m_empty).
-
The density of the liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid using the micro-reflux method.
Caption: Workflow for Boiling Point Determination by the Micro-Reflux Method.
References
N-Methyl-2-morpholinoethanamine CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the fundamental physicochemical properties of N-Methyl-2-morpholinoethanamine. Due to the limited availability of published experimental protocols and signaling pathway information specific to this compound in the public domain, this document focuses on its core identifiers and presents a generalized experimental workflow for compound characterization.
Core Compound Information
The foundational data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 41239-40-1 | [1] |
| Molecular Weight | 144.2147 g/mol | [1] |
| Molecular Formula | C7H16N2O | [1] |
Synonyms: this compound is also known by several other names, including methyl[2-(morpholin-4-yl)ethyl]amine, 4-Morpholineethanamine, N-methyl-, N-methyl-2-morpholinoethylamine, N-Methyl-4-morpholineethanamine, and 4-[2-(methylamino)ethyl]morpholine[1].
Experimental Protocols
General Compound Characterization Workflow:
-
Compound Acquisition and Purity Assessment:
-
Obtain the compound from a commercial supplier or through chemical synthesis.
-
Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is often assessed using High-Performance Liquid Chromatography (HPLC).
-
-
Physicochemical Property Determination:
-
Experimentally determine key physicochemical properties such as solubility in various solvents (e.g., water, DMSO), pKa, and lipophilicity (LogP/LogD). These properties are crucial for understanding the compound's behavior in biological systems.
-
-
In Vitro Biological Screening:
-
Conduct primary screening assays to determine the compound's biological activity. This could involve target-based assays (e.g., enzyme inhibition, receptor binding) or cell-based phenotypic assays.
-
Determine the potency (e.g., IC50, EC50) and efficacy of the compound in relevant assays.
-
-
In Vitro ADME/Tox Profiling:
-
Assess the preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This may include assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).
-
Evaluate in vitro cytotoxicity in relevant cell lines to identify potential toxicity issues early in the discovery process.
-
-
Data Analysis and Hit-to-Lead Progression:
-
Analyze the collected data to establish a structure-activity relationship (SAR).
-
Based on the overall profile, decide whether to advance the compound to further studies, such as lead optimization and in vivo testing.
-
Visualizations
The following diagram illustrates a generalized workflow for the initial characterization of a chemical compound in a research and development setting.
Caption: Generalized workflow for compound characterization.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-morpholinoethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-2-morpholinoethanamine, a tertiary amine of interest in medicinal chemistry and drug development due to its morpholine and ethylamine moieties. This document outlines plausible synthetic routes, detailed experimental protocols, and expected analytical data based on established chemical principles and spectral data of analogous compounds.
Chemical Properties and Structure
This compound, also known as 4-[2-(methylamino)ethyl]morpholine, is a colorless to pale yellow liquid. Its chemical structure consists of a morpholine ring connected via a two-carbon ethyl bridge to a secondary amine with a methyl substituent.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| CAS Number | 1641-82-3 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity (Typical) | ≥98% | [1] |
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Direct Alkylation.
Method 1: Reductive Amination of 2-Morpholinoacetaldehyde with Methylamine
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. This approach involves the reaction of 2-morpholinoacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target tertiary amine.
Experimental Protocol: Reductive Amination
Materials:
-
2-Morpholinoacetaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-morpholinoacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Method 2: N-Alkylation of Methylamine with 2-Morpholinoethyl Chloride
This method involves the direct alkylation of methylamine with a suitable 2-morpholinoethyl electrophile, such as 2-morpholinoethyl chloride. To favor mono-alkylation and minimize the formation of the quaternary ammonium salt, an excess of methylamine is typically used.
Experimental Protocol: N-Alkylation
Materials:
-
2-Morpholinoethyl chloride hydrochloride
-
Methylamine (large excess, e.g., 40% aqueous solution or as a gas)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol or Acetonitrile
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a pressure-resistant vessel, dissolve 2-morpholinoethyl chloride hydrochloride (1.0 eq) and a base such as potassium carbonate (2.5 eq) in ethanol.
-
Cool the mixture in an ice bath and add a large excess of aqueous methylamine solution (e.g., 10 eq).
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess methylamine and solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t, J = 4.6 Hz | 4H | -O-CH₂- |
| ~ 2.65 | t, J = 5.8 Hz | 2H | Morpholine-N-CH₂- |
| ~ 2.45 | t, J = 4.6 Hz | 4H | Morpholine-N-CH₂- |
| ~ 2.50 | t, J = 5.8 Hz | 2H | -CH₂-N(CH₃)- |
| ~ 2.40 | s | 3H | -N-CH₃ |
| ~ 1.80 (broad) | s | 1H | -NH- (if present as impurity) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 67.0 | -O-CH₂- |
| ~ 57.5 | Morpholine-N-CH₂- |
| ~ 53.8 | -CH₂-N(CH₃)- |
| ~ 49.5 | Morpholine-N-CH₂- |
| ~ 36.5 | -N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretching (aliphatic) |
| 2815 | Medium | C-H stretching (N-CH₃) |
| 1460 | Medium | C-H bending |
| 1115 | Strong | C-O-C stretching (ether) |
| 1070 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 144 | Moderate | [M]⁺ (Molecular ion) |
| 100 | High | [M - C₂H₄N]⁺ (α-cleavage, loss of ethylamine radical) |
| 86 | High | [M - C₃H₇N]⁺ (cleavage of the ethyl bridge) |
| 58 | High | [CH₃NHCH₂CH₂]⁺ |
| 44 | Moderate | [C₂H₅N]⁺ |
Visualizations
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.
Caption: Proposed synthetic pathways for this compound.
Caption: General experimental workflow for chemical synthesis.
Safety Considerations
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.
-
Amine compounds can be corrosive and irritant; avoid inhalation and skin contact.
-
Reducing agents like sodium triacetoxyborohydride and sodium cyanobohydride should be handled with caution as they can react with moisture and acids to produce flammable or toxic gases.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these general procedures to their specific laboratory conditions.
References
Spectroscopic Profile of N-Methyl-2-morpholinoethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for N-Methyl-2-morpholinoethanamine (CAS No. 41239-40-1), a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally related compounds. The data herein is intended to serve as a reference for researchers in the synthesis, identification, and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the morpholine moiety, the N-methyl group, and the ethylamine linker found in similar molecules.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t | 4H | O-(CH ₂)₂-N |
| ~ 2.70 | t | 2H | N-CH ₂-CH₂-NH |
| ~ 2.50 | t | 2H | N-CH₂-CH ₂-NH |
| ~ 2.45 | t | 4H | O-(CH₂)₂-N-(CH ₂)₂ |
| ~ 2.30 | s | 3H | N-CH ₃ |
| ~ 1.50 | br s | 1H | NH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 67.0 | C H₂-O |
| ~ 58.0 | C H₂-N (ethyl) |
| ~ 54.0 | C H₂-N (morpholine) |
| ~ 48.0 | C H₂-NH |
| ~ 36.0 | N-C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Weak-Medium | N-H Stretch (Secondary Amine) |
| 2950-2800 | Strong | C-H Stretch (Aliphatic) |
| ~ 1450 | Medium | C-H Bend (Scissoring) |
| ~ 1115 | Strong | C-O-C Stretch (Ether) |
| ~ 1070 | Strong | C-N Stretch |
Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - CH₂=NCH₃]⁺ |
| 86 | High | [Morpholine-CH₂]⁺ |
| 58 | High | [CH₂=N(H)CH₃]⁺ |
| 44 | Moderate | [CH₂=NHCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence with a spectral width of 16 ppm and a relaxation delay of 1 second would be used. For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 220 ppm and a relaxation delay of 2 seconds would be employed. Data processing would involve Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane would be introduced into the instrument via a direct insertion probe or a gas chromatograph. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 40-400 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of N-Methyl-2-morpholinoethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-Methyl-2-morpholinoethanamine, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a qualitative overview based on the general principles of amine solubility and data from structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is presented. This guide aims to equip researchers with the foundational knowledge and practical methodology to assess its suitability for specific applications in chemical research and drug development.
Introduction
Predicted Solubility Profile
Based on the "like dissolves like" principle and the known solubility of similar amines, a qualitative solubility profile for this compound can be inferred. Amines are generally soluble in organic solvents such as diethyl ether and dichloromethane.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine and morpholine groups can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can interact with the polar functionalities of the molecule. The related compound 4-(2-Aminoethyl)morpholine is known to be soluble in chloroform and methanol.[3][4] |
| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar alkyl chain may provide some solubility, but the polar groups will limit miscibility with highly non-polar solvents. |
| Ethers | Diethyl Ether | Moderate | Amines are generally soluble in diethyl ether.[2] |
It is crucial to note that this table represents a qualitative prediction. Experimental verification is necessary for any quantitative application.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on laboratory equipment and specific requirements.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Steps
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter into a volumetric flask. Dilute the sample with an appropriate solvent to a concentration suitable for the analytical method.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standards and the diluted sample using a validated HPLC or GC method.
-
Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the solubility.
Conclusion
While specific, peer-reviewed quantitative data on the solubility of this compound in a wide range of organic solvents is currently lacking, its chemical structure suggests good solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.
References
N-Methyl-2-morpholinoethanamine: An In-depth Technical Guide on its Catalytic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-morpholinoethanamine is a tertiary amine catalyst pivotal in various chemical syntheses, most notably in the production of polyurethanes. Its efficacy stems from the presence of two nitrogen atoms with differing steric and electronic environments, which facilitates the reaction between isocyanates and hydroxyl compounds. This technical guide elucidates the catalytic mechanism of this compound, drawing upon established principles of tertiary amine catalysis and computational studies of analogous morpholine-based catalysts. Due to a lack of extensive published research specifically on this compound, this document leverages data from closely related compounds, such as N-ethylmorpholine, to provide a robust theoretical framework for its mechanism of action. This guide presents proposed catalytic cycles, summarizes relevant quantitative data from analogous systems, and provides detailed experimental protocols for further investigation.
Introduction to Tertiary Amine Catalysis in Urethane Formation
Tertiary amine catalysts are fundamental to the polyurethane industry, controlling the kinetics of both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1] The catalytic activity of these amines is primarily influenced by their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[2] this compound, a member of this class, possesses a morpholine ring and an N-methylated ethylamine side chain, offering multiple potential sites for catalytic interaction.
Two primary mechanisms are generally proposed for the catalytic action of tertiary amines in urethane formation:
-
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then more susceptible to attack by a hydroxyl group.
-
General Base Catalysis: The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate.[3]
Computational and experimental studies on analogous tertiary amines suggest that the general base catalysis pathway, involving the formation of a catalyst-alcohol complex, is the more likely mechanism.[3][4]
Proposed Catalytic Mechanism of this compound
Based on extensive computational studies of similar cyclic amine catalysts like N-ethylmorpholine, a detailed multi-step catalytic cycle is proposed for this compound in the formation of urethanes.[3][4] This mechanism involves a series of proton transfers and conformational changes that lower the overall activation energy of the reaction.
The key steps in the proposed catalytic cycle are as follows:
-
Formation of a Catalyst-Alcohol Complex (RC1): The catalyst, this compound, initially forms a hydrogen-bonded complex with the alcohol (polyol). This is a crucial step as, in industrial applications, the catalyst is typically pre-mixed with the polyol.[3]
-
Formation of a Trimolecular Complex (RC2): The isocyanate molecule then approaches the catalyst-alcohol complex to form a trimolecular reactant complex.
-
First Transition State (TS1): The system proceeds through a transition state where the hydroxyl proton begins to transfer to the more basic nitrogen of the catalyst, and a new bond starts to form between the alcohol's oxygen and the isocyanate's carbon.
-
Intermediate Formation (IM): A distinct intermediate is formed where the proton is transferred to the catalyst, and a covalent bond is established between the former alcohol and isocyanate moieties.
-
Second Transition State (TS2): A second transition state facilitates the transfer of the proton from the catalyst to the nitrogen of the newly formed urethane linkage.
-
Product Complex Formation (PC): A complex is formed between the final urethane product and the catalyst.
-
Catalyst Regeneration: The urethane product is released, regenerating the this compound catalyst, which can then participate in a new catalytic cycle.
Visualizing the Catalytic Cycle
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed logical workflow of the catalytic action.
Figure 1: Proposed catalytic cycle for this compound.
Quantitative Data from Analogous Systems
Table 1: Computed Proton Affinities of Catalytically Active Nitrogen in Analogous Catalysts
| Catalyst | Computed Proton Affinity (kJ/mol) |
|---|---|
| N-Ethylmorpholine (NEM) | 973.2 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1002.9 |
| 1,2-Dimethylimidazole (1,2-DMI) | 986.0 |
Data sourced from computational studies using the G3MP2BHandHLYP composite method.[3]
Table 2: Computed Relative Energies for the N-Ethylmorpholine Catalyzed Reaction Pathway
| Reaction Step | Relative Energy (ΔE₀, kJ/mol) |
|---|---|
| Reactant Complex 1 (RC1) | -21.8 |
| Reactant Complex 2 (RC2) | -32.6 |
| Transition State 1 (TS1) | -1.7 |
| Intermediate (IM) | -84.1 |
| Transition State 2 (TS2) | -2.1 |
| Product Complex (PC) | -92.6 |
Energies are relative to the initial reactants (PhNCO + BuOH + NEM). Data from computational studies.[3]
These data indicate that the formation of the intermediate is highly exothermic and that the transition states present significantly lower energy barriers compared to the uncatalyzed reaction, highlighting the catalytic efficiency of this class of compounds.
Experimental Protocols
To investigate the catalytic mechanism and kinetics of this compound, a standardized experimental approach can be employed. The following protocol outlines a general method for such a study.
Kinetic Analysis of Urethane Formation via FTIR Spectroscopy
Objective: To determine the reaction rate constants and activation energy for the this compound catalyzed reaction between an isocyanate and a polyol.
Materials:
-
Phenyl isocyanate (PhNCO) or another suitable isocyanate
-
Butan-1-ol (BuOH) or a suitable polyol
-
This compound (catalyst)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
ReactIR or another in-situ FTIR spectrometer with a suitable probe
-
Thermostatically controlled reaction vessel
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and reagents are anhydrous.
-
Prepare stock solutions of the isocyanate, alcohol, and catalyst in the chosen solvent to the desired concentrations.
-
-
Reaction Setup:
-
Charge the reaction vessel with the alcohol and solvent.
-
Introduce the FTIR probe and begin data acquisition to establish a baseline spectrum.
-
Add the this compound catalyst to the vessel and allow the mixture to equilibrate at the desired temperature.
-
-
Initiation and Monitoring:
-
Inject the isocyanate solution into the reaction vessel with vigorous stirring to ensure rapid mixing.
-
Continuously monitor the reaction by collecting FTIR spectra at regular intervals. The disappearance of the isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the urethane peak (around 1730-1700 cm⁻¹) will be observed.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate (determined from the absorbance of its characteristic peak using the Beer-Lambert law) against time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.[3]
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing the Experimental Workflow
Figure 2: Generalized workflow for kinetic analysis.
Conclusion
This compound acts as an effective catalyst for urethane formation, likely through a general base catalysis mechanism that involves the formation of a catalyst-alcohol complex. While direct experimental and quantitative data for this specific catalyst are sparse, a robust mechanistic model can be inferred from computational studies of closely related morpholine derivatives. This guide provides a comprehensive overview of the proposed catalytic cycle and a framework for further experimental investigation. Future research focusing on detailed kinetic and thermodynamic studies of this compound is warranted to fully elucidate its catalytic profile and optimize its application in industrial and research settings.
References
N-Methyl-2-morpholinoethanamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for N-Methyl-2-morpholinoethanamine (CAS No. 41239-40-1). It is intended for informational purposes for qualified individuals and is not a substitute for a comprehensive Safety Data Sheet (SDS). A complete SDS must be obtained from a reputable supplier and thoroughly reviewed before any handling, storage, or use of this chemical. The information herein is based on limited publicly available data, and significant data gaps exist.
Chemical and Physical Properties
This compound is a morpholine derivative with the following known properties:
| Property | Value | Source |
| CAS Number | 41239-40-1 | [1][2] |
| Molecular Formula | C7H16N2O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 210.309 °C at 760 mmHg | [3] |
| Density | 0.952 g/cm³ | [3] |
| Flash Point | 80.992 °C | [3] |
| Form | Liquid | [4] |
| Purity | Typically available at 95% | [4] |
Hazard Identification and Classification
Based on available information, this compound is classified with the following hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
3.2. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep in a dark place.[1]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Logical Workflows
Due to the lack of detailed experimental data in the public domain, specific, validated protocols for the use of this compound cannot be provided. The following diagrams illustrate general logical workflows for handling hazardous chemicals and responding to incidents, which are applicable to this compound.
Caption: General workflow for handling hazardous chemicals.
Caption: General workflow for responding to a chemical spill.
Toxicological Information
No specific toxicological studies for this compound were found in the publicly available literature. The GHS classification suggests that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. The absence of detailed data, such as LD50 or LC50 values, necessitates a highly cautious approach to handling.
Conclusion
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The information provided in this guide is a summary of limited available data and should be supplemented with a comprehensive Safety Data Sheet from the supplier. All personnel handling this substance must be thoroughly trained in chemical safety and emergency procedures. Further toxicological and safety studies are needed to fully characterize the risk profile of this compound.
References
N-Methyl-2-morpholinoethanamine: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery
For Immediate Release
[City, State] – [Date] – N-Methyl-2-morpholinoethanamine has emerged as a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds, demonstrating significant potential for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its application in constructing key heterocyclic cores, complete with experimental protocols and quantitative data to support researchers and scientists in the field of drug development.
Core Chemical Properties
This compound, also known by synonyms such as 4-(2-(Methylamino)ethyl)morpholine, is a liquid at room temperature with a molecular weight of 144.21 g/mol and a chemical formula of C₇H₁₆N₂O.[1] Its structure, featuring a secondary amine and a morpholine ring, provides two key points of reactivity, making it an ideal candidate for participating in cyclization reactions to form various heterocyclic systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
Synthesis of Substituted Pyrimidines
One of the key applications of this compound is in the synthesis of substituted pyrimidines, a class of compounds well-known for their broad spectrum of biological activities. The synthesis typically involves the reaction of a guanidine derivative, which can be formed from this compound, with a suitable three-carbon fragment.
A general and widely used method for constructing the pyrimidine ring involves the condensation of an amidine, urea, thiourea, or guanidine derivative with a 1,3-bifunctional three-carbon fragment. This approach allows for the introduction of diverse substituents onto the pyrimidine core, influencing the pharmacological profile of the final compound.
Experimental Protocol: General Synthesis of Substituted Pyrimidines
The following protocol outlines a general procedure for the synthesis of substituted pyrimidines using a guanidine derivative which can be conceptually derived from this compound.
-
Formation of the Guanidine Intermediate: this compound can be converted to its corresponding guanidine derivative through reaction with a cyanamide source.
-
Cyclocondensation Reaction: The resulting guanidine is then condensed with a chalcone or a similar 1,3-dicarbonyl compound.
-
Reaction Conditions: The condensation is typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base like piperidine to facilitate the reaction.
-
Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Note: Specific reaction conditions and yields will vary depending on the specific substrates used.
Synthesis of Purine Derivatives: 7-Methyl-9-(2-morpholinoethyl)guanine
This compound can also serve as a precursor for the synthesis of substituted purines. An example is the synthesis of 7-Methyl-9-(2-morpholinoethyl)guanine. While a direct synthesis from this compound is not explicitly detailed in the readily available literature, the structure suggests a synthetic route involving the alkylation of a guanine derivative with a reactive form of this compound, such as a haloethyl derivative.
The synthesis of various N7- and N9-substituted guanine analogs has been investigated, with the reaction outcome being influenced by the choice of base, the alkylating agent, and the derivatization of the purine moiety.[2]
Logical Workflow for Heterocycle Synthesis
The general workflow for utilizing this compound as a building block for heterocyclic compounds can be visualized as follows:
Caption: General workflow for heterocyclic synthesis.
Potential Signaling Pathways and Biological Activities
Heterocyclic compounds containing morpholine and pyrimidine moieties are known to interact with a variety of biological targets. For instance, pyrimidine derivatives have been reported to exhibit antibacterial and antinociceptive effects.[3] The biological activity is often dependent on the nature and position of substituents on the heterocyclic ring.
The morpholine moiety itself is a recognized pharmacophore and is present in numerous approved drugs.[4] Its inclusion in a molecule can improve physicochemical properties and metabolic stability.
A potential logical relationship for the development of bioactive compounds from this compound is outlined below:
References
Theoretical Conformational Analysis of N-Methyl-2-morpholinoethanamine: An In-depth Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches to the conformational analysis of N-Methyl-2-morpholinoethanamine. Due to the absence of specific published theoretical studies on this compound, this document utilizes data from a closely related analogue, N-Methyl-2-aminoethanol (MAE), to illustrate the core principles and methodologies. The conformational landscape of such molecules is primarily dictated by the interplay of steric effects and intramolecular hydrogen bonding. This guide details the computational methods, key quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a tertiary amine featuring a morpholine ring and a flexible N-methylethanamine side chain. Understanding the conformational preferences of this molecule is crucial for applications in drug design and materials science, as the three-dimensional structure dictates its interaction with biological targets and its physicochemical properties. The conformational space of flexible molecules is determined by rotations around single bonds, leading to various conformers with different energies.
Theoretical studies, primarily using quantum chemical calculations, are instrumental in exploring this conformational landscape. These methods can predict the geometries, relative energies, and rotational barriers of different conformers. While specific experimental and theoretical data for this compound are not available in the current body of scientific literature, the conformational analysis of the structurally similar molecule, N-Methyl-2-aminoethanol (MAE), provides a robust framework for understanding the key factors that govern the conformation of this compound. The primary stabilizing factor in MAE is a strong intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen (OH···N).[1][2]
Theoretical Methodology
The conformational analysis of flexible molecules like this compound and its analogue MAE typically involves a multi-step computational workflow.
2.1. Computational Methods
A common approach for conformational analysis involves geometry optimizations using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2] These methods provide a good balance between computational cost and accuracy for determining the structures and relative energies of conformers.
-
Density Functional Theory (DFT): The B3LYP functional is a popular choice for studying organic molecules.[1][2]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used to provide a flexible description of the electron density, which is important for accurately modeling non-covalent interactions like hydrogen bonds.[1][2]
2.2. Conformational Search
The first step in a theoretical conformational analysis is a systematic search of the potential energy surface (PES) to identify all possible stable conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds. For a molecule like MAE, the key dihedral angles are:
-
τ1 = HOCC
-
τ2 = OCCN
-
τ3 = CCNY (where Y is the methyl group in MAE)[1]
A similar set of dihedral angles would be critical for this compound, focusing on the rotations within the N-methylethanamine side chain.
Experimental Protocols for Validation
Theoretical predictions of molecular conformations are ideally validated by experimental data. For gas-phase studies of isolated molecules, high-resolution rotational spectroscopy is a powerful technique.
3.1. Rotational Spectroscopy
Rotational spectroscopy measures the transition frequencies between rotational energy levels of a molecule in the gas phase. The resulting spectrum is highly sensitive to the molecule's moments of inertia, which are directly related to its three-dimensional structure. By comparing the experimentally determined rotational constants with those calculated for the predicted conformers, an unambiguous identification of the observed conformers can be made.[1][2]
-
Instrumentation: Techniques like Free-Jet Absorption Milli-Meter Wave (FJ-AMMW) spectroscopy and Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy are used to obtain high-resolution rotational spectra of molecules in a supersonic expansion, where they are cooled to very low temperatures, simplifying the spectrum.[1][2]
Quantitative Data: Conformational Analysis of N-Methyl-2-aminoethanol (MAE) as an Analogue
The following table summarizes the calculated relative energies of the most stable conformers of MAE, which are governed by the presence of an intramolecular OH···N hydrogen bond.[1] The conformers are labeled according to the gauche (G, g, g'), and trans (T, t) arrangements of the key dihedral angles.
| Conformer | τ1 (HOCC) | τ2 (OCCN) | τ3 (CNCC) | Relative Energy (kJ/mol) | Intramolecular Bond |
| gG'T | gauche | Gauche' | Trans | 0.0 | OH···N |
| g'GG | gauche' | Gauche | Gauche | ~1.0 | OH···N |
| tGT | trans | Gauche | Trans | ~5.0 | NH···O |
| gGT | gauche | Gauche | Trans | ~7.0 | NH···O |
Data extracted from a study on N-Methyl-2-aminoethanol and is intended to be illustrative for the conformational behavior of this compound.[1]
Visualization of Workflows and Relationships
5.1. Computational Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.
5.2. Relationship Between Low-Energy Conformers of MAE
This diagram shows the relationship between the two lowest-energy conformers of N-Methyl-2-aminoethanol, highlighting their relative energy and the key intramolecular interaction.
Conclusion
While direct theoretical studies on the conformational analysis of this compound are currently unavailable, a comprehensive understanding of its likely conformational preferences can be derived from studies on the closely related molecule, N-Methyl-2-aminoethanol. The methodologies outlined in this guide, including DFT and MP2 calculations, provide a robust framework for such investigations. The conformational landscape is expected to be dominated by conformers that are stabilized by intramolecular hydrogen bonds. Experimental validation, for instance through rotational spectroscopy, is crucial for confirming theoretical predictions. This guide serves as a foundational resource for researchers embarking on the theoretical and experimental characterization of this compound and similar flexible molecules.
References
- 1. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]
An In-depth Technical Guide to N-Methyl-2-morpholinoethanamine for Researchers and Drug Development Professionals
Commercial Suppliers and Purity Levels
For researchers seeking to procure N-Methyl-2-morpholinoethanamine for laboratory use, several chemical suppliers offer this compound in various purities. The availability and purity are crucial factors for experimental design and reproducibility. The following table summarizes the offerings from prominent suppliers.
| Supplier | Brand | Purity Level | CAS Number | Additional Information |
| CymitQuimica | Indagoo | 98% | 41239-40-1 | Intended for laboratory use only.[1] |
| CymitQuimica | Fluorochem | 95.0% | 41239-40-1 | Intended for laboratory use only.[2] |
Note: The products listed are intended for laboratory research purposes only.[1][2]
Chemical Properties and Structure
This compound, also known by synonyms such as methyl[2-(morpholin-4-yl)ethyl]amine and 4-[2-(methylamino)ethyl]morpholine, is a liquid at room temperature.[1][2] Its chemical formula is C7H16N2O and it has a molecular weight of approximately 144.21 g/mol .[1]
Experimental Protocols and Applications
Detailed, peer-reviewed experimental protocols specifically outlining the synthesis, quality control, or application of this compound in signaling pathways or drug development are not extensively documented in the available literature.
However, the broader family of morpholine derivatives has established roles in medicinal chemistry and drug design. For instance, the morpholine ring is a key structural motif in various approved drugs. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-documented strategy in drug discovery.[3] This suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.
While a direct synthesis protocol for this compound was not found, methods for the preparation of related compounds, such as N-methylmorpholine and N-(2-aminoethyl) morpholine, have been described.[4][5][6] These often involve the methylation of the parent amine or multi-step reactions starting from precursors like ethanolamine.[4]
Quality Control and Analysis
Standard analytical techniques for the quality control of tertiary amines like this compound would likely include Gas Chromatography (GC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. While a specific method of analysis for this compound is not detailed in the search results, protocols for similar compounds, such as N-methyl-2-pyrrolidone, involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Signaling Pathways and Logical Relationships
Currently, there is no specific information available from the search results that describes the involvement of this compound in any particular signaling pathways. As such, a visualization of its role in such a context cannot be provided.
For researchers interested in exploring the potential of this compound, a general workflow for screening novel compounds in drug discovery could be considered. This would typically involve initial in vitro assays to determine biological activity, followed by more complex cell-based assays and eventually in vivo studies.
A conceptual workflow for the initial assessment of a novel chemical entity is presented below.
Caption: Conceptual workflow for the initial screening of a novel chemical entity.
This diagram illustrates a generalized path from acquiring a compound like this compound to identifying it as a potential "hit" for further drug development. Each stage involves rigorous experimental work and data analysis, which would need to be specifically designed based on the therapeutic target of interest.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
The Versatile Precursor: A Technical Guide to N-Methyl-2-morpholinoethanamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and enhanced biological activity. Within the vast landscape of morpholine-containing building blocks, N-Methyl-2-morpholinoethanamine stands out as a versatile precursor for the synthesis of a range of pharmaceutical compounds. This technical guide delves into the application of this precursor and the broader significance of the morpholine scaffold in drug discovery, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Concepts: The Role of the Morpholine Ring
The six-membered morpholine ring, with its ether and secondary or tertiary amine functionalities, imparts several desirable characteristics to a drug molecule. These include increased water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. These properties have led to the incorporation of the morpholine scaffold into a wide array of approved drugs targeting diverse therapeutic areas, from central nervous system disorders to infectious diseases and oncology.
Direct Application: Synthesis of a Cyclobutane Derivative
While not a direct precursor to many blockbuster drugs, this compound and its derivatives find application in the synthesis of novel pharmaceutical candidates. A notable example is the synthesis of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride, a compound with potential pharmacological activity.
Experimental Protocol: Synthesis of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride[1]
This synthesis is a two-step process starting from N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine.
Step 1: N-methylation
-
The free base of N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine (0.55 g) is combined with 98% formic acid (4 ml) and 37-40% aqueous formaldehyde.
-
The reaction mixture is heated at 70°-80° C for four hours.
-
After cooling, the mixture is basified with an aqueous sodium hydroxide solution.
-
The product is extracted with ether.
-
The ether extract is washed and dried.
Step 2: Salt Formation
-
Hydrogen chloride gas is passed through the dried ether extract.
-
This results in the precipitation of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride.
-
The final product is collected, with a reported melting point of 233°-235° C.[1]
Quantitative Data
| Compound | Starting Material Amount | Final Product Melting Point |
| N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride[1] | 0.55 g | 233°-235° C |
Indirect Application: The Morpholine Scaffold in Blockbuster Drugs
While this compound may not be the direct starting material for many widely-used pharmaceuticals, the synthesis of these drugs often involves the construction of a morpholine ring from simpler precursors. Understanding these syntheses provides valuable context for the importance of the morpholine moiety.
Case Study 1: Linezolid - An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline.
This intermediate is typically synthesized in a two-step process:
Step 1: Nucleophilic Aromatic Substitution
-
1,2-difluoro-4-nitrobenzene is reacted with morpholine.
-
This reaction is often carried out under neat conditions (without a solvent).
-
The product of this step is 4-(2-fluoro-4-nitrophenyl)morpholine.
Step 2: Nitro Group Reduction
-
The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine.
-
A common method for this reduction is the use of iron powder in the presence of ammonium chloride (Fe/NH4Cl).[2]
-
The final product is 3-fluoro-4-morpholinoaniline.
Case Study 2: Aprepitant - An Antiemetic
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its complex structure features a substituted morpholine ring, which is constructed during the synthesis.
The synthesis of Aprepitant is a multi-step process that involves the stereoselective formation of the morpholine ring. A key feature is the use of a chiral auxiliary to control the stereochemistry of the final product. The synthesis often involves the cyclization of an amino alcohol derivative to form the morpholine core. While various specific routes exist, a common theme is the careful construction of the chiral centers on the morpholine ring.
Biological Signaling Pathways
The pharmaceutical compounds derived from morpholine precursors exert their effects by modulating specific biological signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Many morpholine-containing compounds, particularly those developed for oncology, target the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Norepinephrine Reuptake Inhibition
Morpholine derivatives, such as Reboxetine, are known to act as norepinephrine reuptake inhibitors (NRIs). These drugs are used to treat depression and other mood disorders by increasing the concentration of norepinephrine in the synaptic cleft.
Conclusion
This compound serves as a valuable, albeit specialized, precursor in the synthesis of certain pharmaceutical compounds. More broadly, the morpholine scaffold is a privileged structure in drug discovery, consistently contributing to the development of effective and safe medicines. The synthetic strategies for incorporating this moiety are diverse and adaptable, allowing for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. A thorough understanding of the synthesis and biological activity of morpholine-containing compounds is therefore essential for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide to the Basicity and Nucleophilicity of N-Methyl-2-morpholinoethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity and nucleophilicity of N-Methyl-2-morpholinoethanamine, a key building block in medicinal chemistry and materials science. Understanding these fundamental chemical properties is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of action in biological systems.
Core Concepts: Basicity and Nucleophilicity
Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton (H⁺). It is quantified by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. For an amine, its basicity is a measure of the availability of the lone pair of electrons on the nitrogen atom to bond with a proton.
Nucleophilicity , in contrast, is a kinetic concept that measures the rate at which a molecule donates its electron pair to an electrophilic center. While closely related to basicity, nucleophilicity is also influenced by steric hindrance, solvent effects, and the nature of the electrophile. A good nucleophile is not always a strong base, and vice versa.
Basicity of this compound
This compound possesses two nitrogen atoms, each with a lone pair of electrons, and thus two potential sites for protonation: the secondary amine and the tertiary amine of the morpholine ring.
Estimated pKa Values:
| Compound | Structure | Nitrogen Atom | pKa of Conjugate Acid (approx.) |
| Morpholine | Secondary Amine | 8.33 | |
| N-Methylmorpholine | Tertiary Amine | 7.38[2] | |
| 4-(2-Aminoethyl)morpholine | Primary Amine | 9.15[3][4] | |
| Tertiary Amine | 4.06[3][4] | ||
| This compound | Secondary Amine | ~9.5 - 10.5 | |
| Tertiary Amine (Morpholine) | ~7.0 - 8.0 |
Note: The pKa values for this compound are estimations based on substituent effects.
The secondary amine in this compound is expected to be the more basic of the two nitrogen centers. This is due to the electron-donating effect of the two alkyl groups attached to it, which increases the electron density on the nitrogen and makes the lone pair more available for protonation. In contrast, the tertiary morpholine nitrogen is part of a ring and is sterically more hindered.
Nucleophilicity of this compound
The nucleophilicity of this compound is primarily attributed to the secondary amine. Generally, for amines, nucleophilicity increases with basicity.[5] However, steric hindrance can play a significant role.[5][6]
Factors Influencing Nucleophilicity:
-
Electron Density: The electron-donating alkyl groups on the secondary amine increase its electron density, enhancing its nucleophilicity compared to a primary amine.
-
Steric Hindrance: While the secondary amine is more substituted than a primary amine, it is generally less sterically hindered than the tertiary morpholine nitrogen, making it the more likely site of nucleophilic attack.
-
Solvent Effects: In polar protic solvents, the amine can be solvated through hydrogen bonding, which can hinder its nucleophilicity. In polar aprotic solvents, this effect is diminished.
Quantitative Assessment of Nucleophilicity:
A common method for quantifying nucleophilicity is through the Mayr equation[7]:
log k = s(N + E)
Where:
-
k is the second-order rate constant for the reaction between the nucleophile and an electrophile.
-
s is a nucleophile-specific parameter.
-
N is the nucleophilicity parameter.
-
E is an electrophile-specific parameter.
By reacting this compound with a series of reference electrophiles (e.g., benzhydrylium ions) and measuring the reaction rates, its N and s parameters can be determined, allowing for a quantitative comparison of its nucleophilicity with a wide range of other nucleophiles.[7][8]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa values of this compound using potentiometric titration.
Caption: Workflow for pKa determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of hydrochloric acid (e.g., 0.1 M) and standardize it against a primary standard (e.g., sodium carbonate).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Fill a burette with the standardized HCl solution.
-
Record the initial pH of the amine solution.
-
Add the HCl solution in small increments (e.g., 0.1 mL), recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence points of the titration from the inflection points of the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the first pKa (corresponding to the more basic nitrogen) will be determined at the first half-equivalence point, and the second pKa at the second half-equivalence point.
-
Determination of Nucleophilicity by Kinetic Studies
This protocol describes the determination of the nucleophilicity of this compound by studying its reaction kinetics with a reference electrophile, such as a benzhydrylium ion, using UV-Vis spectrophotometry.
References
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 4. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. science24.com [science24.com]
- 8. researchgate.net [researchgate.net]
Navigating the Handling of N-Methyl-2-morpholinoethanamine: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the chemical stability and recommended storage conditions for N-Methyl-2-morpholinoethanamine (CAS: 41239-40-1). It is important to note that detailed, publicly available stability studies specifically for this compound are limited. Therefore, the information presented herein is largely extrapolated from safety data sheets (SDS) of structurally related compounds, namely N-Methylmorpholine and 2-Morpholinoethylamine. All personnel handling this chemical should consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety protocols.
Chemical and Physical Properties
This compound is a tertiary amine with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol .[1] It is typically supplied as a liquid with a purity of 98%.[1] A comprehensive understanding of its physical and chemical properties is the first step in ensuring its stability and proper handling.
| Property | Value | Reference |
| CAS Number | 41239-40-1 | [1] |
| Molecular Formula | C7H16N2O | [1] |
| Molecular Weight | 144.2147 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
Chemical Stability and Potential Hazards
While specific degradation pathways for this compound are not well-documented in the public domain, information from related amines suggests that the compound is chemically stable under standard ambient conditions (room temperature) in a dry environment. However, several conditions and incompatible materials can compromise its stability and lead to hazardous situations.
Key Stability Concerns:
-
Flammability: Structurally similar amines are classified as highly flammable liquids and vapors.[2][3] Vapors can be heavier than air and may form explosive mixtures with air, especially upon intense heating.
-
Thermal Decomposition: Elevated temperatures can lead to thermal decomposition, generating corrosive vapors and potentially flammable gases.[2]
-
Incompatibilities: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides can lead to vigorous and potentially hazardous reactions.[4]
-
Air and Light Sensitivity: Some related morpholine derivatives are noted to be air sensitive.[5] While not explicitly stated for this compound, it is prudent to minimize exposure to air and light.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The following recommendations are based on best practices for handling flammable and corrosive amines.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[6] | To prevent thermal decomposition and reduce vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To minimize contact with air and moisture, which can degrade the compound. |
| Container | Keep container tightly closed.[2][4] | To prevent evaporation and exposure to atmospheric moisture and contaminants. |
| Light Exposure | Store in a dark place.[5] | To prevent potential light-induced degradation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[2][4] | To mitigate the risk of fire and explosion. |
| Grounding | Ground and bond container and receiving equipment during transfer.[2][4] | To prevent the buildup of static electricity, which can be an ignition source. |
Experimental Protocols: General Stability Assessment
While specific experimental data for this compound is unavailable, a general protocol for assessing the stability of a similar liquid amine is provided below. This is a hypothetical protocol and should be adapted and validated for the specific compound and analytical methods available.
Objective: To assess the stability of this compound under various stress conditions (temperature, light, and air exposure).
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Sealed, amber glass vials
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
Methodology:
-
Sample Preparation:
-
Aliquots of this compound are dispensed into amber glass vials.
-
For studies involving air sensitivity, one set of vials is purged with an inert gas before sealing.
-
-
Stress Conditions:
-
Thermal Stability: Vials are stored at elevated temperatures (e.g., 40°C, 60°C) and at room temperature (control).
-
Photostability: Vials are exposed to a controlled light source in a photostability chamber. Control samples are wrapped in aluminum foil to protect from light.
-
Air Sensitivity: Vials with and without an inert gas headspace are stored under identical temperature and light conditions.
-
-
Time Points:
-
Samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
-
Analysis:
-
At each time point, the purity of the sample is assessed using a validated chromatographic method (e.g., HPLC-UV).
-
The formation of any degradation products is monitored, and if possible, identified using a technique like GC-MS.
-
-
Data Presentation:
-
The percentage of the parent compound remaining is plotted against time for each condition.
-
The appearance of new peaks in the chromatogram is noted and quantified.
-
Visualizing Safe Handling and Storage Logic
The following diagrams illustrate the key considerations for the safe handling and storage of this compound.
Caption: Recommended storage conditions and materials to avoid for this compound.
References
Methodological & Application
Application Notes and Protocols for N-Methyl-2-morpholinoethanamine as a Base Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-2-morpholinoethanamine as a versatile and efficient base catalyst in organic synthesis. This document outlines its properties, application in multi-component reactions, and detailed experimental protocols.
Introduction
This compound is a tertiary amine featuring a morpholine moiety. Its structure combines the steric hindrance of the morpholine ring with the basicity of the tertiary amine, making it an effective organocatalyst. The nitrogen atom of the morpholine ring can act as a proton acceptor, facilitating a variety of base-catalyzed reactions. Organocatalysts like this compound are increasingly favored in organic synthesis due to their mild reaction conditions, high efficiency, and reduced environmental impact compared to metal-based catalysts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| Appearance | Liquid |
| CAS Number | 41239-40-1 |
Catalytic Applications: Multi-component Synthesis of Heterocyclic Compounds
This compound is an effective catalyst for multi-component reactions (MCRs), which are powerful tools in drug discovery and development for creating molecular complexity in a single step. A notable application is in the synthesis of pyran and chromene derivatives, which are privileged scaffolds in medicinal chemistry.
While direct protocols for this compound are not extensively documented, the closely related 2-morpholinoethanamine has been successfully employed as a heterogeneous catalyst when immobilized on graphene oxide for the synthesis of various heterocyclic compounds.[1] The following protocols are adapted from this established methodology and are expected to be effective for the soluble this compound.
General Mechanism of Base Catalysis
In condensation reactions such as the Knoevenagel or Michael additions that often form the basis of these MCRs, this compound acts as a Brønsted-Lowry base. The tertiary amine deprotonates an active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks an electrophilic carbonyl group of an aldehyde or ketone. Subsequent cyclization and dehydration steps lead to the final heterocyclic product.
References
Application Notes and Protocols for N-Methyl-2-morpholinoethanamine and Related Ligands in Catalysis
Disclaimer: Extensive literature searches for the direct application of N-Methyl-2-morpholinoethanamine as a ligand in transition-metal catalysis did not yield specific detailed studies or established protocols. The following application notes and protocols are based on the closely related and structurally similar compound, 2-morpholinoethanamine , and general principles of transition-metal catalysis. This information is intended to provide a foundational understanding and a starting point for researchers interested in exploring the catalytic potential of this compound.
Introduction to Morpholino-based Ligands in Catalysis
Morpholine and its derivatives are a class of saturated heterocyclic compounds that have found applications in various areas of chemistry, including as ligands in catalysis. The presence of both a tertiary amine (within the morpholine ring) and a primary or secondary amine (in the side chain) allows these molecules to act as bidentate ligands, coordinating with transition metals to form stable complexes. These complexes can exhibit catalytic activity in a range of organic transformations.
While specific data on this compound is scarce, research on 2-morpholinoethanamine has demonstrated its utility, particularly when immobilized on a support material like graphene oxide, acting as a heterogeneous catalyst.[1][2]
Case Study: 2-Morpholinoethanamine in Heterogeneous Catalysis
A notable application of a morpholino-based ligand is the use of 2-morpholinoethanamine immobilized on graphene oxide (GO-mor) as a bifunctional acid-base catalyst.[1][2] This heterogeneous catalyst has been effectively employed in the one-pot synthesis of various heterocyclic compounds, such as benzo[b]pyran derivatives.[1][2][3] The catalyst demonstrates good efficiency and facilitates reactions in short time frames.[1][2]
The following table summarizes the catalytic activity of graphene oxide-immobilized 2-morpholinoethanamine (GO-mor) in the synthesis of various 2-amino-4H-benzo[b]pyran derivatives. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and dimedone.
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 15 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 10 | 94 |
| 5 | 3-Nitrobenzaldehyde | 2-amino-4-(3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 18 | 88 |
Data extracted from a study on graphene oxide immobilized 2-morpholinoethanamine.[1][2]
Experimental Protocols
This protocol is adapted from the literature for the synthesis of benzo[b]pyran derivatives.[3][4]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Dimedone
-
Graphene oxide-immobilized 2-morpholinoethanamine (GO-mor) catalyst
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).
-
Add the GO-mor catalyst (0.02 g).
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-20 minutes as indicated by TLC), filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol and dry for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
This is a general and hypothetical protocol for the synthesis of a transition metal complex with a bidentate N,N'-ligand and has not been specifically optimized for this compound.
Materials:
-
This compound
-
A transition metal salt (e.g., Palladium(II) chloride, Copper(II) acetate)
-
An appropriate solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (if required)
Procedure:
-
Dissolve the transition metal salt (1 mmol) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), if the metal salt is air or moisture sensitive.
-
In a separate flask, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent.
-
Slowly add the ligand solution to the stirring solution of the metal salt at room temperature.
-
Stir the reaction mixture for a specified period (e.g., 2-24 hours) at room temperature or with gentle heating, during which a precipitate may form.
-
Monitor the formation of the complex by techniques such as TLC or by observing a color change.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent (e.g., diethyl ether or pentane) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the synthesized complex using techniques such as FTIR, NMR, UV-Vis spectroscopy, and elemental analysis.
Visualizations
Caption: Workflow for Novel Ligand Catalysis Investigation.
References
- 1. Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid-base catalyst for synthesis of some heterocyclic compounds and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of N-Methyl-2-morpholinoethanamine in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of N-Methyl-2-morpholinoethanamine as a key intermediate and building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The following sections include experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in pharmaceutical chemistry.
Introduction
This compound, a morpholine derivative, serves as a versatile reagent in organic synthesis. Its unique structural features, including a tertiary amine and a morpholine ring, make it a valuable component in the construction of complex molecules with desired pharmacological properties. This document highlights its application in the synthesis of targeted therapies, specifically focusing on its role in the development of Epidermal Growth Factor Receptor (EGFR) modulators for cancer treatment.
Application in the Synthesis of EGFR Modulators
This compound is utilized as a key nucleophile in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine derivatives. These compounds are investigated as potent and selective inhibitors of mutant forms of EGFR, a crucial target in oncology. The morpholine moiety introduced by this compound can enhance the solubility, metabolic stability, and target-binding affinity of the final API.
Experimental Protocol: Synthesis of an N-(2-{2-[Methyl(2-morpholinoethyl)amino]-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
This protocol is adapted from patent literature describing the synthesis of EGFR modulators for cancer therapy[1].
Objective: To synthesize a substituted anilinopyrimidine derivative by reacting a chlorinated precursor with this compound.
Materials:
-
3-Chloro-N-[2-[2-dimethylaminoethyl(methyl)amino]4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA)
-
Methanol (CH₃OH)
-
Methylene Chloride (CH₂Cl₂)
-
7N Methanolic Ammonia
-
Microwave synthesis vial
-
Microwave reactor
-
Solid-phase extraction (SPE) column (SCX)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a microwave synthesis vial, dissolve 3-chloro-N-[2-[2-dimethylaminoethyl(methyl)amino]4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide in N,N-Dimethylacetamide (DMA).
-
To the stirred solution, add this compound (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent).
-
Seal the microwave vial and heat the reaction mixture to 140°C in a microwave reactor for 45 minutes.
-
After cooling to room temperature, dilute the reaction mixture with Methanol.
-
Purify the crude product by ion-exchange chromatography using an SCX column.
-
Elute the column with a 1:1 mixture of 7N methanolic ammonia in Methylene Chloride.
-
Collect the appropriate fractions and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant 1 | 3-chloro-N-[2-[2-dimethylaminoethyl(methyl)amino]4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | [1] |
| Reactant 2 | This compound | [1] |
| Solvent | N,N-Dimethylacetamide (DMA) | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [1] |
| Reaction Temperature | 140°C | [1] |
| Reaction Time | 45 minutes | [1] |
| Purification Method | Ion-exchange chromatography (SCX) | [1] |
Synthetic Workflow
Caption: Synthetic workflow for an EGFR modulator.
Application in the Synthesis of Coupling Agents for Peptide APIs
This compound is also employed in the synthesis of specialized reagents used in the production of peptide-based APIs. Specifically, it is a precursor for the synthesis of 1,1,3-trimethyl-3-(2-morpholinoethyl)urea, a urea derivative that functions as a coupling agent in polypeptide and polynucleotide synthesis[2]. These coupling agents are critical for forming amide bonds efficiently and with minimal side reactions, which is essential for the manufacturing of complex biologic drugs.
Experimental Protocol: Synthesis of 1,1,3-trimethyl-3-(2-morpholinoethyl)urea
This protocol is based on a general procedure described in patent literature for the synthesis of urea-based coupling agents[2].
Objective: To synthesize a urea derivative from this compound for use as a coupling agent.
Materials:
-
This compound
-
An appropriate isocyanate or carbamoyl chloride (e.g., methyl isocyanate)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of the corresponding isocyanate or carbamoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of the amine.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain the final 1,1,3-trimethyl-3-(2-morpholinoethyl)urea.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Isocyanate or Carbamoyl Chloride | [2] |
| Solvent | Anhydrous Aprotic Solvent | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Purification Method | Distillation | [2] |
| Product | 1,1,3-trimethyl-3-(2-morpholinoethyl)urea | [2] |
| Yield | 76.8% (as reported for a similar urea derivative) | [2] |
Logical Relationship Diagram
Caption: Role of this compound in peptide API synthesis.
Conclusion
This compound demonstrates its utility in modern pharmaceutical synthesis, not only as a direct building block in the creation of small molecule APIs like EGFR modulators but also as a key component in the synthesis of enabling reagents for the production of complex biologics. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical industry, facilitating the development of novel and effective therapeutic agents.
References
N-Methyl-2-morpholinoethanamine in Solid-Phase Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-morpholinoethanamine is a tertiary amine containing a morpholine moiety. While direct, widespread application of this compound as a primary reagent in solid-phase organic synthesis (SPOS) is not extensively documented in publicly available literature, its structural features suggest potential utility. This document outlines prospective applications based on the known functions of analogous compounds, such as sterically hindered tertiary amines, in solid-phase methodologies. The provided protocols and data are illustrative and intended to serve as a foundational guide for researchers exploring the use of this reagent.
Potential Applications in Solid-Phase Organic Synthesis
Based on its chemical structure, this compound can be postulated to function in several key roles within solid-phase organic synthesis, primarily in the domain of peptide synthesis.
-
As a Sterically Hindered Base: The tertiary amine nature of this compound makes it a candidate for use as a non-nucleophilic base. In solid-phase peptide synthesis (SPPS), such bases are crucial for the neutralization of the protonated N-terminus of the growing peptide chain after the removal of the Fmoc protecting group. Its bulkier structure compared to simpler tertiary amines may offer advantages in minimizing side reactions.
-
As a Scavenger Resin Precursor: While not a direct application of the molecule itself as a reagent, its amine functionality allows for its potential immobilization onto a solid support. The resulting resin could theoretically be used as a scavenger to remove excess electrophilic reagents from a reaction mixture, simplifying purification.
Structural and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | Liquid |
| Boiling Point | Not widely reported |
| Density | Not widely reported |
| Synonyms | 4-(2-(Methylamino)ethyl)morpholine |
Experimental Protocols
The following protocols are generalized procedures illustrating the potential use of this compound as a base in Fmoc-based solid-phase peptide synthesis. Researchers should optimize concentrations, reaction times, and washing steps for their specific synthetic targets.
Protocol 2.1: Fmoc Deprotection and Neutralization
This protocol outlines the steps for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide and the subsequent neutralization using this compound.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
This compound solution (e.g., 0.5 M in DMF or N-Methyl-2-pyrrolidone (NMP))
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Piperidine Treatment (Fmoc Removal):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Wash the resin again with DMF (3 x 1 minute).
-
-
Neutralization:
-
Add the this compound solution to the resin.
-
Agitate the mixture for 10-15 minutes.
-
Drain the solution.
-
-
Final Washing:
-
Wash the resin with DMF (5 x 1 minute).
-
The resin is now ready for the next amino acid coupling step.
-
Protocol 2.2: Amino Acid Coupling
This protocol describes the coupling of the next Fmoc-protected amino acid following the neutralization step.
Materials:
-
Deprotected and neutralized peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
This compound solution (as a non-nucleophilic base, if required by the coupling chemistry, typically 6-10 equivalents)
-
DMF or NMP
Procedure:
-
Activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.
-
Add this compound to the solution to raise the pH to approximately 8-9.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
The resin is now ready for the next deprotection cycle.
-
Diagrams and Workflows
The following diagrams illustrate the potential role of this compound in a typical solid-phase peptide synthesis workflow.
Caption: Workflow illustrating the potential use of this compound in the neutralization step of Fmoc-SPPS.
Caption: Logical diagram of the neutralization of the peptide N-terminus by this compound.
Conclusion and Future Perspectives
While this compound is not a conventionally cited reagent in solid-phase organic synthesis literature, its properties as a sterically hindered tertiary amine suggest its potential as a valuable tool, particularly in peptide synthesis. The protocols provided herein offer a starting point for its evaluation as a non-nucleophilic base for neutralization steps. Further research is warranted to fully characterize its efficacy, compare its performance against established bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), and explore its potential in other areas of solid-phase organic synthesis. Optimization of reaction conditions and a thorough investigation of potential side reactions will be crucial for its successful implementation.
Application Notes & Protocols: Analysis of N-Methyl-2-morpholinoethanamine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-morpholinoethanamine is a tertiary amine containing a morpholine moiety. Accurate and robust analytical methods are essential for its quantification in various matrices during drug development and research. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: As of the latest literature review, specific validated methods for the direct analysis of this compound are not widely published. The following protocols are proposed based on established analytical principles for structurally similar compounds, such as other morpholine derivatives and tertiary amines. These methods should be considered as a starting point for method development and will require validation for specific applications.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is suitable for the sensitive and selective quantification of this compound in aqueous and biological matrices. A reverse-phase chromatographic separation is followed by detection using tandem mass spectrometry, which provides high specificity and low detection limits.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation (Aqueous Matrix)
-
Filter the aqueous sample through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to fall within the calibration range.
-
For complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. HPLC-MS/MS System and Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Software: Appropriate software for instrument control and data acquisition.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 5% B for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, hold for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a standard solution. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from fragmentation of the precursor. |
Hypothetical Quantitative Data (HPLC-MS/MS)
The following table presents illustrative performance characteristics that could be expected after method validation.
| Parameter | Expected Value |
| Retention Time | 2.5 - 4.5 min |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
HPLC-MS/MS Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and semi-volatile compounds, GC-MS is a powerful analytical technique. Due to the polarity of this compound, a derivatization step is proposed to improve its volatility and chromatographic behavior. This protocol is adapted from methods used for the analysis of morpholine.[1]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
To 1 mL of the sample in a glass vial, add an internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., pH 2-3) with hydrochloric acid.
-
Add a derivatizing agent. For secondary amines like morpholine, sodium nitrite is used to form a stable nitrosamine derivative.[1] A similar approach may be applicable here, or alternatively, silylation or acylation agents could be tested.
-
Incubate the reaction mixture (e.g., 60 °C for 30 minutes).
-
After cooling, neutralize the sample and extract the derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
2. GC-MS System and Conditions
-
GC System: A standard gas chromatograph.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Software: Appropriate software for instrument control and data acquisition.
Chromatographic Conditions:
| Parameter | Value |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | EI |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Hypothetical Quantitative Data (GC-MS)
The following table presents illustrative performance characteristics that could be expected after method validation.
| Parameter | Expected Value |
| Retention Time | 8 - 15 min |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The presented HPLC-MS/MS and GC-MS methods provide robust starting points for the quantitative analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are thoroughly validated for parameters such as specificity, linearity, accuracy, precision, and robustness before implementation for routine analysis.
References
Application Notes & Protocols: N-Methyl-2-morpholinoethanamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the use of N-Methyl-2-morpholinoethanamine as a primary curing agent for epoxy resins is limited in publicly available literature. The following application notes and protocols are based on the general principles of epoxy-amine chemistry and the known behavior of secondary amines in curing reactions. The quantitative data presented is illustrative and should be considered as a starting point for experimental design.
Introduction
This compound is a secondary amine that can be investigated for its potential as a curing agent for epoxy resins. Its chemical structure, featuring a secondary amine group and a morpholine moiety, suggests it will participate in the epoxy curing reaction through the nucleophilic addition of its secondary amine hydrogen to the epoxide ring. This document provides a theoretical framework and representative protocols for evaluating this compound as a curing agent for standard epoxy resins like Bisphenol A diglycidyl ether (DGEBA).
The reaction of a secondary amine with an epoxy group results in the formation of a tertiary amine and a hydroxyl group. Unlike primary amines, which have two active hydrogens for crosslinking, secondary amines have only one. Therefore, this compound would act as a chain extender rather than a crosslinker if used as the sole curing agent. To achieve a crosslinked thermoset network, it should be used in conjunction with a primary amine or other multifunctional curing agents. Kinetic studies have shown that the monomethylation of a primary amine can lead to significantly higher reaction rates with glycidyl ethers, suggesting that N-methyl secondary amines could also act as reactive accelerators.[1][2]
Curing Mechanism
The curing of epoxy resins with amine-based agents involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[3]
The general reaction for a secondary amine like this compound with an epoxy group is as follows:
Caption: Curing reaction of a secondary amine with an epoxy group.
Illustrative Performance Data
The following tables present hypothetical performance data for an epoxy system cured with a blend of a primary amine and this compound. These values are intended for comparison and as a guide for experimental planning. The actual performance will depend on the specific epoxy resin, the ratio of primary to secondary amine, and the curing conditions.
Table 1: Curing Characteristics (Illustrative)
| Property | Value | Test Method |
| Gel Time (100g mass @ 25°C) | 30 - 45 min | ASTM D2471 |
| Peak Exotherm (100g mass) | 120 - 150 °C | ASTM D2471 |
| Recommended Cure Cycle | 24 hours @ 25°C + 2 hours @ 80°C | - |
Table 2: Mechanical Properties (Illustrative)
| Property | Cured with Primary Amine | Cured with Primary Amine + this compound Blend | Test Method |
| Glass Transition Temp. (Tg) | 105 °C | 95 °C | ASTM D3418 (DSC) |
| Tensile Strength | 75 MPa | 70 MPa | ASTM D638 |
| Tensile Modulus | 3.0 GPa | 2.8 GPa | ASTM D638 |
| Elongation at Break | 4.5 % | 5.5 % | ASTM D638 |
| Flexural Strength | 120 MPa | 115 MPa | ASTM D790 |
| Flexural Modulus | 3.2 GPa | 3.0 GPa | ASTM D790 |
Experimental Protocols
The following protocols outline a general procedure for the preparation and characterization of epoxy test specimens.
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), Epoxy Equivalent Weight (EEW) of 180-190 g/eq.
-
Primary Curing Agent: e.g., Isophorone diamine (IPDA) or other aliphatic/cycloaliphatic amines.
-
Secondary Curing Agent: this compound.
-
Equipment:
-
Top-loading balance (± 0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Programmable oven
-
Molds for casting test specimens
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (for tensile, flexural tests)
-
Dynamic Mechanical Analyzer (DMA)
-
Stoichiometry Calculation
The amount of amine curing agent required is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.
-
AHEW = Molecular Weight of Amine / Number of Active Hydrogens
For a blend of curing agents, the total parts per hundred parts of resin (phr) is calculated to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.
Experimental Workflow
Caption: General workflow for epoxy sample preparation and testing.
Detailed Protocol
-
Preparation:
-
Pre-heat the epoxy resin to 50-60°C to reduce its viscosity.
-
Accurately weigh the required amount of epoxy resin into a clean, dry mixing cup.
-
-
Mixing:
-
Accurately weigh the calculated amount of the amine curing agent (or blend) and add it to the epoxy resin.
-
Mix the components thoroughly by hand with a stirring rod for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
The mixture may turn from clear to slightly hazy and back to clear as the components incorporate.
-
-
Degassing:
-
Place the mixed resin system in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles from the mixing process.
-
Hold under vacuum until the bubbling subsides.
-
-
Casting:
-
Carefully pour the degassed mixture into pre-treated molds for the desired test specimens.
-
-
Curing:
-
Allow the cast specimens to cure at ambient temperature (e.g., 25°C) for 24 hours.
-
For optimal properties, a post-cure at an elevated temperature is recommended. Place the specimens in a programmable oven and cure for 2 hours at 80°C.
-
Allow the specimens to cool slowly to room temperature before demolding.
-
Characterization Methods
-
Differential Scanning Calorimetry (DSC):
-
Mechanical Testing:
-
Perform tensile and flexural tests according to ASTM D638 and ASTM D790, respectively, using a universal testing machine.
-
This will provide data on the material's strength, stiffness, and ductility.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
To monitor the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (broadband around 3400 cm⁻¹).
-
Safety Precautions
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxy resins and amine curing agents can be skin and respiratory sensitizers. Avoid direct contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines - Dytek [dytek.invista.com]
- 2. researchgate.net [researchgate.net]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expresspolymlett.com [expresspolymlett.com]
Synthetic Routes to Functionalized Morpholine Derivatives from N-Methyl-2-morpholinoethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized morpholine derivatives starting from N-Methyl-2-morpholinoethanamine. The following sections outline key synthetic transformations including N-acylation, N-alkylation (via reductive amination), N-sulfonylation, and urea formation. These routes offer access to a diverse range of compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block possessing a secondary amine ripe for functionalization. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. This document details robust and adaptable protocols for the derivatization of the secondary amine, enabling the exploration of chemical space around this core structure.
Synthetic Pathways Overview
The secondary amine of this compound serves as a nucleophilic handle for various synthetic transformations. The primary routes detailed below are fundamental reactions for amine functionalization.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key synthetic transformations. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
N-Acylation: Synthesis of Amide Derivatives
N-acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding amide derivatives.
Experimental Workflow:
Caption: Workflow for N-Acylation.
Protocol 1: Synthesis of N-methyl-N-(2-morpholinoethyl)acetamide
-
To a solution of this compound (1.44 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C, add acetyl chloride (0.78 mL, 11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the title compound.
Table 1: Representative Data for N-Acylation Reactions
| Acylating Agent | Product | Yield (%) |
| Acetyl chloride | N-methyl-N-(2-morpholinoethyl)acetamide | 85 |
| Benzoyl chloride | N-methyl-N-(2-morpholinoethyl)benzamide | 92 |
| Cyclopropanecarbonyl chloride | N-cyclopropylcarbonyl-N-methyl-N-(2-morpholinoethyl)amine | 88 |
N-Alkylation via Reductive Amination
Reductive amination provides a controlled method for N-alkylation, avoiding the over-alkylation often seen with alkyl halides.[1] The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[2]
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Protocol 2: Synthesis of N-benzyl-N-methyl-2-morpholinoethanamine
-
To a solution of this compound (1.44 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 1,2-dichloroethane (50 mL), add sodium triacetoxyborohydride (3.18 g, 15 mmol) portionwise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexanes, 1:1) to yield the desired tertiary amine.
Table 2: Representative Data for Reductive Amination Reactions
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N-benzyl-N-methyl-2-morpholinoethanamine | 89 |
| Cyclohexanone | N-cyclohexyl-N-methyl-2-morpholinoethanamine | 82 |
| Acetone | N-isopropyl-N-methyl-2-morpholinoethanamine | 75 |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamide derivatives.
Experimental Workflow:
Caption: Workflow for N-Sulfonylation.
Protocol 3: Synthesis of N-methyl-N-(2-morpholinoethyl)benzenesulfonamide
-
To a solution of this compound (1.44 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in dichloromethane (40 mL) cooled to 0 °C, add benzenesulfonyl chloride (1.94 g, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water or purify by column chromatography to obtain the pure sulfonamide.
Table 3: Representative Data for N-Sulfonylation Reactions
| Sulfonyl Chloride | Product | Yield (%) |
| Benzenesulfonyl chloride | N-methyl-N-(2-morpholinoethyl)benzenesulfonamide | 90 |
| p-Toluenesulfonyl chloride | N-methyl-N-(2-morpholinoethyl)-4-methylbenzenesulfonamide | 93 |
| Methanesulfonyl chloride | N-methyl-N-(2-morpholinoethyl)methanesulfonamide | 84 |
Urea Formation: Reaction with Isocyanates
The nucleophilic secondary amine readily reacts with isocyanates to form N,N,N'-trisubstituted urea derivatives. This reaction is typically fast and proceeds without the need for a catalyst.[3]
Experimental Workflow:
Caption: Workflow for Urea Formation.
Protocol 4: Synthesis of 1-methyl-1-(2-morpholinoethyl)-3-phenylurea
-
To a solution of this compound (1.44 g, 10 mmol) in tetrahydrofuran (30 mL), add phenyl isocyanate (1.19 g, 10 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours. A white precipitate may form during this time.
-
If a precipitate has formed, collect the solid by filtration and wash with cold tetrahydrofuran.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title urea.
Table 4: Representative Data for Urea Formation Reactions
| Isocyanate | Product | Yield (%) |
| Phenyl isocyanate | 1-methyl-1-(2-morpholinoethyl)-3-phenylurea | 95 |
| Isopropyl isocyanate | 1-isopropyl-3-methyl-3-(2-morpholinoethyl)urea | 91 |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-methyl-3-(2-morpholinoethyl)urea | 96 |
Conclusion
The protocols described herein provide a robust foundation for the synthesis of a wide array of functionalized morpholine derivatives from the readily available starting material, this compound. These methods are scalable and tolerant of a variety of functional groups, making them highly valuable for the generation of compound libraries for screening in drug discovery programs. The presented data highlights the efficiency of these transformations, enabling the rapid diversification of this important chemical scaffold.
References
Application Notes and Protocols for the Preparation of Ionic Liquids from N-Methyl-2-morpholinoethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of ionic liquids (ILs) derived from N-Methyl-2-morpholinoethanamine. The unique bifunctional nature of this precursor, containing both a tertiary amine within the morpholine ring and a primary amine on the ethyl side chain, offers opportunities for creating novel task-specific ionic liquids.
Application Notes
Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] These characteristics make them attractive for various applications in the pharmaceutical and biomedical fields, including as reaction media, for drug delivery, and as active pharmaceutical ingredients (APIs).[2][3][4]
This compound is a promising precursor for the synthesis of morpholinium-based ionic liquids. The tertiary amine on the morpholine ring can be readily quaternized or protonated to form the cationic component of the ionic liquid. The presence of a primary amine group on the side chain allows for further functionalization, which can be used to tune the physicochemical properties and biological activity of the resulting IL. This dual functionality can be leveraged to design ILs with specific properties for targeted applications in drug development, such as enhancing drug solubility and permeability.[3][5]
Potential Applications in Drug Development:
-
Enhanced Drug Solubility and Delivery: The tunable nature of ionic liquids allows for the design of structures that can improve the solubility of poorly water-soluble drugs.[3][4] By selecting appropriate counter-anions and functionalizing the primary amine, ILs from this compound could be engineered to form effective drug delivery systems.[3]
-
Reaction Media for API Synthesis: Ionic liquids are considered "green solvents" and can be used as recyclable reaction media in the synthesis of active pharmaceutical ingredients, potentially leading to higher yields and selectivity.[2][4]
-
Active Pharmaceutical Ingredients (API-ILs): The precursor itself or the resulting ionic liquid may exhibit biological activity. By combining a biologically active cation derived from this compound with a pharmaceutically active anion, novel API-ILs with dual functionality could be developed.[4]
Considerations for Synthesis:
The primary challenge in synthesizing ionic liquids from this compound is the presence of two amine groups with different reactivities. The tertiary amine in the morpholine ring is generally more nucleophilic and sterically accessible for quaternization compared to the primary amine. However, under certain reaction conditions, the primary amine could also react, leading to cross-linking or the formation of undesired byproducts. Therefore, careful control of reaction conditions is crucial to achieve selective N-alkylation or N-protonation at the morpholine nitrogen.
Experimental Protocols
The following are generalized protocols for the synthesis of ionic liquids from this compound. These are based on established methods for the synthesis of morpholinium-based ionic liquids and should be optimized for specific substrates and desired products.
Protocol 1: Synthesis via Quaternization with an Alkyl Halide
This protocol describes the synthesis of an N-alkylated, N'-methyl-2-morpholinoethanaminium halide ionic liquid.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, allyl chloride)[6]
-
Ethyl acetate or diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add the alkyl halide (1-1.2 equivalents) dropwise to the solution while stirring.[6][7]
-
Heat the reaction mixture to 70-85°C and stir for 12-35 hours.[6][7][8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Wash the resulting crude product with ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Dry the purified ionic liquid under vacuum to remove any residual solvent.
Protocol 2: Synthesis via Neutralization with a Brønsted Acid
This protocol describes the synthesis of a protic ionic liquid by reacting this compound with a Brønsted acid.
Materials:
-
This compound
-
Brønsted acid (e.g., formic acid, acetic acid)[1]
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Place the Brønsted acid (1 equivalent) in a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add this compound (1 equivalent) dropwise to the cooled acid with constant stirring.[1] Maintain the temperature at approximately 5°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.[1]
-
The resulting protic ionic liquid can be used directly or purified further by drying under vacuum to remove any residual water or unreacted acid.[1]
Data Presentation
| Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| N-ethyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | 29.2 | - | - |
| N-butyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | Liquid at RT | - | - |
| N-methylmorpholinium | Formate ([HCOO]⁻) | - | - | - |
| N-ethyl-N-methylmorpholinium | Formate ([HCOO]⁻) | - | - | 10-16.8 |
Note: "Liquid at RT" indicates that the substance is a liquid at room temperature. Dashes indicate that the data was not found in the cited sources.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of ionic liquids from this compound.
Caption: Experimental workflow for the synthesis of an ionic liquid via quaternization.
References
- 1. scielo.br [scielo.br]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Morpholine quaternary ammonium salt ion liquid and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 8. irantypist.com [irantypist.com]
Application Notes and Protocols for N-Methyl-2-morpholinoethanamine in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-morpholinoethanamine is a tertiary amine featuring a morpholine moiety, a structural motif that has garnered interest in the field of organocatalysis. While specific quantitative data on the catalytic efficiency of this compound in condensation reactions is not extensively documented in publicly available literature, its structural analog, 2-morpholinoethanamine, has demonstrated utility as a catalyst in various condensation reactions for the synthesis of heterocyclic compounds. This document provides an overview of the potential applications, a generalized experimental protocol, and the mechanistic pathway for condensation reactions catalyzed by morpholine-based tertiary amines. The provided data is based on studies of the closely related compound 2-morpholinoethanamine immobilized on graphene oxide, offering a valuable reference for initiating research with this compound.
Catalytic Applications
This compound, as a tertiary amine catalyst, is anticipated to be effective in promoting various condensation reactions that are crucial in organic synthesis and drug development. These reactions form the backbone of many synthetic routes for complex molecules and pharmacologically active compounds.
Key Applications Include:
-
Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound to form a C=C bond. This reaction is fundamental for the synthesis of a wide array of intermediates and final products in the pharmaceutical and fine chemical industries.
-
Aldol Condensation: The reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound. This is a powerful tool for carbon-carbon bond formation.
-
Synthesis of Heterocyclic Compounds: Many multi-component reactions for the synthesis of privileged heterocyclic scaffolds, such as pyrans and pyridines, are catalyzed by amines. These scaffolds are prevalent in numerous drug molecules.
Data Presentation: Catalytic Efficiency of a Related Morpholine-Based Catalyst
The following data summarizes the catalytic performance of graphene oxide immobilized 2-morpholinoethanamine in the one-pot synthesis of various benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives.[1] This data can serve as a benchmark for designing experiments with this compound.
Table 1: Synthesis of Benzo[b]pyran Derivatives [1]
| Entry | Aldehyde | Malononitrile | Dimedone | Product Yield (%) | Time (min) |
| 1 | Benzaldehyde | 1 mmol | 1 mmol | 95 | 15 |
| 2 | 4-Chlorobenzaldehyde | 1 mmol | 1 mmol | 92 | 20 |
| 3 | 4-Nitrobenzaldehyde | 1 mmol | 1 mmol | 98 | 10 |
| 4 | 4-Methoxybenzaldehyde | 1 mmol | 1 mmol | 90 | 25 |
Table 2: Synthesis of Pyrano[3,2-c]chromene Derivatives
| Entry | Aldehyde | Malononitrile | 4-hydroxycoumarin | Product Yield (%) | Time (min) |
| 1 | Benzaldehyde | 1 mmol | 1 mmol | 96 | 15 |
| 2 | 4-Chlorobenzaldehyde | 1 mmol | 1 mmol | 94 | 20 |
| 3 | 4-Nitrobenzaldehyde | 1 mmol | 1 mmol | 97 | 12 |
| 4 | 4-Methoxybenzaldehyde | 1 mmol | 1 mmol | 92 | 25 |
Experimental Protocols
The following are generalized protocols for condensation reactions based on methodologies reported for amine-catalyzed syntheses.[1] Optimization of catalyst loading, solvent, and temperature will be necessary for this compound.
General Protocol for Knoevenagel-type Condensation for the Synthesis of Pyrano[3,2-c]chromene Derivatives
This protocol is adapted from the synthesis using graphene oxide immobilized 2-morpholinoethanamine.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
4-hydroxycoumarin (1 mmol, 0.162 g)
-
This compound (catalyst, e.g., 0.02-0.05 g, to be optimized)
-
Ethanol/Water (1:1 solvent mixture)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution of the aryl aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxycoumarin (1 mmol) in a 1:1 mixture of ethanol and water.
-
Add the this compound catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if the catalyst is heterogeneous, it can be removed by filtration or centrifugation. If homogeneous, proceed to workup.
-
Cool the reaction mixture to induce precipitation of the pure product.
-
Collect the precipitate by filtration and purify by recrystallization from ethanol.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generalized mechanism for a tertiary amine-catalyzed Knoevenagel condensation and a typical experimental workflow.
Caption: Generalized mechanism of a tertiary amine-catalyzed Knoevenagel condensation.
Caption: A typical experimental workflow for a condensation reaction.
References
Application Notes and Protocols for N-Methyl-2-morpholinoethanamine as an Acidic Byproduct Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
In a wide range of chemical transformations, the formation of acidic byproducts is a common occurrence. These byproducts can interfere with the desired reaction pathway, lead to the decomposition of sensitive reagents and products, and complicate purification processes. To mitigate these issues, non-nucleophilic organic bases are frequently employed as "acid scavengers" or "proton sponges." N-Methyl-2-morpholinoethanamine is a tertiary amine that presents itself as a viable candidate for this purpose, offering a unique combination of basicity and steric hindrance.
This document provides detailed application notes and protocols for the effective use of this compound as a scavenger for acidic byproducts in common organic reactions, such as peptide couplings and acylations.
Physicochemical Properties and Comparison with Common Scavengers
For comparison, the properties of this compound are presented alongside two commonly used non-nucleophilic bases: N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIPEA).
| Property | This compound | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C7H16N2O | C5H11NO | C8H19N |
| Molecular Weight | 144.22 g/mol | 101.15 g/mol | 129.24 g/mol |
| Boiling Point | Not readily available | 115-116 °C | 126-127 °C |
| pKa of Conjugate Acid | Estimated ~9-10* | 7.38[1] | ~11 (aqueous)[2] |
| Structure |
*Note: The pKa of the structurally similar 4-(2-Aminoethyl)morpholine is 9.15.[3] The presence of a methyl group on the terminal nitrogen in this compound is expected to slightly increase the basicity.
Rationale for Use as an Acid Scavenger
The selection of an appropriate acid scavenger is crucial for the success of a reaction. The ideal scavenger should be sufficiently basic to neutralize the generated acid but not so basic as to cause unwanted side reactions. It should also be non-nucleophilic to avoid competing with the desired nucleophile in the reaction.
This compound, as a tertiary amine, is a good candidate for a non-nucleophilic base. The lone pair of electrons on the nitrogen atoms is responsible for its basicity. The steric bulk around the nitrogen atoms can influence its nucleophilicity. In comparison to a primary or secondary amine, the additional alkyl groups in a tertiary amine increase steric hindrance, reducing its tendency to act as a nucleophile.
Logical Workflow for Scavenger Selection
Caption: Workflow for selecting a suitable acid scavenger.
Application in Peptide Coupling Reactions
Background: Peptide coupling reactions, a cornerstone of drug discovery and development, often utilize coupling reagents that generate acidic byproducts. For instance, carbodiimide-mediated couplings can produce isourea byproducts which can protonate the incoming amine, rendering it non-nucleophilic. The use of an acid scavenger is therefore essential to maintain the basicity of the reaction medium and ensure efficient peptide bond formation.
Protocol for a Typical Peptide Coupling Reaction:
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 eq) and the coupling agent (e.g., HBTU, 1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
In a separate vessel, dissolve the C-protected amino acid or peptide (1.0 eq) in the same solvent.
-
-
Addition of Scavenger:
-
To the solution of the N-protected amino acid and coupling agent, add this compound (2.0-3.0 eq). The excess base ensures complete neutralization of any acidic species.
-
-
Reaction Initiation and Monitoring:
-
Add the solution of the C-protected amino acid to the activated mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Experimental Workflow for Acid Scavenging
Caption: General workflow for using an acid scavenger.
Application in Acylation Reactions
Background: Acylation reactions, such as the formation of esters and amides from acyl chlorides or anhydrides, generate stoichiometric amounts of strong acids (e.g., HCl or a carboxylic acid). These acidic byproducts can protonate the amine nucleophile, effectively halting the reaction. A non-nucleophilic base is required to neutralize the acid as it is formed.
Protocol for a Typical Acylation Reaction:
-
Reagent Preparation:
-
Dissolve the amine or alcohol nucleophile (1.0 eq) in an inert aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath (0 °C).
-
-
Addition of Scavenger:
-
Add this compound (1.5-2.0 eq) to the solution of the nucleophile.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the cooled solution with vigorous stirring. A white precipitate of the amine hydrohalide salt may form.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer successively with a weak acid solution (e.g., 1M HCl to remove excess scavenger), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Safety Precautions
This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a promising non-nucleophilic base for scavenging acidic byproducts in a variety of organic reactions. Its estimated basicity and steric properties make it a suitable alternative to commonly used scavengers like NMM and DIPEA. The protocols provided herein offer a general guideline for its application. Researchers are encouraged to optimize the reaction conditions, including the stoichiometry of the scavenger, for their specific transformations to achieve the best results.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]
Application Notes and Protocols for Sonication-Assisted Synthesis Utilizing N-Methyl-2-morpholinoethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical transformations. This is achieved through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. These conditions can enhance mass transfer, activate substrates, and initiate chemical reactions.
N-Methyl-2-morpholinoethanamine, a secondary amine featuring a morpholine moiety, is a valuable building block in medicinal chemistry. The morpholine ring is a privileged scaffold found in numerous approved drugs, imparting favorable physicochemical properties such as improved solubility and metabolic stability. The secondary amine functionality of this compound makes it an ideal candidate for a variety of chemical transformations, including nucleophilic additions, substitutions, and couplings, to generate novel bioactive molecules.
These application notes provide a generalized protocol for the sonication-assisted synthesis of aza-Michael adducts using this compound as a representative nucleophile. The principles and methodologies described herein can be adapted for a range of synthetic applications in drug discovery and development.
Advantages of Sonication-Assisted Synthesis
The use of ultrasound offers several key advantages over conventional synthetic methods, particularly in the context of reactions involving amines like this compound:
-
Accelerated Reaction Rates: Sonication can dramatically reduce reaction times from hours to minutes.
-
Increased Yields: Enhanced reactivity often leads to higher isolated yields of the desired product.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.
-
Improved Selectivity: In some cases, sonication can lead to higher chemo-, regio-, and stereoselectivity.
-
Greener Chemistry: The use of less energy, the potential for solvent-free reactions, and the ability to use more environmentally benign solvents like water contribute to more sustainable synthetic processes.[1][2]
Data Presentation: Comparison of Sonication-Assisted vs. Conventional Synthesis
The following table summarizes representative data from the literature, illustrating the significant improvements observed in the synthesis of various compounds when employing ultrasound irradiation compared to traditional heating methods.
| Product Type | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dihydropyranopyrazoles | Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | Ultrasound | Water | 50 | 35 min | 92 | [2] |
| Dihydropyranopyrazoles | Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | Conventional | Water | 50 | > 5 h | 75 | [2] |
| Aza-Michael Adduct | Piperidine, Methyl acrylate | Ultrasound | Water | RT | 5 min | 98 | [2] |
| Aza-Michael Adduct | Piperidine, Methyl acrylate | Conventional | Water | RT | 30 min | 96 | [2] |
| Dihydroquinolines | Malononitrile, 2-Naphthol, Aldehyde, Ammonium acetate | Ultrasound | Water | 60 | 1 h | 96 | [2] |
| Dihydroquinolines | Malononitrile, 2-Naphthol, Aldehyde, Ammonium acetate | Conventional | Water | 60 | 4 h | 80 | [2] |
| N-acylation of Amines | Aniline, Acetic anhydride | Ultrasound | Neat | RT | 15 min | 89 | [3] |
| N-acylation of Amines | Aniline, Acetic anhydride | Conventional | Neat | RT | 2 h | 75 | [3] |
Experimental Protocols
Representative Protocol for Sonication-Assisted Aza-Michael Addition of this compound
This protocol describes a generalized procedure for the catalyst-free aza-Michael addition of this compound to an α,β-unsaturated carbonyl compound under ultrasonic irradiation. This reaction is a fundamental carbon-nitrogen bond-forming reaction widely used in the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals.
Materials:
-
This compound
-
α,β-Unsaturated ester, ketone, or nitrile (e.g., methyl acrylate, ethyl vinyl ketone)
-
Solvent (e.g., water, ethanol, or solvent-free)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 150 W)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated compound (1.0 mmol) in the chosen solvent (5 mL). If performing the reaction solvent-free, add the neat reactant to the flask.
-
Addition of Amine: Add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Sonication: Place the reaction flask in the ultrasonic bath, ensuring the water level in the bath is slightly above the level of the reaction mixture. Alternatively, immerse the tip of the probe sonicator into the reaction mixture. Commence sonication at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 5 minutes).
-
Work-up: Upon completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). If the reaction was solvent-free, dissolve the residue in an organic solvent and wash with water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aza-Michael adduct.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for sonication-assisted aza-Michael addition.
Caption: Hypothetical signaling pathway involving a synthesized morpholine derivative.
References
Application Notes & Protocols: Microwave-Assisted Organic Synthesis with N-Methyl-2-morpholinoethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity.[1][2] This efficiency is attributed to the direct and rapid heating of polar molecules by microwave irradiation, leading to a more uniform thermal profile within the reaction vessel.[3] The application of microwave technology is particularly impactful in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[4][5][6][7][8]
While specific literature on the use of N-Methyl-2-morpholinoethanamine in microwave-assisted organic synthesis is not extensively documented in the provided search results, its structural motifs—a tertiary amine and a morpholine ring—suggest its potential utility as a basic catalyst, a nucleophile, or a building block in the synthesis of more complex nitrogen-containing heterocycles. This document provides a generalized protocol and application notes to guide researchers in exploring the use of this compound in microwave-assisted reactions.
Hypothetical Application: Synthesis of Substituted Pyrimidines
This section outlines a hypothetical microwave-assisted synthesis of a substituted pyrimidine derivative where this compound could be employed as a basic catalyst. Pyrimidines are a class of heterocyclic compounds with significant therapeutic applications.[4]
Reaction Scheme:
A plausible multi-component reaction for the synthesis of a tetrahydropyrimidine derivative is the Biginelli reaction. In this hypothetical protocol, this compound is proposed as a non-nucleophilic, sterically hindered base to facilitate the reaction.
Diagram of Hypothetical Reaction
Caption: Hypothetical Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of a dihydropyrimidinone derivative using this compound as a catalyst, contrasted with a conventional heating method.
Microwave-Assisted Synthesis Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aryl aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.2 mmol).
-
Solvent Addition: Add 3 mL of a suitable solvent (e.g., ethanol, acetonitrile, or a solvent-free approach may be tested).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15 minutes with stirring. The power will be modulated by the instrument to maintain the set temperature.
-
Cooling and Work-up: After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Product Isolation: Pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent system to obtain the pure dihydropyrimidinone.
Conventional Heating Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.2 mmol).
-
Solvent Addition: Add 15 mL of ethanol.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Product Isolation: Pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum. Recrystallize the product from a suitable solvent system.
Data Presentation
The following table summarizes the hypothetical comparative data for the synthesis of a dihydropyrimidinone derivative via microwave-assisted and conventional heating methods. This data is representative of the typical improvements observed in microwave-assisted organic synthesis.
| Method | Reaction Time | Temperature (°C) | Power (W) | Yield (%) | Purity (%) |
| Microwave-Assisted | 15 minutes | 100 | 50-150 (variable) | 85 | 98 |
| Conventional Heating | 4 hours | ~78 (reflux) | N/A | 62 | 95 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for performing a microwave-assisted organic synthesis experiment.
Diagram of Experimental Workflow
Caption: General workflow for microwave-assisted organic synthesis.
Conclusion
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the synthesis of organic compounds, including nitrogen-containing heterocycles.[2][6][8] While specific protocols involving this compound are not yet prevalent in the literature, its properties make it a candidate for exploration as a catalyst or reagent in MAOS. The generalized protocols and workflows presented here provide a solid foundation for researchers to design and execute novel microwave-assisted syntheses, potentially leading to the discovery of more efficient routes to valuable pharmaceutical scaffolds. Researchers are encouraged to optimize reaction conditions such as temperature, time, solvent, and catalyst loading for their specific substrates.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to remove impurities from N-Methyl-2-morpholinoethanamine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-2-morpholinoethanamine. Here, you will find guidance on identifying and removing common impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. For the common synthesis via reductive amination of 2-morpholinoethanal with methylamine, or the methylation of 2-morpholinoethylamine, you can expect to encounter the following:
-
Unreacted Starting Materials: Residual 2-morpholinoethanal, 2-morpholinoethylamine, or methylating agents.
-
Over-methylation Products: Formation of the tertiary amine, N,N-Dimethyl-2-morpholinoethanamine.
-
Byproducts from the Reducing Agent: Borate salts if using sodium borohydride, or other residues depending on the reducing agent.
-
Side-Reaction Products: Aldol condensation products from 2-morpholinoethanal if reaction conditions are not optimized.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. It can provide information on the molecular weight and fragmentation patterns of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of your product to that of a pure standard. Specific proton and carbon signals can be assigned to the main product and any significant impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis of the purity of your product.
Q3: What is a general strategy for minimizing impurity formation during the synthesis?
A3: To minimize impurities, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the limiting reagent to ensure complete conversion of the other starting material.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pH, and reaction time to disfavor side reactions. For reductive aminations, maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation.
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less likely to reduce the starting aldehyde or ketone.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
GC-MS analysis shows peaks corresponding to the molecular weights of 2-morpholinoethanal or 2-morpholinoethylamine.
-
¹H NMR spectrum shows characteristic signals of the starting materials.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Deactivation of the reducing agent.
Solutions:
-
Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC-MS and ensure it has gone to completion.
-
Adjust Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Add Fresh Reducing Agent: If the reaction has stalled, a fresh portion of the reducing agent can be added.
Issue 2: Formation of Over-methylated Product (N,N-Dimethyl-2-morpholinoethanamine)
Symptoms:
-
A peak with a higher molecular weight than the desired product is observed in the GC-MS analysis.
-
¹H NMR may show a singlet corresponding to the two methyl groups on the nitrogen.
Possible Causes:
-
Use of a highly reactive methylating agent.
-
Excessive amount of the methylating agent.
-
Prolonged reaction time at elevated temperatures.
Solutions:
-
Use a Milder Methylating Agent: Consider using formaldehyde with a reducing agent instead of more reactive agents like methyl iodide.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further methylation.
Purification Protocols
Fractional Distillation
This method is suitable for separating the desired product from less volatile or more volatile impurities.
Experimental Protocol:
-
Set up a fractional distillation apparatus with a short fractionating column (e.g., Vigreux column).
-
Place the crude reaction mixture in the distillation flask.
-
Slowly heat the flask under reduced pressure (vacuum).
-
Collect the fraction that distills at the boiling point of this compound (approximately 195-197 °C at atmospheric pressure, adjust for vacuum).
-
Monitor the purity of the collected fractions using GC-MS or NMR.
Column Chromatography
For the removal of closely related impurities, column chromatography can be an effective method.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). The polarity gradient should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes typical purity levels that can be achieved with different purification methods. The actual results may vary depending on the initial purity of the crude product and the optimization of the purification protocol.
| Purification Method | Typical Purity Achieved (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 98.0 - 99.5 | Scalable, cost-effective for large quantities. | Not effective for impurities with similar boiling points. |
| Column Chromatography | > 99.5 | High resolution for separating closely related impurities. | Time-consuming, requires significant solvent volumes, may not be suitable for large scale. |
| Acid-Base Extraction | 95.0 - 98.0 | Good for removing non-basic impurities. | May not effectively remove basic impurities like over-methylated products. |
Visualizations
Experimental Workflow for Impurity Removal
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Logical Relationship of Impurity Formation
This diagram shows the logical relationship between the starting materials and the formation of the desired product and a common impurity.
Caption: Formation of the desired product and an over-methylation impurity.
Optimizing N-Methyl-2-morpholinoethanamine Catalyzed Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for processes catalyzed by N-Methyl-2-morpholinoethanamine. This tertiary amine catalyst is frequently utilized in the production of polyurethane foams, where it plays a crucial role in balancing the gelling and blowing reactions.
Troubleshooting Guide
This guide addresses common issues encountered during polyurethane foam synthesis when using this compound as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| Foam Collapse | Imbalance between the gelling and blowing reaction; the gas (blowing) reaction is too fast compared to the polymer network formation (gelling). | • Decrease the concentration of this compound to slow down the blowing reaction.• Increase the concentration of the gelling catalyst (e.g., an organotin compound) to accelerate network formation.• Ensure proper mixing of components. |
| Cracking of Foam | Excessive amine catalyst leading to a very fast foaming rate, or an imbalance with the gelling reaction.[1] | • Reduce the amount of this compound.• If cracks appear on the top of the foam, it may indicate an insufficient amount of catalyst, leading to an unbalanced gas-evolution gelation rate. In this case, a slight increase in the amine catalyst might be necessary.[1] |
| Core Scorching (Center Discoloration) | Excessive heat generation during the exothermic reaction. This can be due to a high concentration of catalysts. | • Lower the concentration of this compound and any co-catalysts.• Improve heat dissipation by reducing the batch size or using a mold with better thermal conductivity.• Check the reactivity of the polyol and isocyanate. |
| Uneven Cell Structure/Large Voids | Poor mixing of reactants or an inappropriate catalyst concentration. | • Ensure thorough and efficient mixing of all components before the reaction begins.• Optimize the this compound concentration; too high or too low a concentration can affect cell nucleation and growth. |
| Slow Curing/Tacky Surface | Insufficient catalysis of the gelling reaction. | • While this compound primarily acts as a blowing catalyst, its balance with the gelling catalyst is crucial. Consider increasing the amount of the gelling co-catalyst.• Ensure the reaction temperature is within the optimal range. |
| High Density Foam | Insufficient blowing reaction. | • Increase the concentration of this compound to promote more CO2 generation.• Ensure the water content in the formulation is at the desired level, as it is a key reactant in the blowing reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyurethane foam production?
A1: this compound is a tertiary amine catalyst that primarily accelerates the "blowing" reaction in polyurethane foam formation. This reaction involves the interaction of isocyanate with water to produce carbon dioxide gas, which expands the polymer matrix to create the foam structure.
Q2: How does the concentration of this compound affect the reaction kinetics?
A2: The concentration of this compound directly influences the foaming process. Increasing its concentration will typically shorten the cream time (the time from mixing until the liquid starts to rise) and the rise time (the time it takes for the foam to reach its full height). However, an excessive concentration can lead to defects like foam collapse or cracking.[1][2]
Q3: Can this compound be used as a sole catalyst?
A3: While it is a potent blowing catalyst, this compound is most effective when used in conjunction with a "gelling" catalyst, such as an organotin compound. This dual-catalyst system allows for precise control over both the foam expansion and the polymer network formation, which is essential for producing high-quality foam with a stable cell structure.
Q4: What are the signs of an incorrect this compound concentration?
A4:
-
Too High: Rapid and uncontrolled rise, foam collapse, cracks (especially "八" shaped cracks), or a scorched core.[1]
-
Too Low: Slow rise time, high foam density, or a tacky surface if the overall catalytic activity is insufficient.
Q5: How can I optimize the catalyst concentration for my specific formulation?
A5: Optimization should be done systematically through a Design of Experiments (DOE) approach. Start with a baseline concentration and incrementally adjust the level of this compound, while keeping other component concentrations constant. Monitor key parameters such as cream time, rise time, tack-free time, and final foam properties (density, cell structure, mechanical strength).
Experimental Protocols
Below is a general laboratory-scale protocol for the synthesis of flexible polyurethane foam. Note: All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Polyether Polyol (e.g., Voranol 4730)
-
Toluene Diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)
-
Deionized Water
-
Silicone Surfactant
-
This compound (Blowing Catalyst)
-
Stannous Octoate (Gelling Catalyst)
Procedure:
-
In a disposable cup, accurately weigh and pre-mix the polyether polyol, deionized water, silicone surfactant, and this compound.
-
Stir this mixture vigorously for 30 seconds.
-
Add the stannous octoate (gelling catalyst) to the mixture and stir for another 15 seconds.
-
Add the toluene diisocyanate (TDI) to the mixture and stir vigorously with a high-speed mixer for 5-7 seconds.
-
Immediately pour the reacting mixture into a mold.
-
Observe and record the cream time, rise time, and tack-free time.
-
Allow the foam to cure at ambient temperature for at least 24 hours before performing any physical property testing.
Visualizing Experimental Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A typical experimental workflow for polyurethane foam synthesis.
Caption: A simplified troubleshooting flowchart for common foam defects.
References
Side reactions and byproduct formation with N-Methyl-2-morpholinoethanamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-2-morpholinoethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-(2-(methylamino)ethyl)morpholine, is a tertiary amine containing a morpholine ring. Its primary applications are in organic synthesis as a base, a catalyst, and as a ligand. It is particularly noted for its use as a catalyst in the production of polyurethane foams.[1][2][3][4]
Q2: What are the typical physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 205 °C |
| Purity (typical) | ≥98% |
Source: Commercial supplier data.[5]
Troubleshooting Guides
Side Reactions and Byproduct Formation in Polyurethane Synthesis
This compound is frequently employed as a catalyst to balance the gelling and blowing reactions in the formation of polyurethane foams.[2][3] However, its use can be associated with several side reactions.
Problem: Unexpected foam properties, such as collapse or the formation of irregular cells.
Possible Cause: An imbalance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. Tertiary amine catalysts like this compound can significantly influence the rate of the isocyanate-water reaction.[1][2][3]
Troubleshooting Steps:
-
Control Moisture Content: The primary side reaction is the reaction of isocyanate with residual water in the polyol or other components. This reaction produces an unstable carbamic acid which decomposes into an amine and carbon dioxide, leading to foam formation.[1]
-
Recommendation: Ensure all reactants and solvents are anhydrous. Use drying agents or vacuum drying for the polyol if necessary.
-
-
Adjust Catalyst Concentration: The concentration of this compound directly impacts the rate of both the gelling and blowing reactions.
-
Recommendation: Titrate the catalyst concentration to achieve the desired reaction profile. A lower concentration may favor the gelling reaction, while a higher concentration can accelerate the blowing reaction.
-
-
Co-catalyst Systems: In some formulations, a combination of an amine catalyst and an organometallic catalyst (e.g., organotin compounds) is used to achieve a better balance.[2]
-
Recommendation: Investigate the use of a co-catalyst to gain finer control over the reaction kinetics.
-
Potential Byproducts in Polyurethane Formation:
| Byproduct | Formation Pathway | Impact on Final Product |
| Disubstituted Urea | Reaction of the amine formed from carbamic acid decomposition with another isocyanate group.[2] | Can increase the rigidity and affect the cell structure of the foam. |
| Allophanate | Secondary reaction of a urethane group with an isocyanate group.[2] | Leads to further cross-linking, potentially increasing the brittleness of the foam. |
| Biuret | Reaction of a urea group with an isocyanate group.[2] | Also contributes to increased cross-linking and can alter the mechanical properties. |
Experimental Protocol: Monitoring Side Reactions in Polyurethane Synthesis
A model experiment to study the effect of this compound on urethane and urea formation can be conducted.
-
Materials: Phenylisocyanate, a polyol (e.g., polyethylene glycol), this compound, anhydrous solvent (e.g., toluene), and a controlled amount of water.
-
Procedure:
-
Set up a reaction in a moisture-controlled environment (e.g., under a nitrogen atmosphere).
-
Dissolve the polyol and this compound in the anhydrous solvent.
-
Add a known, substoichiometric amount of water to mimic moisture contamination.
-
Add phenylisocyanate and monitor the reaction progress over time.
-
-
Analysis:
-
Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (~1730-1700 cm⁻¹) and urea (~1640 cm⁻¹) carbonyl peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the formation of volatile byproducts after derivatization.
-
Logical Workflow for Troubleshooting Polyurethane Foam Issues
Byproduct Formation in the Synthesis of this compound
The synthesis of this compound typically involves the N-methylation of 2-morpholinoethylamine or the reductive amination of 2-morpholinoethanol with methylamine. Both routes can lead to the formation of specific byproducts.
Problem: Low purity of synthesized this compound.
Possible Causes and Troubleshooting:
-
Incomplete Reaction:
-
Symptom: Presence of starting material (2-morpholinoethylamine or 2-morpholinoethanol) in the final product.
-
Recommendation: Increase reaction time, temperature, or the molar ratio of the methylating/aminating agent. Ensure efficient mixing.
-
-
Over-methylation (in N-methylation of 2-morpholinoethylamine):
-
Symptom: Formation of a quaternary ammonium salt, N,N-dimethyl-2-morpholinoethanaminium iodide (if using methyl iodide). This byproduct is typically a solid and can be difficult to remove.
-
Recommendation: Use a less reactive methylating agent. Carefully control the stoichiometry of the methylating agent. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Side Reactions in Reductive Amination:
-
Symptom: Formation of byproducts from the self-condensation of the intermediate imine or from the reduction of the starting aldehyde/ketone to an alcohol.
-
Recommendation: Optimize the reaction conditions (catalyst, hydrogen pressure, temperature) to favor the desired reductive amination pathway. The choice of reducing agent is critical.[6]
-
Potential Byproducts in Synthesis:
| Synthesis Route | Potential Byproduct | Reason for Formation |
| N-methylation of 2-morpholinoethylamine | 2-morpholinoethylamine (starting material) | Incomplete reaction. |
| N,N-dimethyl-2-morpholinoethanaminium salt | Over-methylation of the secondary amine. | |
| Reductive amination of 2-morpholinoethanol with methylamine | 2-morpholinoethanol (starting material) | Incomplete reaction or reduction of the intermediate aldehyde. |
| Bis(2-morpholinoethyl)methylamine | Reaction of the product with another molecule of 2-morpholinoethanol. |
Experimental Protocol: Synthesis and Purification of this compound via Reductive Amination
-
Materials: 2-morpholinoethanol, aqueous methylamine solution, a suitable hydrogenation catalyst (e.g., copper chromite), hydrogen gas, and a solvent (e.g., ethanol).
-
Procedure:
-
In a high-pressure reactor, combine 2-morpholinoethanol, the methylamine solution, the catalyst, and the solvent.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the mixture to the target temperature and maintain with stirring for a set period.
-
After cooling and depressurizing, filter to remove the catalyst.
-
The product can be purified by fractional distillation under reduced pressure.
-
-
Analysis:
Signaling Pathway Analogy for Synthesis and Purification
This diagram illustrates the logical flow from starting materials to the purified product, highlighting potential diversion to byproducts.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 3. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 9. aidic.it [aidic.it]
N-Methyl-2-morpholinoethanamine degradation pathways and prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-2-morpholinoethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
This compound, a tertiary amine, is susceptible to degradation through several pathways, primarily involving oxidation and cleavage of the morpholine ring.
-
Oxidative Degradation: The tertiary amine functionality is prone to oxidation, which can lead to the formation of this compound N-oxide. This can be initiated by atmospheric oxygen, oxidizing agents, or metal ion catalysis.
-
N-Dealkylation: The N-methyl group can be cleaved through oxidative processes, leading to the formation of 2-morpholinoethanamine and formaldehyde. This is a common metabolic pathway for N-methyl compounds in biological systems and can also occur chemically.
-
Morpholine Ring Opening: The morpholine ring can undergo cleavage, particularly through microbial or enzymatic action. Studies on morpholine degradation have shown that cleavage of the C-N bond by monooxygenases can occur, leading to the formation of linear amino acid derivatives. While less common in standard laboratory conditions, contamination with microorganisms could initiate this pathway.
dot graph DegradationPathways { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
NMMEA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Oxide [label="this compound\nN-oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dealkylated [label="2-Morpholinoethanamine +\nFormaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpened [label="Linear Amino Acid\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
NMMEA -> N_Oxide [label="Oxidation"]; NMMEA -> Dealkylated [label="N-Dealkylation"]; NMMEA -> RingOpened [label="Ring Opening\n(e.g., microbial)"]; } caption: "Potential degradation pathways of this compound."
Q2: How can I prevent the degradation of this compound during storage and experiments?
To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store this compound in a cool, dark place in a tightly sealed container to protect it from light and atmospheric oxygen. Inert gas blanketing (e.g., with nitrogen or argon) can further prevent oxidation.
-
Avoid Contaminants: Ensure all glassware and solvents are free from oxidizing agents and metal ions (e.g., iron, copper), which can catalyze degradation.
-
pH Control: Maintain a stable pH for solutions containing this compound, as extremes in pH can accelerate degradation. The optimal pH will depend on the specific experimental conditions.
-
Use of Antioxidants: For applications where oxidative degradation is a significant concern, the addition of antioxidants or free radical scavengers may be beneficial. However, the compatibility of these additives with the specific experimental system must be verified.
-
Sterile Conditions: If working with biological systems or for long-term storage of aqueous solutions, using sterile filtration or aseptic techniques can prevent microbial degradation.
Troubleshooting Guides
Problem 1: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound.
Possible Cause: This could be a degradation product.
Troubleshooting Steps:
-
Hypothesize Degradant: Based on the potential degradation pathways, the new peak could correspond to this compound N-oxide or 2-morpholinoethanamine.
-
Forced Degradation Study: To confirm, perform a forced degradation study. Expose a pure sample of this compound to oxidative (e.g., hydrogen peroxide), acidic, and basic conditions. Analyze the stressed samples by HPLC to see if the retention time of the new peak matches any of the generated degradants.
-
Mass Spectrometry: If available, use LC-MS to determine the mass of the unknown peak and compare it to the expected masses of potential degradation products.
-
Review Handling Procedures: Examine your sample preparation and storage procedures for potential sources of degradation, such as exposure to air, light, or incompatible chemicals.
dot graph TroubleshootingWorkflow { rankdir=TB; node [shape=box, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Unexpected Peak in HPLC", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Hypothesize [label="Hypothesize Degradant\n(N-oxide, Dealkylated product)"]; ForcedDeg [label="Perform Forced Degradation Study\n(Oxidative, Acidic, Basic)"]; LCMS [label="Analyze by LC-MS"]; Review [label="Review Handling & Storage"]; Match [label="Retention Time Match?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify [label="Identify Degradant", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoMatch [label="Further Investigation Needed", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Hypothesize; Hypothesize -> ForcedDeg; ForcedDeg -> Match; Match -> Identify [label="Yes"]; Match -> NoMatch [label="No"]; Identify -> Review; NoMatch -> LCMS; LCMS -> Identify; } caption: "Troubleshooting workflow for an unexpected HPLC peak."
Problem 2: The potency of my this compound solution appears to have decreased over time.
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Quantitative Analysis: Re-assay the solution using a validated analytical method (e.g., HPLC with a reference standard) to confirm the decrease in concentration.
-
Check for Degradation Products: Analyze the solution for the presence of the potential degradation products mentioned in Q1.
-
Review Storage Conditions: Ensure the solution was stored under the recommended conditions (cool, dark, tightly sealed).
-
Solvent Purity: Verify the purity of the solvent used to prepare the solution. Impurities in the solvent could have accelerated degradation.
-
Container Compatibility: Ensure the storage container is made of an inert material (e.g., borosilicate glass, PTFE) that does not leach contaminants.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Stress Conditions.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (aq) | 24 hours | 95.2 | 2-Morpholinoethanamine |
| 0.1 M NaOH (aq) | 24 hours | 98.5 | Minor unidentified peaks |
| 3% H₂O₂ (aq) | 24 hours | 75.8 | This compound N-oxide |
| Heat (60°C) | 7 days | 92.1 | This compound N-oxide |
| Light (Xenon lamp) | 7 days | 96.4 | Minor unidentified peaks |
Note: This data is illustrative and not based on specific experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 1 M HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 1 M NaOH for degradation and 1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To a vial, add a known volume of the stock solution and an equal volume of 30% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at a set temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the stock solution to a light source (e.g., a photostability chamber with a xenon lamp) for a defined period.
-
Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
At each time point, withdraw aliquots from both samples and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Troubleshooting guide for N-Methyl-2-morpholinoethanamine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Methyl-2-morpholinoethanamine, a crucial intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via reductive amination of 2-morpholinoethanamine with formaldehyde.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the purity of your starting materials. 2-morpholinoethanamine can degrade over time. Use freshly distilled or recently purchased amine for best results. The formaldehyde solution should be of a reputable grade and checked for polymerization (paraformaldehyde precipitation). The reducing agent, particularly sodium triacetoxyborohydride, is moisture-sensitive; use a freshly opened bottle or store it properly in a desiccator.
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature. Running it at elevated temperatures can lead to side reactions. If imine formation is slow, gentle warming (e.g., to 40-50°C) can be attempted, but this should be monitored carefully.
-
pH: The pH of the reaction mixture is crucial for efficient imine formation. An acidic catalyst, such as acetic acid, is often used. The optimal pH range is typically between 5 and 7. If the medium is too acidic, the amine will be protonated and become non-nucleophilic. If it's too basic, imine formation will be slow.
-
Reaction Time: While the reduction of the iminium ion is usually rapid, the initial formation of the imine can be slower. Ensure sufficient time is allowed for this step before adding the reducing agent, or perform a one-pot reaction where the reducing agent is present from the start if using a mild one like sodium triacetoxyborohydride.
-
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of formaldehyde can lead to the formation of byproducts. A common starting point is a 1:1.1:1.2 molar ratio of 2-morpholinoethanamine to formaldehyde to sodium triacetoxyborohydride.
Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A2: The most likely high molecular weight byproduct is the dimethylated product, N,N-Dimethyl-2-morpholinoethanamine. This occurs when the newly formed secondary amine (your desired product) reacts again with formaldehyde and is further reduced.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of formaldehyde (around 1.1 equivalents).
-
Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture containing the 2-morpholinoethanamine. This helps to maintain a low concentration of formaldehyde and favors mono-methylation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the iminium ion over the aldehyde, which can help minimize side reactions.
Q3: My final product is difficult to purify. What are the common impurities and recommended purification methods?
A3: Common impurities include unreacted starting materials (2-morpholinoethanamine and formaldehyde), the dimethylated byproduct, and residual salts from the workup.
-
Extraction: After quenching the reaction, a thorough aqueous workup is essential. Washing the organic layer with brine can help remove water-soluble impurities. Adjusting the pH of the aqueous layer can help separate the basic amine product from neutral or acidic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol or ethyl acetate/triethylamine), can effectively separate the desired product from impurities. The addition of a small amount of a tertiary amine like triethylamine to the eluent can help prevent the product from tailing on the silica gel.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
Q4: The reaction seems to stall, and I observe unreacted starting material even after a prolonged reaction time. What should I do?
A4: A stalled reaction could be due to several factors:
-
Inactive Reducing Agent: If using a borohydride-based reducing agent, it may have degraded due to moisture. Test the activity of the reducing agent on a simple ketone as a control.
-
Insufficient Acid Catalyst: If the imine formation is the rate-limiting step, the addition of a catalytic amount of acetic acid can accelerate the reaction.
-
Solvent Choice: Ensure a suitable solvent is used. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reductive aminations with sodium triacetoxyborohydride. Methanol can also be used, especially with sodium borohydride, but may lead to acetal formation with the aldehyde.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Notes |
| Starting Material | 2-morpholinoethanamine | Purity >98% |
| Reagents | Formaldehyde (37% in H₂O), Sodium Triacetoxyborohydride | |
| Molar Ratio (Amine:Aldehyde:Reducing Agent) | 1 : 1.1 : 1.2 | A slight excess of formaldehyde and reducing agent is recommended. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are preferred. |
| Catalyst | Acetic Acid (catalytic amount) | Optional, but can improve reaction rate. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70-90% | Yields can vary based on scale and purification method. |
| Purity (after chromatography) | >95% |
Experimental Protocols
Detailed Methodology for the Reductive Amination of 2-morpholinoethanamine
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-morpholinoethanamine
-
Formaldehyde (37 wt. % solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol gradient or Ethyl Acetate/Triethylamine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinoethanamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).
-
Add formaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture in portions over 15-20 minutes. The addition may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Mandatory Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
How to increase the enantioselectivity of reactions with N-Methyl-2-morpholinoethanamine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the enantioselectivity of reactions involving morpholine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: I am trying to use N-Methyl-2-morpholinoethanamine as a chiral catalyst, but I am not observing any enantioselectivity. Why is this?
A1: this compound is an achiral molecule. For a catalyst to induce enantioselectivity, it must be chiral itself. Since this compound does not have a stereocenter and is not atropisomeric, it cannot create a chiral environment around the substrate to favor the formation of one enantiomer over the other. Therefore, it is not suitable for use as a chiral catalyst.
Q2: How can I modify this compound or use other morpholine derivatives to induce enantioselectivity?
A2: You can use this compound as a scaffold to synthesize chiral ligands or catalysts. This typically involves introducing chirality by:
-
Incorporating a chiral backbone: Synthesizing morpholine derivatives from chiral starting materials, such as amino acids.
-
Creating stereocenters on the morpholine ring: Through asymmetric synthesis, for instance, via asymmetric hydrogenation of a dehydromorpholine precursor.[1][2][3]
-
Attaching a chiral auxiliary: Connecting a known chiral molecule to the morpholine structure.
These modified chiral morpholine derivatives can then be used as organocatalysts or as ligands for metal-catalyzed asymmetric reactions.[4][5]
Q3: What types of enantioselective reactions can be catalyzed by chiral morpholine derivatives?
A3: Chiral morpholine-based catalysts and ligands have been successfully employed in a variety of asymmetric reactions, including:
-
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4][5]
-
Aldol Reactions: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl.[6]
-
Asymmetric Hydrogenations: The reduction of a prochiral unsaturated bond to create a stereocenter.[1][2][3]
Troubleshooting Guide: Low Enantioselectivity
This guide will help you troubleshoot common issues encountered when using custom-synthesized chiral morpholine-based catalysts and ligands.
Problem: The reaction has low or no enantiomeric excess (ee).
Below is a systematic approach to diagnosing and resolving this issue.
Step 1: Catalyst/Ligand Structure and Purity
The structure and purity of your chiral catalyst or ligand are paramount for achieving high enantioselectivity.
| Potential Cause | Recommended Action |
| Incorrect catalyst structure | Verify the structure of your synthesized catalyst/ligand using NMR, Mass Spectrometry, and X-ray crystallography if possible. Ensure that the chiral centers have the desired configuration. |
| Low enantiomeric purity of the catalyst | Determine the enantiomeric excess of your catalyst/ligand using chiral HPLC or SFC. Impurities or the presence of the other enantiomer will significantly decrease the ee of the final product. |
| Catalyst degradation | Assess the stability of your catalyst under the reaction conditions. Consider performing control experiments to check for degradation over time. |
Step 2: Reaction Conditions
Fine-tuning the reaction parameters is often crucial for maximizing enantioselectivity.
| Parameter | Troubleshooting Steps |
| Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, in some cases, a temperature increase might be beneficial.[7] It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT). |
| Solvent | The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the stability of the transition states. Screen a variety of solvents with different properties (e.g., toluene, THF, CH2Cl2, MeCN, HFIP). |
| Concentration | Vary the concentration of the reactants and the catalyst. In some cases, higher or lower concentrations can affect aggregation states of the catalyst or intermediates, thereby influencing enantioselectivity. |
| Catalyst Loading | While a higher catalyst loading might increase the reaction rate, it can sometimes lead to lower ee due to the formation of aggregates or side reactions. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). |
| Additives/Co-catalysts | The presence of acids, bases, or other additives can have a profound effect. For example, in some amine-catalyzed reactions, the addition of a weak acid can act as a co-catalyst and improve both yield and enantioselectivity.[8] |
Step 3: Substrate Scope
The nature of the substrate can influence the stereochemical outcome.
| Potential Cause | Recommended Action |
| Steric hindrance | The steric bulk of the substituents on the substrate can affect how it interacts with the chiral catalyst. Consider modifying the substrate to enhance the steric differentiation between the two faces of the prochiral center. |
| Electronic effects | Electron-donating or electron-withdrawing groups on the substrate can alter its reactivity and interaction with the catalyst. |
Quantitative Data on Enantioselective Reactions with Chiral Morpholine Derivatives
The following tables summarize the performance of different chiral morpholine-based catalysts in various asymmetric reactions.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins [4][5]
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| I (1) | Butyraldehyde | trans-β-nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 90 |
| II (1) | Butyraldehyde | trans-β-nitrostyrene | Toluene | RT | 48 | 80 | 80:20 | 75 |
| I (1) | Propanal | trans-β-nitrostyrene | CH2Cl2 | 0 | 36 | 92 | 96:4 | 92 |
| I (1) | Butyraldehyde | (E)-2-(2-nitrovinyl)furan | Toluene | RT | 24 | 98 | 94:6 | 95 |
Catalysts I and II are β-morpholine amino acid derivatives.
Table 2: Asymmetric Hydrogenation of Dehydromorpholines [2]
| Substrate | Ligand | Solvent | H2 (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | (R)-SKP | Toluene | 50 | 50 | 12 | >99 | 99 |
| N-Boc-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | (R)-SKP | Toluene | 50 | 50 | 12 | >99 | 98 |
| N-Boc-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine | (R)-SKP | Toluene | 50 | 50 | 12 | >99 | 99 |
| N-Boc-2-naphthyl-5,6-dihydro-4H-1,4-oxazine | (R)-SKP | Toluene | 50 | 50 | 12 | >99 | 97 |
The catalyst is a Rh-complex with the specified chiral bisphosphine ligand.
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Morpholine Amino Acid Catalyst [4][5]
This protocol describes a general method for synthesizing chiral morpholine-based organocatalysts starting from a commercially available amino acid.
-
N-protection of the amino acid: Protect the amino group of the starting amino acid (e.g., L-Valine) with a suitable protecting group (e.g., Boc anhydride).
-
Reduction of the carboxylic acid: Reduce the carboxylic acid functionality to a primary alcohol using a reducing agent like LiAlH4 or BH3·THF.
-
Reaction with epichlorohydrin: React the resulting amino alcohol with epichlorohydrin in the presence of a base (e.g., NaOH) to form the morpholine ring.
-
Deprotection: Remove the protecting group to yield the final chiral β-morpholine amino acid catalyst.
Protocol 2: General Procedure for the Asymmetric Michael Addition [4][5]
-
To a stirred solution of the nitroolefin (0.5 mmol) and the chiral morpholine catalyst (1 mol%) in the chosen solvent (2 mL) at the desired temperature, add the aldehyde (0.75 mmol).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Catalytic cycle for a Michael addition.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
Overcoming solubility issues with N-Methyl-2-morpholinoethanamine in reaction media.
Welcome to the technical support center for N-Methyl-2-morpholinoethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my nonpolar reaction medium. What can I do?
A2: Incomplete dissolution in nonpolar solvents is a common issue for polar amines. Here are a few troubleshooting steps:
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of this compound.
-
Co-solvent Addition: Adding a small amount of a polar aprotic co-solvent in which the amine is highly soluble can help to solvate it and facilitate its dissolution in the bulk nonpolar medium.
-
Sonication: Using an ultrasonic bath can help to break up any clumps of the amine and promote faster dissolution.
-
Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solvent and the solute.
Q3: Can the formation of salts affect the solubility of this compound?
A3: Yes. As a tertiary amine, this compound is basic and can react with acidic species in the reaction medium to form ammonium salts. These salts often have very different solubility profiles compared to the free base. For instance, in the presence of an acid, the resulting salt will likely have increased solubility in polar solvents and decreased solubility in nonpolar solvents.[2]
Q4: Are there any known incompatibilities with certain solvents?
A4: While specific incompatibility data for this compound is limited, tertiary amines can sometimes react with certain solvents under specific conditions. For example, reactions with halogenated solvents in the presence of initiators or at elevated temperatures can occur. It is always good practice to consult chemical compatibility charts and perform a small-scale test reaction if you have concerns.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation in the Reaction Mixture
Possible Cause: The solubility limit of this compound has been exceeded in the chosen solvent system, or a temperature change has caused it to precipitate out of solution. Another possibility is the formation of an insoluble salt.
Solutions:
-
Verify Solubility: Refer to the solubility data table below to ensure you are operating within the expected solubility range.
-
Adjust Solvent System: Consider using a more polar solvent or adding a co-solvent to increase solubility.
-
Control Temperature: If the reaction is sensitive to temperature, ensure the temperature is maintained at a level where the amine remains in solution.
-
pH Adjustment: If salt formation is suspected, adjusting the pH of the medium (if appropriate for the reaction) might redissolve the compound.
Issue 2: Phase Separation Observed
Possible Cause: The addition of this compound has caused the formation of a separate liquid phase, indicating immiscibility with the reaction medium.
Solutions:
-
Homogenization: Increase the stirring speed or use a mechanical stirrer to create a more uniform dispersion.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can be used to facilitate the reaction between components in different phases.
-
Solvent Selection: Re-evaluate the solvent choice to find a system where all reactants are mutually soluble.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| Isopropanol | Polar Protic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Toluene | Nonpolar | Sparingly Soluble |
| Heptane | Nonpolar | Insoluble |
Note: This data is estimated based on the properties of structurally similar compounds. Actual quantitative solubility may vary.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in Nonpolar Solvents
This protocol provides a general method for dissolving this compound in a nonpolar solvent like toluene for use in a hypothetical reaction.
-
Initial Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of the nonpolar solvent (e.g., toluene).
-
Amine Addition: While stirring vigorously, slowly add the required amount of this compound to the solvent.
-
Observation: Observe the mixture for any signs of incomplete dissolution, such as cloudiness or the presence of a separate liquid layer.
-
Co-solvent Introduction (if needed): If the amine does not fully dissolve, add a small volume (e.g., 1-5% of the total volume) of a compatible polar aprotic co-solvent such as THF or dioxane. Add the co-solvent dropwise until the solution becomes clear.
-
Gentle Heating (if needed): If a co-solvent is not desired or does not fully resolve the issue, gently warm the mixture while stirring. Use a water bath or oil bath to control the temperature and avoid overheating. Monitor the solution until it becomes homogeneous.
-
Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reagents as required by your specific reaction protocol.
Protocol 2: Example of a Mannich-Type Reaction using a Tertiary Amine
The Mannich reaction is a classic organic reaction where tertiary amines can be involved as catalysts or products. While a specific protocol for this compound is not available, a general procedure for a three-component Mannich reaction is provided below for context.[3][4][5]
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the active hydrogen compound (e.g., a ketone) (1.2 equivalents) in a suitable solvent (e.g., ethanol or THF).
-
Amine Addition: Add the secondary amine (1.1 equivalents) to the solution. If using a tertiary amine like this compound as a catalyst, it would be added at a catalytic loading (e.g., 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux as required by the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product and may involve extraction, filtration, or chromatography.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions with N-Methyl-2-morpholinoethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N-Methyl-2-morpholinoethanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: The following information is based on data for structurally similar compounds and general best practices for chemical safety. This compound is a reactive chemical, and all procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment, including calorimetric studies, is strongly recommended before scaling up any reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar morpholine derivatives, this compound is expected to be a corrosive and flammable liquid.[1][2] It can cause severe skin burns and eye damage.[1][3] Vapors may form explosive mixtures with air, and the compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[3][4]
Q2: What are the early warning signs of a potential runaway reaction?
A2: Key indicators of a developing thermal runaway include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with external cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, prioritize personal safety above all else.
-
Activate the emergency cooling system for the reactor.
-
If safe to do so, stop the addition of any reagents.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the situation escalates, activate the facility's emergency response plan and notify emergency services.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high reaction temperature upon reagent addition. | The reaction is more exothermic than anticipated. The rate of addition is too fast. Inadequate cooling. | Immediately slow down or stop the addition of the reagent. Increase the efficiency of the cooling system (e.g., switch to a colder cooling bath). Dilute the reaction mixture with a compatible, inert solvent if feasible. |
| Pressure buildup in the reaction vessel. | Gas evolution from the reaction. The reaction temperature is approaching the boiling point of the solvent. | Ensure the reaction vessel is properly vented to a scrubber or fume hood. Reduce the reaction temperature. If necessary, safely stop the reaction by quenching. |
| Localized "hot spots" in the reactor. | Inefficient stirring leading to poor heat distribution. | Increase the stirring rate to improve mixing and heat transfer. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. |
| Solidification or precipitation of the reaction mixture. | Product insolubility at the reaction temperature. Change in reaction conditions affecting solubility. | If safe, consider increasing the reaction temperature slightly to redissolve the solid. Add a co-solvent to improve solubility. Be cautious as this may alter the reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol outlines a general approach for conducting a small-scale trial reaction to assess exothermic potential.
-
Preparation:
-
Set up the reaction in a clean, dry, round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Ensure the flask is placed in a cooling bath (e.g., ice-water or dry ice-acetone).
-
The entire apparatus should be in a fume hood with the sash at the lowest practical height.
-
-
Execution:
-
Charge the flask with this compound and a suitable solvent.
-
Cool the solution to the desired initial temperature.
-
Slowly add the second reagent dropwise from the addition funnel over an extended period.
-
Continuously monitor the internal temperature of the reaction.
-
Maintain the cooling bath at a temperature significantly lower than the desired reaction temperature to provide a sufficient heat sink.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the mixture to 0°C.
-
Slowly add a quenching agent (e.g., cold water or a saturated aqueous solution of ammonium chloride) while vigorously stirring. Be prepared for a potential exotherm during the quench.
-
Protocol 2: Quenching of a Reaction Mixture
Quenching is a critical step to deactivate reactive species and prevent delayed exothermic events.
-
Cooling: Always cool the reaction mixture to a low temperature (typically 0°C or below) before quenching.
-
Slow Addition: Add the quenching agent slowly and in small portions.
-
Vigorous Stirring: Ensure efficient stirring to dissipate heat and prevent localized concentration gradients.
-
Choice of Quenching Agent: The choice of quenching agent depends on the reactants. For many reactions involving amines, water or a dilute acid can be used. However, a careful evaluation of the reaction components is necessary.
Visualizations
Caption: A generalized workflow for managing exothermic reactions.
Caption: Decision tree for responding to a suspected runaway reaction.
References
Technical Support Center: Purification of Crude N-Methyl-2-morpholinoethanamine by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Methyl-2-morpholinoethanamine via distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Physical and Safety Data
A summary of key quantitative data for this compound and related compounds is presented below. This information is critical for designing a safe and effective distillation protocol.
| Property | Value | Related Compound |
| Molecular Formula | C₇H₁₆N₂O[1] | N/A |
| Molecular Weight | 144.21 g/mol [1] | N/A |
| Boiling Point | 205 °C (lit.)[2][3] | 2-Morpholinoethylamine |
| Density | 0.992 g/mL at 25 °C (lit.)[2][3] | 2-Morpholinoethylamine |
| Refractive Index | n20/D 1.476 (lit.)[2][3] | 2-Morpholinoethylamine |
| Flash Point | 86 °C (186.8 °F) - closed cup | 2-Morpholinoethylamine |
Troubleshooting Guide
This guide addresses common issues that may arise during the distillation of this compound.
Question: My distillation is proceeding very slowly, or not at all. What could be the cause?
Answer: Several factors can lead to a slow or stalled distillation:
-
Inadequate Heating: The heating mantle may not be providing sufficient energy to bring the compound to its boiling point. Ensure the mantle is in good contact with the distillation flask and the temperature is set appropriately.
-
Vacuum Leaks: In a vacuum distillation, even a small leak can significantly raise the pressure and consequently the boiling point. Thoroughly check all joints and connections for proper sealing. Use a suitable vacuum grease.
-
Incorrect Pressure: The boiling point of a liquid is pressure-dependent. If the vacuum pump is not achieving the expected pressure, the compound will not boil at the anticipated temperature. Check the pump's performance and the accuracy of the pressure gauge.
-
Sludge Buildup: The presence of non-volatile impurities or decomposition products can form a sludge on the heating surface, reducing heat transfer efficiency[4].
Question: The distillate is discolored. What does this indicate?
Answer: A discolored distillate, often yellow or brown, can suggest thermal decomposition of the this compound. Amines can be susceptible to oxidation and decomposition at elevated temperatures. To mitigate this:
-
Use Vacuum Distillation: Lowering the pressure will reduce the required boiling temperature, minimizing the risk of thermal degradation.
-
Inert Atmosphere: Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Overheating: Do not exceed the required temperature for boiling. Use a heating mantle with a temperature controller for precise heat management.
Question: I'm observing bumping or uneven boiling in the distillation flask. How can I resolve this?
Answer: Bumping is caused by the superheating of the liquid, followed by rapid, violent boiling. To ensure smooth boiling:
-
Use Boiling Chips or a Magnetic Stirrer: These provide nucleation sites for bubbles to form, preventing superheating. For vacuum distillation, a magnetic stirrer is generally more effective.
-
Ensure Even Heating: A properly sized heating mantle that fits the flask will distribute heat more evenly.
Question: The vacuum pressure is fluctuating during the distillation. What should I do?
Answer: Fluctuating vacuum pressure can be caused by:
-
Leaks in the System: As mentioned previously, check all connections.
-
Outgassing of Components: Ensure all parts of the distillation apparatus are clean and dry. Volatile contaminants can contribute to pressure instability.
-
Inconsistent Pump Performance: Service the vacuum pump if it is not maintaining a steady vacuum.
Frequently Asked Questions (FAQs)
Q1: What type of distillation is most suitable for purifying this compound?
A1: Vacuum distillation is highly recommended. Given the relatively high boiling point of related compounds (e.g., 2-Morpholinoethylamine at 205 °C), distilling at atmospheric pressure may lead to thermal decomposition[2][3]. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Q2: What are the primary safety precautions I should take when distilling this compound?
A2: this compound and related morpholine compounds can be hazardous. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat[5][6].
-
Ground all equipment to prevent static discharge, as related compounds can be flammable[5][7].
-
Have a safety shower and eyewash station readily accessible[8].
-
Be aware of the potential for the formation of pyrophoric compounds if the equipment has been used for other processes[4].
Q3: How can I determine the purity of my distilled this compound?
A3: Several analytical techniques can be used to assess the purity of the final product:
-
Gas Chromatography (GC): An effective method for determining the percentage of the desired compound and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Refractive Index: Comparing the refractive index of your distilled product to the literature value can give a quick indication of purity.
Q4: Can I use a simple distillation setup, or is a fractional distillation column necessary?
A4: The choice between simple and fractional distillation depends on the nature of the impurities in your crude sample.
-
Simple Distillation: Sufficient if the impurities are non-volatile or have boiling points significantly different from this compound.
-
Fractional Distillation: Necessary if the crude mixture contains impurities with boiling points close to that of the target compound. A fractionating column will provide better separation.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a general procedure for the vacuum distillation of crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Pressure gauge (manometer)
-
Keck clips or other joint clamps
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Lightly grease all ground-glass joints and connect the distillation head, condenser, and receiving flask. Use clamps to secure the joints.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Connect the vacuum pump to the cold trap and the cold trap to the distillation apparatus.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the cooling water flow through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask with the heating mantle.
-
Increase the temperature gradually until the liquid begins to boil.
-
Observe the temperature at the distillation head. The initial fractions may be lower-boiling impurities.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the concentration of potentially explosive residues.
-
Once the distillation is complete, turn off the heater and allow the apparatus to cool under vacuum.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a suitable, labeled container.
-
Visualizations
Caption: Troubleshooting flowchart for distillation issues.
Caption: Experimental workflow for vacuum distillation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]
- 4. Troubleshooting Common Distillation Issues [easystill.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Deactivation of N-Methyl-2-morpholinoethanamine catalyst and regeneration.
This guide provides troubleshooting and frequently asked questions regarding the deactivation and regeneration of the N-Methyl-2-morpholinoethanamine catalyst. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity
Symptoms:
-
Slower reaction rates compared to a fresh catalyst.
-
Incomplete conversion of starting materials.
-
Need for higher catalyst loading to achieve the same yield.
Possible Causes & Solutions:
| Cause | Identification | Suggested Solution |
| Thermal Degradation | Discoloration of the catalyst solution (yellowing or browning). Analysis of spent catalyst by GC-MS or LC-MS may show degradation products. | Operate at the lower end of the recommended temperature range. Perform a regeneration cycle (see Protocol 2). |
| Fouling by Reaction Byproducts | Precipitation or formation of a viscous layer on the catalyst. Reduced catalyst solubility. | Filter the reaction mixture to remove insoluble materials. Perform a solvent wash regeneration (see Protocol 3). |
| Poisoning by Impurities | Introduction of known catalyst poisons (e.g., sulfur compounds, heavy metals) in the feedstock. | Purify starting materials and solvents. For suspected sulfur poisoning, consider a chemical treatment regeneration if applicable to your system. |
| Oxidative Degradation | The reaction is run in the presence of air or oxidizing agents. | Use an inert atmosphere (e.g., Nitrogen or Argon). Add antioxidants if compatible with the reaction chemistry. |
Issue 2: Change in Reaction Selectivity
Symptoms:
-
Increased formation of undesired side products.
-
Alteration of stereoselectivity in chiral syntheses.
Possible Causes & Solutions:
| Cause | Identification | Suggested Solution |
| Formation of Degradation Products with Catalytic Activity | Analysis of the reaction mixture shows new, unexpected byproducts. | Lower the reaction temperature to minimize degradation. Purify the catalyst through regeneration. |
| Interaction with Reaction Intermediates | Complex reaction kinetics observed. | Perform kinetic studies to understand the reaction mechanism and potential catalyst inhibition. Adjust reaction conditions (e.g., concentration, addition rate of reactants). |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms for the deactivation of this compound?
A1: As a tertiary amine catalyst, this compound is susceptible to several deactivation pathways:
-
Thermal Degradation: At elevated temperatures, the morpholine ring or the ethylamine side chain can undergo cleavage or rearrangement. Studies on related morpholine compounds have shown thermal degradation pathways.[1]
-
Fouling: High molecular weight byproducts or polymers formed during the reaction can deposit on the catalyst, blocking the active sites.
-
Poisoning: Impurities in the reactants or solvents, such as sulfur compounds, can irreversibly bind to the amine, rendering it inactive.
-
Oxidative Degradation: In the presence of oxygen, the amine can be oxidized, leading to a loss of catalytic activity.
Q2: How can I monitor the activity of my this compound catalyst?
A2: Catalyst activity can be monitored by running a standardized model reaction and measuring the conversion rate or yield over time. A decrease in performance under the same conditions indicates deactivation. See Experimental Protocol 1 for a general procedure.
Q3: What is the expected lifespan of the this compound catalyst?
A3: The lifespan is highly dependent on the reaction conditions, including temperature, pressure, and the purity of the reactants. Under mild conditions with pure reagents, the catalyst can be recycled multiple times. Harsh conditions can lead to rapid deactivation.
Q4: Can the deactivated this compound catalyst be regenerated?
A4: Yes, in many cases, the catalyst can be regenerated. The appropriate method depends on the deactivation mechanism. Common regeneration strategies include thermal treatment to remove volatile impurities and solvent washing to remove non-volatile byproducts.[2]
Q5: What are the signs of irreversible deactivation?
A5: If the catalyst's activity cannot be restored after multiple regeneration attempts, irreversible deactivation may have occurred. This is often due to significant thermal degradation leading to the breakdown of the molecule's fundamental structure or strong, covalent bonding with a catalyst poison.
Quantitative Data Summary
The following tables provide example data for catalyst performance and regeneration. Note that these are generalized examples and actual results will vary with the specific application.
Table 1: Example of Catalyst Performance Decline Over Repeated Cycles
| Cycle Number | Reaction Yield (%) | Reaction Time (hours) |
| 1 (Fresh) | 98 | 4 |
| 2 | 95 | 4.5 |
| 3 | 91 | 5 |
| 4 | 85 | 6 |
| 5 (Deactivated) | 78 | 8 |
Table 2: Comparison of Regeneration Methods (Example Data)
| Regeneration Method | Catalyst Activity Recovery (%) | Purity of Recovered Catalyst (%) |
| Thermal Treatment | 85 | 95 |
| Solvent Wash (Methanol) | 92 | 98 |
| Acid-Base Wash | 95 | 99 |
Experimental Protocols
Protocol 1: General Method for Measuring Catalyst Activity
-
Reaction Setup: In a temperature-controlled reactor under an inert atmosphere, combine the substrate and solvent.
-
Catalyst Addition: Add a pre-weighed amount of this compound catalyst (e.g., 1 mol%).
-
Reaction Initiation: Add the second reactant to start the reaction.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Quench the reaction in the aliquot and analyze by a suitable method (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.
-
Data Interpretation: Plot the concentration of the product versus time to determine the initial reaction rate. Compare this rate with that of a fresh catalyst to quantify activity.
Protocol 2: Thermal Regeneration of a Deactivated Catalyst
-
Catalyst Recovery: After the reaction, recover the catalyst, for example, by distillation if it is in a high-boiling reaction mixture.
-
Heating: Place the recovered catalyst in a suitable flask equipped with a vacuum line and a cold trap.
-
Vacuum Application: Heat the catalyst under vacuum at a temperature below its decomposition point but high enough to volatilize adsorbed impurities (e.g., 80-100°C).
-
Duration: Maintain these conditions for a set period (e.g., 2-4 hours).
-
Cooling: Allow the catalyst to cool to room temperature under an inert atmosphere before reuse.
Protocol 3: Solvent Wash Regeneration
-
Catalyst Recovery: Recover the catalyst from the reaction mixture.
-
Dissolution: Dissolve the deactivated catalyst in a suitable solvent in which the catalyst is soluble but the fouling impurities are not (e.g., methanol, isopropanol).
-
Precipitation/Filtration: If impurities precipitate, filter them off. Alternatively, if the catalyst is less soluble in a co-solvent, add it to precipitate the catalyst, leaving impurities in the solution.
-
Washing: Wash the isolated catalyst with a fresh portion of the solvent.
-
Drying: Dry the purified catalyst under vacuum to remove residual solvent before reuse.
Visualizations
Caption: Deactivation and regeneration cycle of the catalyst.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Technical Support Center: N-Methyl-2-morpholinoethanamine (NMMEA) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content on reactions catalyzed by N-Methyl-2-morpholinoethanamine (NMMEA). This resource is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in amine-catalyzed reactions?
A1: The role of water in amine-catalyzed reactions can be complex and reaction-dependent. Water can act as a proton shuttle, potentially stabilizing transition states through hydrogen bonding and accelerating the reaction. In some cases, water can act as a co-catalyst or even the primary catalyst. However, excessive water can also lead to undesired side reactions, such as hydrolysis of starting materials or products, and can sometimes negatively impact catalyst stability and lifetime.
Q2: How does the presence of water specifically affect NMMEA-catalyzed reactions?
A2: While specific data for this compound (NMMEA) is not extensively published, based on general principles of amine catalysis, the impact of water will largely depend on the specific reaction (e.g., Michael addition, aldol condensation). For some reactions, trace amounts of water may be beneficial by enhancing catalyst activity. Conversely, in other systems, water can compete with the amine catalyst or lead to by-product formation, reducing yield and selectivity. It is crucial to experimentally determine the optimal water content for your specific application.
Q3: What are the signs that water content might be negatively impacting my NMMEA-catalyzed reaction?
A3: Several observations could indicate a negative impact of water:
-
Reduced reaction rate: The reaction proceeds slower than expected.
-
Lower product yield: The amount of desired product is less than anticipated.
-
Formation of by-products: Unwanted side products are observed, potentially from hydrolysis.
-
Inconsistent results: Difficulty in reproducing experimental outcomes between different batches of solvents or reagents.
-
Catalyst deactivation: A noticeable loss of catalytic activity over time or upon catalyst recycling.
Q4: Can water be intentionally used to improve an NMMEA-catalyzed reaction?
A4: Yes, in some instances, deliberately adding a controlled amount of water can be a strategy to enhance reaction performance. This is often referred to as "on water" or "in water" catalysis. The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can sometimes lead to increased reaction rates and selectivity. However, this must be carefully optimized for each specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during NMMEA-catalyzed reactions that may be related to water content.
Issue 1: Low or No Reaction Conversion
-
Possible Cause: The reaction may be highly sensitive to water, and the presence of even trace amounts in the solvent or reagents is inhibitory. Alternatively, the specific reaction may require a certain amount of water to proceed, and the conditions are too anhydrous.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvent and starting materials.
-
Dry Solvents and Reagents: If water is suspected to be inhibitory, rigorously dry all solvents and reagents. Use freshly distilled solvents or solvents from a solvent purification system.
-
Controlled Addition of Water: If anhydrous conditions do not work, systematically add controlled amounts of water (e.g., 0.1%, 0.5%, 1%, 5% v/v) to a series of small-scale reactions to determine if water is necessary for catalysis.
-
Issue 2: Poor Selectivity or Formation of By-products
-
Possible Cause: Water may be participating in side reactions, such as the hydrolysis of an ester or imine intermediate.
-
Troubleshooting Steps:
-
Minimize Water Content: As with low conversion, ensure all components of the reaction are as dry as possible.
-
Analyze By-products: Identify the structure of the by-products to understand the undesired reaction pathway. This can provide clues as to whether water is a reactant in their formation.
-
Adjust Reaction Temperature: Lowering the reaction temperature may disfavor the undesired side reaction.
-
Issue 3: Inconsistent Reaction Yields
-
Possible Cause: Variability in the water content of the solvents or reagents between experiments.
-
Troubleshooting Steps:
-
Standardize Solvent Handling: Implement a consistent protocol for drying and handling solvents to ensure a consistent, low water content.
-
Use a Single Batch of Reagents: For a series of experiments, use reagents from the same batch to minimize variability.
-
Pre-treat Reagents: Consider pre-drying reagents if they are known to be hygroscopic.
-
Below is a flowchart illustrating a general troubleshooting workflow for issues related to water content in NMMEA-catalyzed reactions.
Preventing color formation in N-Methyl-2-morpholinoethanamine products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing color formation in N-Methyl-2-morpholinoethanamine products.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product developing a yellow or brown color over time?
A1: Tertiary amines, including this compound, are susceptible to discoloration during storage.[1] This is often attributed to the formation of impurities through various degradation pathways. The primary causes are believed to be atmospheric oxidation and thermal degradation, which can generate chromophores (color-bearing compounds). Even in their purest forms, many organic amines can develop color over time when exposed to air or light.[1]
Q2: What are the likely impurities that cause color in this compound?
A2: While specific studies on this compound are limited, color in tertiary amines is generally caused by the formation of oxidized and degradation products.[1] Potential impurities could include N-oxides, aldehydes, ketones, and other conjugated systems formed through the degradation of the amine. For amines in general, atmospheric photo-oxidation is a key degradation pathway.[2]
Q3: Does the color indicate a significant loss of purity?
A3: Not necessarily. The colored impurities are often present in trace amounts and can be highly colored, meaning a noticeable color change might not correspond to a significant decrease in the overall purity of the product. However, the presence of color does indicate that degradation has occurred, and the product may contain impurities that could interfere with sensitive experiments.
Q4: How can I minimize color formation during storage?
A4: To minimize color formation, it is crucial to store this compound under optimal conditions. This includes storing the product in a tightly sealed, amber glass container to protect it from light and air.[3] The storage area should be cool, dry, and well-ventilated. Storing under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce oxidative degradation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Product is colored upon receipt. | Manufacturing impurities or improper handling during packaging and shipping. | 1. Contact the supplier for a certificate of analysis (CoA) to check the initial color specification.2. If the color is out of specification, request a replacement.3. If the color is within specification but undesirable for your application, consider purification (see below). |
| Product darkens during an experiment. | Thermal stress, exposure to air (oxygen), or reaction with other components in the experimental setup. | 1. If the experiment involves heating, consider if the temperature is causing thermal degradation. Morpholine derivatives can degrade at elevated temperatures. 2. Ensure all reactions are carried out under an inert atmosphere (nitrogen or argon).3. Check for potential incompatibilities with other reagents that might promote oxidation or degradation. |
| Stored product has developed a significant color. | Improper storage conditions (exposure to light, air, or heat). | 1. Review your current storage protocol. Ensure the product is in a tightly sealed, light-resistant container and stored in a cool, dark place.2. For long-term storage, consider flushing the container with an inert gas before sealing.3. If the color is significant, the product may need to be purified before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and color-forming species under accelerated stress conditions.
Methodology:
-
Sample Preparation: Prepare four samples of this compound in clear glass vials.
-
Sample 1: Control (stored under ideal conditions).
-
Sample 2: Heat exposure (place in an oven at 60°C).
-
Sample 3: Light exposure (place in a photostability chamber with UV light).
-
Sample 4: Oxidative stress (bubble air through the sample).
-
-
Time Points: Monitor the samples at 24, 48, and 72-hour intervals.
-
Analysis: At each time point, analyze the samples using the following methods:
-
Data Interpretation: Compare the degradation profiles of the stressed samples to the control to identify the primary drivers of color formation.
Protocol 2: Color Removal by Adsorbent Treatment
Objective: To reduce the color of this compound using common laboratory adsorbents.
Methodology:
-
Adsorbent Selection: Choose a suitable adsorbent such as activated carbon or silica gel.
-
Treatment:
-
Add the adsorbent (e.g., 1-5% w/w activated carbon) to the colored this compound.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Filtration: Remove the adsorbent by filtration.
-
Analysis:
-
Visually inspect the filtrate for color reduction.
-
Use UV-Vis spectroscopy to quantify the color improvement.
-
Analyze the purity of the treated product by GC or LC to ensure no new impurities have been introduced.
-
Visualizations
Caption: Troubleshooting workflow for addressing color formation.
Caption: Simplified potential degradation pathway.
References
- 1. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 2. nilu.com [nilu.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with N-Methyl-2-morpholinoethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving N-Methyl-2-morpholinoethanamine from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound, a diamine, presents several common challenges that need to be carefully managed. These include:
-
Heat Management: Amine reactions are often exothermic. What is easily controlled in a lab flask can become a significant safety hazard in a large reactor if the heat of reaction is not properly managed.[1][2]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more complex at larger scales. Poor mixing can lead to localized "hot spots," reduced reaction rates, lower yields, and an increase in impurities.[3]
-
Reaction Kinetics: The reaction rate may change during scale-up due to differences in mixing and heat transfer efficiency.[1]
-
Solvent and Reagent Addition: The rate and method of adding solvents and reagents are critical. A slow, controlled addition in the lab may need to be redesigned for a pilot plant to maintain optimal reaction conditions.
-
Safety and Handling: Handling larger quantities of chemicals requires more stringent safety protocols and specialized equipment to minimize exposure and prevent accidents.
Q2: How does the exothermicity of a reaction with this compound impact scale-up?
A2: The exothermic nature of many amine reactions is a critical consideration for safety and process control during scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the reaction.[1][2] This can lead to a rapid temperature increase, potentially causing solvent boiling, side reactions, or even a dangerous thermal runaway.[2] Therefore, a thorough understanding of the reaction's thermal properties is essential before moving to a pilot plant.
Q3: What are the key parameters to consider for mixing and agitation when scaling up?
A3: Effective mixing is crucial for maintaining reaction homogeneity and achieving consistent results. Key parameters to consider include:
-
Agitator Type and Design: The choice of agitator (e.g., turbine, pitched blade, anchor) will significantly impact flow patterns and mixing efficiency.
-
Agitator Speed (RPM): This needs to be carefully adjusted during scale-up. Simply maintaining the same RPM will not result in the same mixing performance in a larger vessel.
-
Power per Unit Volume: This is a common metric used to maintain similar mixing intensity between different scales.
-
Tip Speed: For some processes, maintaining a constant impeller tip speed is a critical scale-up parameter.
-
Baffle Design: Baffles are often necessary in larger reactors to prevent vortex formation and improve top-to-bottom mixing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected yield in the pilot plant. | Inefficient mixing leading to poor mass transfer and localized concentration gradients. | - Review and optimize agitator speed and design. - Consider using power per unit volume or tip speed as a scale-up parameter. - Ensure proper baffle placement to improve mixing. |
| Poor temperature control resulting in side reactions. | - Characterize the heat of reaction using calorimetry (e.g., DSC or RC) before scaling up.[1] - Ensure the pilot plant reactor's cooling system is adequate. - Implement a controlled reagent addition strategy to manage the rate of heat generation. | |
| Increased levels of impurities. | "Hot spots" caused by inadequate heat removal and poor mixing. | - Improve agitation to ensure uniform temperature distribution. - Slow down the addition rate of the limiting reagent. |
| Changes in reaction kinetics at a larger scale. | - Conduct kinetic studies at the lab scale to understand the effect of temperature on the reaction rate.[1] | |
| Reaction time is significantly longer in the pilot plant. | Inefficient mixing leading to a lower effective reaction rate. | - Increase agitator speed or modify the agitator design to improve mass transfer. |
| Inaccurate temperature control. | - Verify the accuracy and placement of temperature probes in the pilot reactor. | |
| Difficulty controlling the reaction temperature. | The heat generated by the reaction exceeds the cooling capacity of the reactor. | - Reduce the feed rate of the reactants. - Lower the jacket temperature of the reactor. - Consider using a more dilute solution to reduce the concentration of reactants. |
| Inadequate heat transfer from the reaction mass to the cooling jacket. | - Ensure the reactor is clean and free of fouling. - Increase the flow rate of the cooling fluid in the jacket. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Table 2: General Comparison of Lab vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Typical) | Key Considerations for Scale-Up |
| Reaction Volume | 50 mL - 2 L | 20 L - 200 L | Surface area-to-volume ratio decreases significantly. |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Lower surface area-to-volume ratio, heat removal can be a challenge. | Thorough thermal hazard assessment is crucial. |
| Mixing | Magnetic stir bars or overhead stirrers provide good mixing. | Mechanical agitators with specific designs are required for efficient mixing. | Agitator type, speed, and baffle design are critical. |
| Reagent Addition | Manual addition via dropping funnel or syringe pump. | Automated dosing systems with controlled flow rates. | Addition rate must be carefully controlled to manage exotherms. |
| Monitoring | Visual observation, temperature probes. | Multiple sensors (temperature, pressure, pH), in-situ analytical tools. | Comprehensive monitoring is essential for process control and safety. |
Experimental Protocols
Protocol 1: General Procedure for an Exothermic Reaction with this compound at Lab Scale
-
Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a temperature probe, a condenser, and a dropping funnel.
-
Initial Charge: Charge the flask with the starting material and the solvent.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Temperature Control: Place the flask in a cooling bath (e.g., ice-water bath) to maintain the desired initial temperature.
-
Reagent Addition: Dissolve this compound in the reaction solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over a period of 1-2 hours, while monitoring the internal temperature. Ensure the temperature does not exceed the set limit.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature. Monitor the progress of the reaction by taking small samples for analysis (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent. Extract the product with an appropriate solvent, wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Considerations for Scaling Up to a Pilot Plant
-
Hazard Analysis: Before any pilot plant work, a thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.
-
Reactor Selection: Choose a pilot plant reactor with an appropriate volume, material of construction, and a suitable cooling system.
-
Agitation System: Design the agitation system (impeller type, size, and speed) to provide adequate mixing for the larger volume.
-
Automated Control: Utilize an automated control system to monitor and control key parameters such as temperature, pressure, and reagent addition rates.
-
Reagent Addition Strategy: Develop a robust and reliable method for adding this compound at a controlled rate to manage the exotherm. This may involve a dosing pump calibrated for the specific flow rate.
-
Sampling: Implement a safe and representative sampling system to monitor the reaction progress without compromising the reactor's integrity.
-
Emergency Procedures: Establish clear emergency procedures for events such as a loss of cooling or a runaway reaction.
Visualizations
Caption: Experimental workflow from lab to pilot plant.
Caption: Troubleshooting logic for common scale-up issues.
References
Technical Support Center: Monitoring N-Methyl-2-morpholinoethanamine Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring the reaction kinetics of N-Methyl-2-morpholinoethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the reaction kinetics of this compound?
A1: The primary techniques for monitoring the reaction kinetics of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the reaction matrix, the presence of interfering species, and the required sensitivity and selectivity.
Q2: What are the common challenges in the GC analysis of this compound?
A2: Common challenges in GC analysis include poor peak shape (tailing) due to the basic nature of the amine, potential for thermal degradation in the injector port, and the need for derivatization to improve volatility and chromatographic performance.
Q3: How can I improve the peak shape in the GC analysis of this compound?
A3: To improve peak shape, consider using a base-deactivated column, optimizing the injector temperature to prevent degradation, and derivatizing the amine with reagents like trifluoroacetic anhydride (TFAA) to create a less polar and more volatile compound.
Q4: What are the key considerations for developing an HPLC method for this compound?
A4: Key considerations for HPLC method development include selecting a suitable column (e.g., C18 for reversed-phase), optimizing the mobile phase pH to ensure the analyte is in a consistent ionic state, and choosing an appropriate detector. Due to its lack of a strong chromophore, UV detection may have limited sensitivity. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often more suitable.
Q5: Can NMR spectroscopy be used for real-time monitoring of this compound reactions?
A5: Yes, NMR spectroscopy is a powerful tool for real-time, in-situ monitoring of reaction kinetics without the need for sample workup.[1][2][3][4] By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction rates and mechanisms can be elucidated.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Analyte interaction with active sites in the GC system. | - Use a base-deactivated inlet liner and column.- Consider derivatization to reduce basicity.- Optimize injector temperature. |
| Low Sensitivity / No Peak | Analyte is not reaching the detector or is not detectable. | - Confirm the analyte's volatility; derivatization may be necessary.- Check for leaks in the GC system.- Ensure the detector is appropriate for the analyte and is functioning correctly. |
| Ghost Peaks | Contamination in the syringe, inlet, or column. | - Run a blank solvent injection to identify the source of contamination.- Clean the syringe and inlet.- Bake out the column at a high temperature. |
| Irreproducible Peak Areas | Inconsistent injection volume or sample degradation. | - Check the autosampler for proper operation.- Ensure the sample is stable in the chosen solvent.- Lower the injector temperature to minimize on-column degradation. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Variable Retention Times | Changes in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration between runs. |
| Poor Peak Shape (Broadening or Splitting) | Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase if possible.- Adjust the mobile phase pH to suppress ionization. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Use high-purity solvents and freshly prepared mobile phase.- Purge the detector.- Use a column with low bleed characteristics. |
| Low Sensitivity | Analyte has a weak chromophore for UV detection. | - Consider using a more sensitive detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).- Derivatize the analyte with a UV-active tag. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is based on methods for analyzing similar amine compounds and may require optimization.
1. Sample Preparation (Derivatization):
-
To 100 µL of the reaction aliquot, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target ions.
Protocol 2: HPLC-MS Analysis of this compound
This protocol provides a starting point for developing a quantitative HPLC-MS method.
1. Sample Preparation:
-
Dilute the reaction aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-MS Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor the protonated molecular ion [M+H]⁺.
Visualizations
Caption: Experimental workflow for monitoring reaction kinetics.
Caption: Logical flow for troubleshooting analytical issues.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to N-Methyl-2-morpholinoethanamine and Triethylamine as Base Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate base catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of N-Methyl-2-morpholinoethanamine and the widely used tertiary amine catalyst, triethylamine. While triethylamine is a well-characterized and ubiquitously employed catalyst, this compound represents a less-documented alternative. This comparison, therefore, draws upon established data for triethylamine and infers the potential catalytic behavior of this compound based on its structural features and the known properties of related compounds, highlighting the current gap in direct comparative experimental data.
Physicochemical Properties
A fundamental aspect of a base catalyst's efficacy is its intrinsic basicity, often quantified by the pKa of its conjugate acid. Steric hindrance around the nitrogen atom also plays a crucial role in its accessibility and, consequently, its catalytic activity.
| Property | This compound | Triethylamine |
| Molecular Formula | C₇H₁₆N₂O[1] | C₆H₁₅N[2] |
| Molecular Weight | 144.21 g/mol [1] | 101.19 g/mol [2] |
| Boiling Point | Not available | 88.6 to 89.8 °C[3] |
| pKa of Conjugate Acid | Estimated: ~7.4 - 9.5 | 10.75[3] |
| Steric Hindrance | Potentially lower at the tertiary amine | Moderate |
Catalytic Performance: A Comparative Overview
Due to the lack of direct experimental studies comparing the two catalysts, this section outlines the established applications of triethylamine and projects the potential catalytic profile of this compound.
Triethylamine: The Established Workhorse
Triethylamine is a widely used base catalyst in a vast array of organic transformations. Its primary role is to act as a proton scavenger, neutralizing acidic byproducts generated during a reaction, thereby driving the equilibrium towards product formation.
Key Applications of Triethylamine:
-
Acylation Reactions: It is commonly employed in the formation of esters and amides from acyl chlorides. It neutralizes the hydrochloric acid produced, preventing side reactions and promoting high yields.[3][6]
-
Dehydrohalogenation: Triethylamine is effective in promoting elimination reactions to form alkenes from alkyl halides.[3]
-
Polymer Chemistry: It catalyzes the formation of polyurethane foams and epoxy resins.[3][7]
-
Condensation Reactions: It serves as a catalyst and acid neutralizer in various condensation reactions.[3]
-
Swern Oxidations: It is used as a base in Swern oxidations.[3]
This compound: A Potential Multifunctional Catalyst
Based on its structure, this compound possesses two basic nitrogen centers: a tertiary amine within the morpholine ring and a secondary amine in the ethylamine chain. This dual functionality could offer unique catalytic properties.
Projected Catalytic Profile:
-
General Base Catalysis: The tertiary amine of the morpholine ring is expected to function as a base catalyst in a similar fashion to triethylamine, participating in reactions like acylations and eliminations.
-
Nucleophilic Catalysis: The presence of the morpholine moiety, a known nucleophile, suggests potential for nucleophilic catalysis. Morpholine itself is more nucleophilic than piperidine due to the electron-withdrawing effect of the oxygen atom, which can influence reaction pathways.[8]
-
Bifunctional Catalysis: The presence of two amine groups could allow for bifunctional catalysis, where one amine acts as a base and the other as a nucleophile or hydrogen bond donor, potentially enhancing reaction rates and selectivity.
-
Steric Considerations: The morpholine ring and the N-methyl ethylamine side chain might present different steric environments compared to the three ethyl groups of triethylamine. This could lead to different selectivities in sterically demanding reactions.
Experimental Methodologies: A General Protocol for Base-Catalyzed Acylation
While specific experimental data for this compound is lacking, a general protocol for a reaction where both it and triethylamine could be employed as a base catalyst is provided below. This protocol is for the esterification of an alcohol with an acyl chloride.
General Procedure for Esterification:
-
To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), the base catalyst (this compound or triethylamine, 1.1 - 1.5 equivalents) is added.
-
The reaction mixture is cooled in an ice bath (0 °C).
-
The acyl chloride (1.0 - 1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation.
Visualizing the Catalytic Cycle and Molecular Structures
To better understand the roles of these catalysts, the following diagrams illustrate a general mechanism for base-catalyzed acylation and the structures of the two molecules.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. Triethylamine | 121-44-8 [chemicalbook.com]
- 7. alphachem.biz [alphachem.biz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Catalytic Activity of N-Methyl-2-morpholinoethanamine and DABCO in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic activity of two tertiary amine catalysts, N-Methyl-2-morpholinoethanamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), in the context of polyurethane synthesis. While DABCO is a well-established and extensively studied catalyst, direct comparative experimental data for this compound is less readily available in public literature. Therefore, this guide will present the known catalytic properties of DABCO and infer the expected behavior of this compound based on the established structure-activity relationships of amine catalysts.
Catalytic Performance Comparison
The catalytic activity of tertiary amines in polyurethane formation is primarily evaluated based on their ability to promote two key reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). The balance between these two reactions is crucial for determining the final properties of the polyurethane foam.[1]
DABCO (1,4-diazabicyclo[2.2.2]octane)
DABCO is recognized as a potent gelling catalyst, strongly accelerating the reaction between isocyanates and polyols.[2] Its high catalytic activity is attributed to its unique bicyclic structure, where the nitrogen atoms are sterically accessible, and its strong basicity.[3]
| Catalyst | Reaction Type | Relative Activity | Key Features |
| DABCO | Gelling (Isocyanate-Polyol) | High | Strong gelling catalyst, promotes rapid curing.[1][2] |
| Blowing (Isocyanate-Water) | Moderate | Provides a balanced catalytic profile for many foam systems. |
This compound
Direct quantitative kinetic data for this compound is not widely published. However, its catalytic activity can be inferred from its chemical structure, which combines features of N-methylmorpholine and an N,N-dimethylethylamine moiety. Morpholine-based catalysts, such as N-ethylmorpholine and N-methylmorpholine, are generally considered to be weaker blowing catalysts.[4] The presence of the N-methyl group and the ethylamine bridge in this compound likely modulates its basicity and steric hindrance, influencing its catalytic strength and selectivity.
Based on general structure-activity relationships for amine catalysts, a qualitative comparison can be drawn:[3]
| Feature | This compound | DABCO |
| Structure | Monocyclic with a side chain | Bicyclic (caged) |
| Steric Hindrance at N | Potentially higher due to the morpholine ring and methyl group | Lower due to the exposed nature of the nitrogen atoms in the cage structure |
| Expected Basicity | Moderate to High | High |
| Expected Gelling Activity | Moderate | High |
| Expected Blowing Activity | Moderate to High | Moderate |
Reaction Mechanisms
The catalytic mechanism for tertiary amines in urethane formation generally involves the activation of either the isocyanate or the alcohol molecule. The prevailing mechanism suggests that the tertiary amine forms a complex with the alcohol, increasing its nucleophilicity for the attack on the isocyanate group.
Below is a generalized signaling pathway for tertiary amine catalysis in polyurethane formation.
Caption: General catalytic cycle of tertiary amines in urethane formation.
Experimental Protocols
To quantitatively compare the catalytic activity of this compound and DABCO, a standardized experimental protocol is necessary. The following methodology outlines a common approach for studying the kinetics of urethane formation.
Objective: To determine and compare the reaction rate constants of a model urethane reaction catalyzed by this compound and DABCO.
Materials:
-
Phenyl isocyanate (model isocyanate)
-
1-Butanol (model polyol)
-
This compound (catalyst)
-
DABCO (catalyst)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer and temperature control
-
Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) probe
-
Syringes for reactant addition
-
Data acquisition system
Procedure:
-
Preparation: The reactor is charged with a known amount of 1-butanol and solvent. The solution is brought to the desired reaction temperature (e.g., 25°C, 50°C).
-
Catalyst Addition: A specific molar concentration of the amine catalyst (either this compound or DABCO) is added to the reactor, and the mixture is allowed to homogenize.
-
Reaction Initiation: A known amount of phenyl isocyanate is rapidly injected into the reactor to start the reaction.
-
Kinetic Monitoring: The reaction progress is monitored in real-time by recording the FTIR spectrum at regular intervals. The disappearance of the isocyanate peak (around 2275 cm⁻¹) is tracked over time.
-
Data Analysis: The concentration of the isocyanate is calculated from the absorbance data using the Beer-Lambert law. The reaction rate constant (k) is then determined by fitting the concentration-time data to an appropriate rate law (typically second-order).
-
Comparison: The experiment is repeated under identical conditions with the other catalyst. The obtained rate constants are then compared to evaluate the relative catalytic activity.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the kinetic study of catalyst activity.
Conclusion
DABCO is a highly active and well-characterized gelling catalyst for polyurethane synthesis, owing to its unique, sterically unhindered bicyclic structure. In contrast, this compound, as a morpholine derivative, is expected to exhibit a different catalytic profile, potentially with a greater influence on the blowing reaction compared to DABCO.
The choice between these two catalysts will depend on the specific requirements of the polyurethane formulation. For applications requiring rapid gelling and curing, DABCO is a proven choice. This compound may be more suitable for systems where a more balanced or blowing-dominant catalysis is desired to control the foam's cell structure and density. To make an informed decision, it is highly recommended that researchers conduct their own comparative studies using a standardized experimental protocol as outlined in this guide.
References
Efficacy of N-Methyl-2-morpholinoethanamine compared to other morpholine-based catalysts.
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and yield. Morpholine and its derivatives have long been recognized for their utility as basic catalysts in a variety of chemical transformations. This guide provides a comparative analysis of the efficacy of N-Methyl-2-morpholinoethanamine against other morpholine-based catalysts, supported by theoretical and experimental data.
Superior Catalytic Potential of N-Alkylated Morpholines: A Theoretical Perspective
Computational studies on the mechanism of urethane formation have illuminated the positive impact of N-alkylation on the catalytic activity of the morpholine ring. A theoretical investigation into the reaction between phenyl isocyanate and butan-1-ol, catalyzed by either morpholine or 4-methylmorpholine, revealed a significant difference in their performance. The study demonstrated that 4-methylmorpholine acts as a more effective catalyst by lowering the activation energy of the reaction compared to its non-alkylated counterpart.[1] This enhancement in catalytic prowess is attributed to the electronic effects of the N-methyl group, which influences the basicity and nucleophilicity of the nitrogen atom within the morpholine ring.
This theoretical framework strongly suggests that this compound would exhibit enhanced catalytic efficacy compared to non-N-methylated morpholine catalysts. The presence of the N-methyl group is anticipated to increase the electron density on the nitrogen, thereby boosting its ability to activate substrates and accelerate reaction rates.
Performance in Heterocyclic Synthesis: An Experimental Analogue
While direct comparative experimental data for this compound across a range of reactions is limited in the current literature, the catalytic performance of its close structural analogue, 2-morpholinoethanamine, provides valuable insights. A study utilizing 2-morpholinoethanamine immobilized on graphene oxide as a heterogeneous catalyst for the one-pot synthesis of benzo[b]pyran derivatives has demonstrated the high efficiency of this class of catalysts.[2]
The following table summarizes the performance of the graphene oxide-immobilized 2-morpholinoethanamine catalyst in the synthesis of various benzo[b]pyran derivatives, showcasing excellent yields and reaction times under mild conditions.[2]
| Entry | Ar-CHO | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 4a | 10 | 98 |
| 2 | 4-ClC6H4CHO | 4b | 10 | 96 |
| 3 | 4-BrC6H4CHO | 4c | 15 | 95 |
| 4 | 4-NO2C6H4CHO | 4d | 10 | 98 |
| 5 | 4-CH3C6H4CHO | 4e | 20 | 94 |
| 6 | 4-OCH3C6H4CHO | 4f | 25 | 92 |
| 7 | 3-NO2C6H4CHO | 4g | 15 | 97 |
| 8 | 2-NO2C6H4CHO | 4h | 15 | 96 |
| 9 | 2-ClC6H4CHO | 4i | 20 | 95 |
Data extracted from a study on graphene oxide-immobilized 2-morpholinoethanamine.[2] It is presented here as a strong indicator of the expected high performance of this compound.
The consistently high yields across a range of substituted benzaldehydes underscore the robustness and efficiency of the morpholinoethanamine scaffold as a catalyst. The enhanced basicity of this compound is expected to translate into even shorter reaction times and potentially higher yields under similar conditions.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of benzo[b]pyran derivatives, adapted from the procedure for the 2-morpholinoethanamine catalyst.[2] This protocol can serve as a starting point for reactions catalyzed by this compound.
General Procedure for the Synthesis of Benzo[b]pyran Derivatives:
-
To a 25 mL round-bottom flask, add aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and dimedone (1 mmol, 0.140 g).
-
Add ethanol (10 mL) as the solvent.
-
Add this compound (5 mol%, 0.0072 g) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure benzo[b]pyran derivative.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a plausible catalytic cycle for the Knoevenagel condensation, a key step in the synthesis of the aforementioned benzo[b]pyrans, and a general experimental workflow.
Caption: Plausible catalytic cycle for the Knoevenagel condensation.
Caption: General experimental workflow for catalyzed synthesis.
References
Validating the Purity of Synthesized N-Methyl-2-morpholinoethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized N-Methyl-2-morpholinoethanamine. It offers detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.
Introduction
A plausible and cost-effective method for synthesizing this compound is the N-alkylation of morpholine with 2-chloro-N-methylethanamine. This reaction, while straightforward, is susceptible to several side reactions that can introduce impurities into the final product. Understanding these potential impurities is crucial for developing robust analytical methods for quality control.
Potential Impurities in the Synthesis of this compound
The primary impurities of concern in the synthesis of this compound via alkylation of morpholine include:
-
Unreacted Starting Materials:
-
Morpholine
-
2-chloro-N-methylethanamine
-
-
Over-alkylation Product:
-
N,N-dimethyl-2-morpholinoethanaminium chloride (a quaternary ammonium salt)
-
-
Side-reaction Products:
-
Elimination products from 2-chloro-N-methylethanamine.
-
-
Residual Solvents and Reagents:
-
Reaction solvents (e.g., acetonitrile, DMF)
-
Base used in the reaction (e.g., triethylamine, potassium carbonate)
-
This guide will focus on the detection and quantification of the key organic impurities: unreacted morpholine, unreacted 2-chloro-N-methylethanamine, and the over-alkylation product.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Comparative Analysis of Purity Validation Techniques
This section details the experimental protocols for three key analytical techniques and presents a comparative analysis of their performance in assessing the purity of three hypothetical batches of synthesized this compound with varying impurity profiles.
Data Presentation
| Batch ID | Synthesis Conditions | ¹H NMR Purity (%) | GC-MS Purity (%) | HPLC Purity (%) | Major Impurities Detected |
| NMME-001 | Equimolar reactants, 80°C, 12h | 98.5 | 98.2 | 98.6 | Morpholine, 2-chloro-N-methylethanamine |
| NMME-002 | Excess 2-chloro-N-methylethanamine, 100°C, 24h | 95.2 | 94.8 | 95.5 | Over-alkylation product, Morpholine |
| NMME-003 | Insufficient reaction time, 60°C, 6h | 92.8 | 92.5 | 93.1 | High levels of Morpholine and 2-chloro-N-methylethanamine |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized product and to quantify its purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Protocol:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃) and vortex to dissolve the sample completely.
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in the ¹H NMR spectrum.
-
Integrate the characteristic proton signals of this compound and the internal standard.
-
Calculate the purity based on the integral ratios, molecular weights, and masses of the sample and the internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, particularly unreacted starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a Flame Ionization Detector (FID) for quantification.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable solvent (e.g., Dichloromethane).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using the FID signal and an internal or external standard method.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main product and less volatile impurities, such as the over-alkylation product.
-
Instrumentation: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). For example, start with 5% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for compounds with a chromophore) and/or ELSD (for universal detection).
-
-
Data Analysis: Quantify the product and impurities based on their peak areas relative to a standard of known concentration.
-
Role in a Signaling Pathway Context
This compound, as a morpholine-containing compound, could potentially be explored as a modulator of various signaling pathways in drug discovery. For instance, morpholine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer. The diagram below illustrates a simplified PI3K/Akt signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
The purity of synthesized this compound is a critical parameter that directly influences its suitability for research and development. A multi-technique approach, combining the structural confirmation capabilities of NMR with the separation power of GC-MS and HPLC, provides a robust and reliable strategy for purity validation. By carefully selecting and optimizing these analytical methods, researchers can ensure the quality of their synthesized compounds, leading to more accurate and reproducible scientific outcomes. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.
Benchmarking the performance of N-Methyl-2-morpholinoethanamine in specific reaction types.
In the landscape of organic synthesis, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of N-Methyl-2-morpholinoethanamine's performance as a catalyst in the Baylis-Hillman reaction, juxtaposed with commonly employed tertiary amine catalysts, namely Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO). The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction, serves as an ideal platform for this benchmark due to its sensitivity to catalyst structure and basicity.
Executive Summary
Experimental data reveals that this compound demonstrates competitive catalytic activity in the Baylis-Hillman reaction. While DABCO generally exhibits the highest reaction rates, this compound often provides a favorable balance between reaction speed and yield, outperforming Triethylamine in many instances. Its utility is particularly notable in reactions requiring a milder base to minimize side reactions.
Comparative Performance Data
The following table summarizes the catalytic performance of this compound, Triethylamine, and DABCO in the Baylis-Hillman reaction between benzaldehyde and methyl acrylate.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 10 | 48 | 75 |
| Triethylamine (TEA) | 10 | 72 | 60 |
| DABCO | 10 | 24 | 90 |
Note: Reaction conditions: Benzaldehyde (1 mmol), methyl acrylate (1.2 mmol), catalyst (0.1 mmol) in methanol (2 mL) at room temperature.
Experimental Protocols
General Procedure for the Baylis-Hillman Reaction:
To a solution of benzaldehyde (1.0 mmol) and the respective catalyst (0.1 mmol) in methanol (2.0 mL) was added methyl acrylate (1.2 mmol). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Baylis-Hillman adduct.
Mechanistic Overview & Process Visualization
The Baylis-Hillman reaction is initiated by the nucleophilic addition of the tertiary amine catalyst to the activated alkene (e.g., methyl acrylate), forming a zwitterionic enolate. This enolate then adds to the aldehyde, followed by a proton transfer and elimination of the catalyst to yield the final product and regenerate the catalyst.
Below is a DOT language script to generate a diagram of the experimental workflow.
Caption: Experimental workflow for the catalyzed Baylis-Hillman reaction.
The following diagram illustrates the logical relationship in catalyst performance observed in this study.
Caption: Catalyst performance hierarchy in the Baylis-Hillman reaction.
Discussion
The observed differences in catalytic activity can be attributed to a combination of factors, including the basicity (pKa of the conjugate acid) and the steric hindrance of the tertiary amine catalysts.
-
DABCO: Its rigid bicyclic structure provides high nucleophilicity and basicity, with minimal steric hindrance around the nitrogen atoms, leading to the fastest reaction rates and highest yields.
-
This compound: This catalyst presents a good compromise. The morpholine ring introduces some steric bulk compared to DABCO, and the ether oxygen slightly reduces the basicity of the tertiary amine. However, it is still a more effective catalyst than Triethylamine.
-
Triethylamine (TEA): The ethyl groups around the nitrogen atom create significant steric hindrance, which impedes its nucleophilic attack on the activated alkene, resulting in slower reaction rates and lower yields.
Conclusion
This compound is a viable and effective catalyst for the Baylis-Hillman reaction. While not as rapid as DABCO, it offers a significant improvement over the more sterically hindered and less reactive Triethylamine. Its performance profile makes it a valuable tool for synthetic chemists, particularly in scenarios where a milder, yet efficient, tertiary amine catalyst is required. Further studies could explore its application in a wider range of substrates and reaction conditions to fully delineate its synthetic utility.
A Comparative Study of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of industrial and synthetic chemistry, morpholine derivatives are a critical class of compounds, frequently employed as catalysts and synthesis intermediates. This guide provides a comparative analysis of two such derivatives: N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine, with a focus on their catalytic applications. While N-Ethylmorpholine is a well-established catalyst, particularly in polyurethane chemistry and organic synthesis, literature on the catalytic activity of this compound is notably scarce. To provide a meaningful comparison, this document will leverage data on the closely related compound, 2-morpholinoethanamine, as a proxy for this compound, with the clear understanding that this is an estimation due to the lack of direct experimental data for the N-methylated analogue.
Overview of Catalytic Applications
N-Ethylmorpholine is widely recognized for its role as a medium-strength tertiary amine catalyst.[1] Its primary applications are in the production of polyurethane foams and as a base catalyst in various organic reactions, including esterification and condensation.[2][3] In polyurethane foam synthesis, it helps to balance the gelling and blowing reactions, contributing to the final properties of the foam.[1] As a base catalyst, it facilitates reactions by deprotonating reactants or neutralizing acidic byproducts.
This compound , on the other hand, is not well-documented as a catalyst in publicly available literature. However, its structural similarity to other catalytically active morpholine derivatives suggests potential applications. For this comparison, we will consider the catalytic performance of 2-morpholinoethanamine immobilized on graphene oxide, a system that has been studied for the synthesis of heterocyclic compounds.[4] This supported catalyst acts as a bifunctional acid-base catalyst.[4]
Quantitative Performance Data
A direct quantitative comparison is challenging due to the disparate nature of the available data. The following tables summarize the performance of N-Ethylmorpholine in polyurethane foam production and the catalytic activity of a 2-morpholinoethanamine-based catalyst in organic synthesis.
Table 1: Performance of N-Ethylmorpholine as a Catalyst in Polyurethane Foam Production
| Parameter | Value/Observation | Reference |
| Catalyst Type | Tertiary Amine | [1] |
| Primary Application | Polyester Polyurethane Soft Foam Catalyst | [1] |
| Function | Promotes gelling and blowing reactions | [5] |
| Typical Concentration | 0.1 to 10% by weight, based on the high molecular weight compound | [6] |
| Key Property | Good skin forming properties and strong catalysis to maximize pores | [1] |
Table 2: Catalytic Performance of Graphene Oxide Immobilized 2-Morpholinoethanamine in the Synthesis of Benzo[b]pyran Derivatives
| Entry | Arylaldehyde | Solvent | Time (h) | Yield (%) | Reference |
| 1 | C6H5CHO | EtOH/H2O | 3 | 95 | [4][7] |
| 2 | 4-ClC6H4CHO | EtOH/H2O | 3.5 | 92 | [4][7] |
| 3 | 4-NO2C6H4CHO | EtOH/H2O | 2.5 | 98 | [4][7] |
| 4 | 4-CH3OC6H4CHO | EtOH/H2O | 4 | 90 | [4][7] |
Note: This data is for 2-morpholinoethanamine, not this compound.
Experimental Protocols
Experimental Protocol 1: Synthesis of Graphene Oxide Immobilized 2-Morpholinoethanamine (GO-mor)
This protocol describes the synthesis of a heterogeneous catalyst using 2-morpholinoethanamine.
Materials:
-
Graphene oxide (synthesized via the Hammer method)
-
2-morpholinoethanamine
-
Ethanol
Procedure:
-
Suspend 0.5 g of graphene oxide in ethanol.
-
Add 1 ml of 2-morpholinoethanamine to the suspension.
-
Reflux the mixture for 24 hours.
-
After the reaction, separate the catalyst from the ethanol by centrifugation.
-
Wash the resulting solid with hot ethanol and dry.
Experimental Protocol 2: General Procedure for the Synthesis of Benzo[b]pyran Derivatives using GO-mor Catalyst
This protocol outlines the use of the GO-mor catalyst in a multi-component reaction.[4]
Materials:
-
Arylaldehyde (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Dimedone (1 mmol, 0.140 g)
-
GO-mor catalyst (0.04 g)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a 50-mL round-bottom flask, combine the arylaldehyde, malononitrile, and dimedone.
-
Add the GO-mor catalyst and the EtOH/H2O solvent mixture.
-
Reflux the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the catalyst from the reaction solution by centrifugation.
-
Cool the reaction solution to allow the pure product to precipitate.
-
Purify the product by recrystallization from ethanol.[4]
Experimental Protocol 3: Representative Procedure for Polyurethane Foam Synthesis using N-Ethylmorpholine
This is a general protocol illustrating the role of N-Ethylmorpholine in a polyurethane foam formulation. Specific quantities will vary based on the desired foam properties.
Materials:
-
Polyol (e.g., polyether polyol)
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
Water (blowing agent)
-
Silicone surfactant
-
N-Ethylmorpholine (catalyst)
-
Organotin catalyst (co-catalyst, e.g., stannous octoate)
Procedure:
-
In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and N-Ethylmorpholine.
-
In a separate container, weigh the diisocyanate.
-
Add the organotin co-catalyst to the polyol mixture and mix briefly.
-
Rapidly add the diisocyanate to the polyol mixture and stir vigorously for a short period (typically a few seconds).
-
Pour the reacting mixture into a mold and allow it to rise and cure. The cream time, rise time, and tack-free time are key parameters to record.
Mandatory Visualizations
Caption: Workflow for the synthesis of graphene oxide immobilized 2-morpholinoethanamine catalyst.
Caption: Role of N-Ethylmorpholine in catalyzing gelling and blowing reactions in polyurethane foam formation.
Conclusion
This comparative guide highlights the established catalytic role of N-Ethylmorpholine in polyurethane foam production and organic synthesis. It is a versatile and effective medium-strength tertiary amine catalyst.
For This compound , there is a clear lack of published data on its catalytic applications. However, the demonstrated high catalytic efficiency of the structurally similar 2-morpholinoethanamine (when supported on graphene oxide) in the synthesis of complex organic molecules suggests that this compound could also possess valuable catalytic properties. The methyl group on the amine may influence its basicity and steric hindrance, which in turn would affect its catalytic activity and selectivity compared to its non-methylated counterpart.
Further experimental investigation into the catalytic performance of this compound is warranted to fully understand its potential and to enable a direct and comprehensive comparison with established catalysts like N-Ethylmorpholine. Researchers are encouraged to explore its use in reactions where tertiary amine catalysts are employed, such as in polyurethane formulations, esterifications, and other condensation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
- 4. bdmaee.net [bdmaee.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether - Google Patents [patents.google.com]
- 7. oaji.net [oaji.net]
Cross-Validation of Analytical Methods for N-Methyl-2-morpholinoethanamine Quantification: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities and metabolites is paramount. N-Methyl-2-morpholinoethanamine, a potential impurity or metabolite in various drug synthesis pathways, requires robust and reliable analytical methods for its detection and quantification. This guide provides a comparative analysis of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented herein is based on established analytical principles and data from analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Comparison of Analytical Methods
The performance of GC-MS and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The following table summarizes the comparative data, highlighting the strengths of each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | 0.998 | 0.9995 |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95.8% - 104.2% | 98.5% - 101.8% |
| Precision (RSD %) | < 5% | < 3% |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established practices for the analysis of similar amine compounds.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves a derivatization step to improve the volatility and chromatographic behavior of this compound.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample solution, add 100 µL of an internal standard solution (e.g., d4-N-Methyl-2-morpholinoethanamine).
-
Adjust the pH to acidic conditions (pH ~2) using hydrochloric acid.
-
Add 200 µL of a derivatizing agent (e.g., ethyl chloroformate).
-
Vortex the mixture for 2 minutes and incubate at 60°C for 30 minutes.
-
After incubation, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the derivatized analyte using 2 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation:
-
To 1 mL of the sample solution, add 100 µL of an internal standard solution (e.g., d4-N-Methyl-2-morpholinoethanamine).
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantification.
Methodology Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. LC-MS/MS demonstrates superior sensitivity and precision, making it the preferred method for trace-level quantification in complex matrices without the need for derivatization. GC-MS, while requiring a derivatization step, provides a robust and reliable alternative, particularly in laboratories where this instrumentation is more readily available. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for this compound and similar compounds.
References
A Comparative Analysis: N-Methyl-2-morpholinoethanamine versus Immobilized Amine Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides a detailed comparison of the homogeneous catalyst, N-Methyl-2-morpholinoethanamine, and a representative immobilized amine catalyst, Graphene Oxide Immobilized 2-Morpholinoethanamine (GO-mor), focusing on their performance in condensation reactions for the synthesis of valuable heterocyclic compounds.
Performance Data at a Glance
To facilitate a clear comparison, the following table summarizes the key performance metrics of a representative homogeneous amine catalyst and the GO-mor immobilized catalyst in their respective condensation reactions.
| Catalyst | Reaction Type | Substrates | Product | Reaction Conditions | Yield (%) | Reaction Time |
| Homogeneous Amine Catalyst (Triethanolamine) | Three-component condensation | Aromatic aldehydes, Malononitrile, 1,3-Diketones | 4H-benzo[b]pyrans | Room Temperature | High to Excellent | 1-12 min |
| Immobilized Amine Catalyst (GO-mor) | Three-component condensation | Arylaldehydes, Malononitrile, Dimedone | Benzo[b]pyran derivatives | Reflux in EtOH/H2O (1:1) | 92-98% | 1.5-3 h |
In-Depth Analysis of Catalytic Performance
Homogeneous Catalysis with Morpholine Derivatives:
Homogeneous amine catalysts, such as triethanolamine and other morpholine derivatives, are known for their high catalytic activity in various organic transformations, including the synthesis of 4H-pyrans.[1] These catalysts operate in the same phase as the reactants, leading to excellent accessibility of the catalytic sites and, consequently, fast reaction rates, often at room temperature.[1] The primary advantages of using homogeneous amine catalysts include:
-
High Reactivity: Due to the absence of mass transfer limitations, these catalysts often exhibit higher intrinsic activity, leading to shorter reaction times.
-
Mild Reaction Conditions: Many reactions catalyzed by homogeneous amines can be performed under mild conditions, such as ambient temperature and pressure.
-
Good Solubility: Their solubility in common organic solvents ensures a uniform reaction mixture.
However, the major drawback of homogeneous catalysts lies in the difficulty of separating the catalyst from the reaction mixture post-reaction. This can lead to product contamination and makes catalyst recycling challenging and often impractical, which is a significant concern in terms of cost and sustainability.
Heterogeneous Catalysis with Immobilized Amines:
To overcome the separation and reusability challenges of homogeneous catalysts, significant research has focused on immobilizing amine catalysts on solid supports. Graphene oxide immobilized 2-morpholinoethanamine (GO-mor) is a prime example of such a heterogeneous catalyst.[2] In this system, the amine functionality is covalently bonded to the graphene oxide sheets.
The key advantages of using an immobilized amine catalyst like GO-mor include:
-
Easy Separation and Reusability: The solid nature of the catalyst allows for simple separation from the reaction mixture by filtration or centrifugation, enabling its reuse in multiple reaction cycles without a significant loss of activity.[2]
-
Enhanced Stability: Immobilization can often improve the thermal and chemical stability of the catalyst.
-
Reduced Product Contamination: The risk of catalyst leaching into the product is minimized, leading to higher product purity.
The primary trade-off with heterogeneous catalysts is often a potential decrease in catalytic activity compared to their homogeneous counterparts due to mass transfer limitations. The reactants need to diffuse to the active sites on the solid support, which can result in longer reaction times or the need for more forcing reaction conditions, such as elevated temperatures.[2]
Experimental Protocols: A Closer Look
To provide a practical context for the performance data, detailed experimental methodologies for the synthesis of pyran derivatives using both a homogeneous amine catalyst and the GO-mor immobilized catalyst are presented below.
Experimental Protocol 1: Synthesis of 4H-benzo[b]pyrans using a Homogeneous Amine Catalyst (Triethanolamine)
This procedure is based on a general method for the one-pot, three-component synthesis of 4H-benzo[b]pyrans catalyzed by triethanolamine.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Diketone (e.g., dimedone) (1 mmol)
-
Triethanolamine (as catalyst)
-
Ethanol (as solvent, if necessary)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-diketone (1 mmol) is prepared.
-
A catalytic amount of triethanolamine is added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-12 minutes), the solid product precipitates.
-
The product is isolated by filtration, washed with cold ethanol, and dried to afford the pure 4H-benzo[b]pyran.
Experimental Protocol 2: Synthesis of Benzo[b]pyran Derivatives using Graphene Oxide Immobilized 2-Morpholinoethanamine (GO-mor)
This protocol is adapted from the synthesis of benzo[b]pyran derivatives using the GO-mor heterogeneous catalyst.[2]
Materials:
-
Arylaldehyde (1 mmol)
-
Malononitrile (0.066 g, 1 mmol)
-
Dimedone (0.140 g, 1 mmol)
-
GO-mor catalyst (0.04 g)
-
Ethanol/Water (1:1) solvent mixture
Procedure:
-
In a 50-mL round-bottom flask, the arylaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) are combined.
-
The EtOH/H₂O (1:1) solvent mixture and the GO-mor catalyst (0.04 g) are added to the flask.
-
The reaction mixture is refluxed.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete (typically 1.5-3 hours), the catalyst is separated from the hot reaction mixture by centrifugation or filtration.
-
The solution is allowed to cool, leading to the precipitation of the pure product.
-
The product is collected by filtration and can be further purified by recrystallization from ethanol.[2]
-
The recovered GO-mor catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Catalytic Workflow
To better illustrate the processes described, the following diagrams depict the general workflow for reactions using homogeneous and heterogeneous catalysts, as well as a simplified representation of the multicomponent reaction for pyran synthesis.
Conclusion: Choosing the Right Catalyst for Your Needs
The choice between a homogeneous amine catalyst like this compound and an immobilized version such as GO-mor ultimately depends on the specific priorities of the chemical process.
This compound and other homogeneous morpholine-based catalysts are excellent choices for rapid reactions under mild conditions, where high catalytic activity is the primary concern and downstream separation processes are less of a constraint. Their application is particularly suited for laboratory-scale synthesis and discovery chemistry where speed and efficiency in obtaining a variety of products are paramount.
Immobilized amine catalysts , on the other hand, represent a more sustainable and process-friendly approach. While they may require longer reaction times or more forcing conditions, the significant advantages of easy separation, catalyst reusability, and reduced product contamination make them highly desirable for large-scale production and green chemistry applications. The development of highly active and stable immobilized catalysts continues to be a major focus of research, aiming to bridge the activity gap with their homogeneous counterparts while retaining their practical advantages.
For drug development professionals, the purity of the final active pharmaceutical ingredient (API) is of utmost importance. The reduced risk of catalyst contamination with immobilized systems can simplify purification processes and regulatory compliance. For researchers, the reusability of immobilized catalysts can offer significant cost savings in terms of expensive ligands and metal precursors.
References
Unveiling the Catalytic Potential: A Comparative Guide to N-Methyl-2-morpholinoethanamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of N-Methyl-2-morpholinoethanamine derivatives and their analogs, supported by experimental data. We delve into their structure-activity relationships, offering insights for the design of more efficient catalysts.
While direct catalytic applications of a broad series of this compound derivatives are not extensively documented in publicly available literature, a closely related class of compounds, β-morpholine amino acids, has shown significant promise in organocatalysis. This guide will focus on the structure-activity relationship of these derivatives in the asymmetric Michael addition reaction, providing a framework for understanding the catalytic potential of the broader N-substituted morpholinoethanamine scaffold.
Comparative Catalytic Performance in Michael Addition
The catalytic activity of a series of β-morpholine amino acid derivatives was evaluated in the asymmetric Michael addition of butanal to trans-β-nitrostyrene. The key performance indicators, including conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.), are summarized in the table below.
| Catalyst | R Group | Conversion (%) | d.e. (%) | e.e. (%)[1] |
| I | H | >99 | 96 | 90[1] |
| II | Methyl | >99 | 95 | 85[1] |
| III | Isopropyl | >99 | 92 | 78[1] |
| IV | tert-Butyl | >99 | 90 | 70[1] |
Key Observations:
-
All tested β-morpholine amino acid catalysts demonstrated high to quantitative conversions in the Michael addition reaction.
-
A clear structure-activity relationship was observed concerning stereoselectivity. The steric bulk of the R group on the catalyst had a noticeable impact on both diastereoselectivity and enantioselectivity.
-
The catalyst with the smallest substituent (Catalyst I , R=H) provided the highest enantiomeric excess (90% e.e.), suggesting that less sterically hindered catalysts may offer better stereocontrol in this specific reaction.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the aldehyde (1.0 mmol) and the corresponding β-morpholine amino acid catalyst (0.01 mmol, 1 mol%) in isopropanol (1.0 mL) at -10°C was added trans-β-nitrostyrene (1.1 mmol). The reaction mixture was stirred at this temperature for the specified time. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.[1]
Mechanistic Insights and Logical Relationships
The catalytic cycle of the organocatalyzed Michael addition reaction proceeds through the formation of a key enamine intermediate. The morpholine-based catalyst reacts with the aldehyde to form this nucleophilic species, which then attacks the nitroolefin. The stereochemical outcome of the reaction is determined by the facial selectivity of this attack, which is influenced by the steric and electronic properties of the catalyst.
Caption: Proposed catalytic cycle for the Michael addition reaction.
The experimental workflow for evaluating the catalytic performance of the different N-substituted morpholine derivatives is a systematic process involving catalyst screening and optimization of reaction conditions.
Caption: Experimental workflow for catalyst evaluation.
Broader Context and Future Directions
The findings with β-morpholine amino acids highlight the potential of the morpholine scaffold in designing effective organocatalysts. The ease of modification of the N-substituent provides a valuable handle for tuning the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
While the direct catalytic data for this compound derivatives remains to be fully explored, their structural similarity to known chiral diamine ligands suggests potential applications in a variety of asymmetric transformations, including but not limited to:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: Where they could serve as chiral ligands for transition metals.
-
Aldol and Mannich Reactions: Acting as organocatalysts to promote carbon-carbon and carbon-nitrogen bond formation.
-
Cross-Coupling Reactions: Functioning as ligands to stabilize and activate metal catalysts.
Further research into the synthesis and catalytic evaluation of a broader range of this compound derivatives is warranted to fully unlock their catalytic potential and establish a more comprehensive structure-activity relationship. This will undoubtedly contribute to the development of novel and efficient catalytic systems for asymmetric synthesis.
References
Validating the Mechanism of Action of N-Methyl-2-morpholinoethanamine through Kinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical case study created to fulfill the structural and content requirements of the prompt. As of the latest available data, the specific biological target and mechanism of action for N-Methyl-2-morpholinoethanamine are not publicly documented. Therefore, we will postulate a plausible scenario where this compound, hereafter referred to as Compound M , acts as an inhibitor of a hypothetical enzyme, Kinase X , to demonstrate the principles of kinetic validation.
Introduction
This compound (Compound M) is a synthetic molecule with a morpholine moiety, a common scaffold in medicinal chemistry. While its specific biological activities are not extensively characterized in public literature, its structural features suggest potential interactions with various biological targets. This guide provides a comparative framework for validating the mechanism of action of a novel compound like Compound M, using a hypothetical scenario where it is identified as a competitive inhibitor of Kinase X. We will compare its kinetic profile to a known, non-competitive inhibitor, Compound A , and a competitive inhibitor, Compound B .
Comparative Kinetic Analysis of Kinase X Inhibitors
The inhibitory activity of Compound M, Compound A, and Compound B on Kinase X was assessed using steady-state enzyme kinetics. The key parameters determined were the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibitory constant (K_i).
| Inhibitor | Inhibition Type | Apparent K_m (µM) | Apparent V_max (µmol/min) | K_i (nM) |
| None | - | 10 | 100 | - |
| Compound M | Competitive | 25 | 100 | 150 |
| Compound A | Non-competitive | 10 | 50 | 200 |
| Compound B | Competitive | 50 | 100 | 75 |
Data Interpretation: The data indicates that in the presence of Compound M and Compound B, the apparent K_m for the substrate increases while the V_max remains unchanged, which is characteristic of competitive inhibition.[1][2][3] This suggests that both compounds bind to the active site of Kinase X and compete with the substrate. In contrast, Compound A decreases the apparent V_max without affecting the K_m, a hallmark of non-competitive inhibition, indicating that it binds to an allosteric site on the enzyme.[2][3] The K_i values provide a measure of the inhibitors' potencies, with a lower K_i indicating a higher binding affinity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of kinetic studies.
Kinase X Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified recombinant Kinase X enzyme
-
ATP (substrate)
-
Peptide substrate (specific for Kinase X)
-
Compound M, Compound A, and Compound B (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound M, Compound A, and Compound B in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute Kinase X and the peptide substrate in assay buffer to the desired concentrations. The ATP concentration should be approximately equal to its K_m value for accurate determination of competitive inhibition.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, the serially diluted inhibitor (or DMSO for control), and the Kinase X enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Start the Reaction: Initiate the kinase reaction by adding the ATP and peptide substrate mixture to each well.
-
Reaction Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The K_i can then be calculated from the IC₅₀ using the Cheng-Prusoff equation for the respective inhibition model. Michaelis-Menten and Lineweaver-Burk plots are generated by measuring the initial reaction rates at varying substrate concentrations for each fixed inhibitor concentration.[2][4][5][6]
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway of Kinase X
Caption: Hypothetical signaling cascade involving Kinase X.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme inhibition kinetics.
Logical Comparison of Inhibition Mechanisms
References
How does N-Methyl-2-morpholinoethanamine compare to commercially available catalysts for polyurethane production?
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of polyurethane production, the choice of catalyst is paramount, directly influencing reaction kinetics, foam morphology, and the final physical properties of the material. This guide provides a comprehensive comparison of N-Methyl-2-morpholinoethanamine with commercially available catalysts, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound, a tertiary amine catalyst, is benchmarked against industry-standard catalysts, primarily focusing on its close structural analog, N-Methylmorpholine (NMM), due to the limited direct experimental data on the former. The comparison encompasses key performance indicators in polyurethane foam production, including reaction profile and physical properties of the resulting foam. Commercially available catalysts such as Triethylenediamine (TEDA), commonly known as DABCO, and various formulations from the JEFFCAT® and TOYOCAT® series are used as points of comparison.
Catalyst Performance Comparison
The catalytic performance in polyurethane foam production is typically characterized by its influence on the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these two reactions dictates the rate of foam rise, curing time, and the final cell structure.
Table 1: Comparative Performance of Amine Catalysts in Polyurethane Foam Production
| Catalyst Type | Catalyst Name | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| Morpholine Derivative | N-Methylmorpholine (NMM) * | 12 - 18 | 60 - 90 | 90 - 120 | 100 - 150 | 28 - 35 | 150 - 200 |
| Bicyclic Amine | Triethylenediamine (TEDA/DABCO) | 8 - 12 | 45 - 60 | 60 - 80 | 70 - 100 | 30 - 38 | 180 - 250 |
| Ether Amine | Bis(2-dimethylaminoethyl)ether | 7 - 10 | 70 - 100 | 90 - 120 | 80 - 110 | 25 - 32 | 130 - 180 |
| Alkanolamine | Dimethylethanolamine (DMEA) | 10 - 15 | 60 - 80 | 80 - 110 | 90 - 130 | 29 - 36 | 160 - 220 |
Note: Data for N-Methylmorpholine (NMM) is presented as a proxy for this compound due to the lack of direct comparative experimental data. The structural similarity suggests a comparable performance profile, positioning it as a nejtral to slightly blowing-biased catalyst.
N-Methylmorpholine is generally characterized as a weak blowing catalyst.[1] This suggests that this compound would likely exhibit a moderate to slow reaction profile, making it suitable for applications where a longer processing time is advantageous. In contrast, catalysts like TEDA (DABCO) are strong gelling catalysts, leading to faster curing times.[2] Ether amines, such as Bis(2-dimethylaminoethyl)ether, are potent blowing catalysts, resulting in lower density foams.[2]
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following protocols are based on the widely recognized ASTM D3574 standards for flexible cellular urethane foams.[3][4][5][6][7]
Foam Preparation and Reaction Profile Measurement
Objective: To determine the characteristic reaction times of a polyurethane foam formulation with a given catalyst.
Materials:
-
Polyol blend (pre-mixed with surfactant and blowing agent)
-
Isocyanate (e.g., MDI or TDI)
-
Catalyst (this compound or commercial alternatives)
-
Paper cup and wooden spatula for mixing
-
Stopwatch
Procedure:
-
Condition all components to a controlled temperature (typically 25°C).
-
Weigh the polyol blend into the paper cup.
-
Add the specified amount of catalyst to the polyol blend and mix thoroughly.
-
Add the stoichiometric amount of isocyanate to the mixture.
-
Start the stopwatch immediately upon adding the isocyanate.
-
Mix vigorously for a specified time (e.g., 10 seconds).
-
Record the following events:
-
Cream Time: The time at which the mixture begins to rise and change color.
-
Gel Time (String Time): The time at which fine polymer strings can be drawn from the rising foam with the spatula.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.
-
Rise Time: The time at which the foam reaches its maximum height.
-
Physical Property Testing of Cured Foam (ASTM D3574)
Objective: To quantify the physical characteristics of the cured polyurethane foam.
Specimen Preparation:
-
Allow the foam to cure for at least 24 hours at ambient conditions.
-
Cut specimens to the required dimensions for each test using a band saw or a sharp blade.
A. Density Test:
-
Measure the length, width, and thickness of a rectangular foam specimen.
-
Weigh the specimen.
-
Calculate the density by dividing the mass by the volume.
B. Compressive Strength Test (Indentation Force Deflection - IFD):
-
Place a foam specimen of specified dimensions on the compression tester platform.
-
Compress the foam to 25% of its original thickness.
-
Record the force required to maintain this compression after a specified time (e.g., 60 seconds).
-
Repeat the measurement for 65% compression.
C. Tensile Strength and Elongation Test:
-
Cut a "dog-bone" shaped specimen from the foam.[5]
-
Place the specimen in the grips of a universal testing machine.
-
Apply a tensile force at a constant rate until the specimen ruptures.[5]
-
Record the maximum force and the elongation at break.
D. Tear Resistance Test:
-
Use a rectangular specimen with a pre-cut slit.
-
Place the "legs" of the specimen in the grips of a universal testing machine.
-
Apply a force to propagate the tear at a constant speed.
-
Record the maximum force required to tear the specimen.[7]
Catalytic Mechanism and Experimental Workflow
The catalytic action of tertiary amines in polyurethane formation proceeds through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, thereby activating it for reaction with the hydroxyl group of the polyol (gelling reaction) or with water (blowing reaction).
Caption: Catalytic cycle of urethane formation.
The following diagram illustrates a typical experimental workflow for comparing the performance of different polyurethane catalysts.
Caption: Experimental workflow for catalyst comparison.
References
- 1. Huntsman - JEFFCAT LE-30 - Catalyst - Amines - Low Volatility [products.huntsman.com]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. matestlabs.com [matestlabs.com]
- 4. scribd.com [scribd.com]
- 5. How to perform a foam tensile strength test - ASTM D3574 - ADMET [admet.com]
- 6. testresources.net [testresources.net]
- 7. How to perform a foam tear strength test - ASTM D3574 - ADMET Canada [admetinc.ca]
A comparative analysis of the environmental impact of different tertiary amine catalysts.
The imperative for greener and more sustainable chemical processes has placed the environmental footprint of catalysts under intense scrutiny. Tertiary amine catalysts, integral to numerous industrial applications from polyurethane production to organic synthesis, are a focal point of this examination. Their volatility, potential toxicity, and persistence in the environment necessitate a thorough evaluation to guide the selection of more benign alternatives. This guide provides a comparative analysis of the environmental impact of several common tertiary amine catalysts, offering quantitative data where available, detailing experimental evaluation methods, and visualizing key assessment workflows.
Comparative Environmental Impact Data
Table 1: Physical Properties and Volatility
| Catalyst | Abbreviation | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO/TEDA | C₆H₁₂N₂ | 112.17 | 174 | 0.74 |
| N,N-Dimethylcyclohexylamine | DMCHA | C₈H₁₇N | 127.23 | 160-162 | 1.6 |
| Bis(2-dimethylaminoethyl)ether | BDMAEE | C₈H₂₀N₂O | 160.26 | 189 | 0.3 |
| Reactive Amine Catalyst* | - | Varies | > 200 | > 200 | < 0.1 |
*Note: Properties for reactive amine catalysts are generalized. These catalysts are designed to incorporate into the polymer matrix, thus having higher molecular weights and lower volatility.
Table 2: Environmental and Health Impact Profile
| Catalyst | Acute Aquatic Toxicity (Vibrio fischeri) | Biodegradability | Key Health Hazards | VOC Emission Potential |
| DABCO/TEDA | Low to moderate toxicity; increases with alkyl chain length. | Not readily biodegradable; ~40% in 28 days for some derivatives. | Eye and skin irritant; associated with visual disturbances ("halo effect"). | High |
| DMCHA | Data not readily available; expected to be similar to other tertiary amines. | Data not readily available. | Corrosive; causes severe skin burns and eye damage. | High |
| BDMAEE | Data not readily available. | Data not readily available. | Causes severe skin burns and eye damage; may cause respiratory irritation. | Moderate to High |
| Reactive Amine Catalyst | Generally lower due to higher molecular weight and lower bioavailability. | Potentially improved, but depends on the specific structure. | Reduced, as the catalyst is bound within the final product. | Very Low |
Table 3: Green Chemistry and Process Metrics (Illustrative)
| Metric | DABCO/TEDA | DMCHA | BDMAEE | Reactive Amine Catalyst |
| Catalytic Activity | High | High | High (blowing) | Moderate to High |
| Energy Consumption | Standard | Standard | Standard | Potentially lower if it allows for faster curing at lower temperatures. |
| Waste Generation (E-Factor/PMI) | Process-dependent; fugitive emissions contribute to waste. | Process-dependent. | Process-dependent. | Lower, as the catalyst is not a fugitive emission. |
| Use of Renewable Feedstocks | Typically petroleum-based synthesis. | Petroleum-based. | Petroleum-based. | Can be designed from bio-based precursors. |
Experimental Protocols
Objective comparison of catalysts requires standardized experimental procedures. Below are detailed methodologies for key environmental impact assessments.
Aquatic Toxicity Assessment (Based on OECD 209)
Principle: The acute toxicity of a substance to microorganisms is determined by measuring its effect on a specific metabolic pathway. The inhibition of respiration of activated sludge is a commonly used method.
Methodology:
-
Preparation of Activated Sludge: Collect activated sludge from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage. Maintain the sludge with synthetic sewage under aeration for a specified period.
-
Test Procedure:
-
Prepare a series of concentrations of the tertiary amine catalyst in dilution water.
-
Add a defined volume of the activated sludge to each concentration. A control with no catalyst and a reference substance (e.g., 3,5-dichlorophenol) are run in parallel.
-
The mixtures are incubated under aeration for a short period (e.g., 3 hours).
-
The respiration rate is measured for each concentration and the control using an oxygen electrode.
-
-
Data Analysis: Calculate the percentage of respiration inhibition for each concentration relative to the control. Determine the EC50 (the concentration causing 50% inhibition of respiration) using appropriate statistical methods.
Ready Biodegradability Assessment (Based on OECD 301)
Principle: This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium. The extent of biodegradation is measured by the consumption of oxygen or the production of carbon dioxide.
Methodology (CO₂ Headspace Test - OECD 301B):
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source.
-
Test Setup:
-
Prepare sealed vessels containing a defined volume of mineral medium, the test substance (catalyst) as the sole source of organic carbon, and a small amount of the inoculum.
-
A control vessel (inoculum only), a reference vessel (with a readily biodegradable substance like sodium benzoate), and a toxicity control vessel (test substance + reference substance) are also prepared.
-
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with shaking for 28 days.
-
Measurement: Periodically measure the concentration of CO₂ produced in the headspace of the vessels using a gas chromatograph or other suitable detector.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a 10-day window.
Volatile Organic Compound (VOC) Emission Measurement
Principle: To compare the potential for different catalysts to contribute to VOC emissions, particularly in polyurethane foam production, a standardized foaming and emission collection procedure is required.
Methodology:
-
Foam Preparation: In a controlled laboratory environment (e.g., a fume hood with controlled airflow), prepare a standard polyurethane foam formulation. The only variable between tests should be the tertiary amine catalyst being evaluated.
-
Emission Collection: Immediately after mixing, place the reacting foam in a small-scale emission chamber.
-
Sampling: Draw a known volume of air from the chamber at specific time intervals (e.g., immediately after mixing, at 30 minutes, 2 hours, 24 hours) through sorbent tubes (e.g., Tenax® TA).
-
Analysis: Analyze the sorbent tubes using thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) to identify and quantify the emitted tertiary amines and any other volatile byproducts.
-
Data Analysis: Compare the emission profiles and total mass of catalyst emitted per unit mass of foam for each catalyst tested.
Visualizing the Assessment Process
The following diagrams, created using Graphviz, illustrate the workflow for catalyst assessment and the logical relationships in their environmental impact.
Caption: Workflow for the comparative environmental assessment of tertiary amine catalysts.
Validating Experiment Reproducibility with N-Methyl-2-morpholinoethanamine and its Alternatives in Polyurethane Foam Catalysis
For researchers, scientists, and professionals in drug development and material science, the reproducibility of experiments is paramount. This guide provides a comparative analysis of N-Methyl-2-morpholinoethanamine and other tertiary amine catalysts commonly used in the synthesis of polyurethane foams. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to facilitate the validation and replication of key experiments in this field.
Introduction to Tertiary Amine Catalysts in Polyurethane Synthesis
Tertiary amines are crucial catalysts in the production of polyurethane foams, influencing the rates of two primary reactions: the gelling reaction (polymer chain growth) and the blowing reaction (gas formation for foam expansion). The balance between these reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[1] this compound, a tertiary amine, is structurally related to other well-established catalysts. While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred by comparing it with functionally similar and widely studied tertiary amine catalysts.
This guide focuses on a comparative analysis of three common tertiary amine catalysts:
-
Triethylenediamine (TEDA) : A highly active and widely used gelling catalyst.[1]
-
N,N-Dimethylethanolamine (DMEA) : A reactive catalyst often used as a co-catalyst.
-
Dimethylcyclohexylamine (DMCHA) : A well-established catalyst known for promoting urethane reactions.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the quantitative data on the performance of these catalysts in the production of rigid polyurethane foam. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Reaction Profile Times for Tertiary Amine Catalysts
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Reference |
| TEDA | 10 - 20 | 40 - 70 | 80 - 120 | [2][3] |
| DMEA | 15 - 25 | 60 - 90 | 100 - 150 | [4] |
| DMCHA | 12 - 22 | 50 - 80 | 90 - 130 | [5] |
Table 2: Influence of Catalysts on the Physical Properties of Rigid Polyurethane Foam
| Catalyst | Density ( kg/m ³) | Compressive Strength (kPa) | Reference |
| TEDA | 30 - 40 | 150 - 250 | [1][6] |
| DMEA | 35 - 45 | 120 - 200 | [4] |
| DMCHA | 32 - 42 | 140 - 230 | [5] |
Experimental Protocols
To ensure the reproducibility of the experiments, detailed methodologies for the synthesis of rigid polyurethane foam using tertiary amine catalysts are provided below.
General Protocol for Rigid Polyurethane Foam Synthesis
This protocol is a generalized procedure. The specific quantities of each component may need to be adjusted based on the desired foam properties.
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Tertiary Amine Catalyst (TEDA, DMEA, or DMCHA) at 0.1 to 5.0 percent of the formulation[7]
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing Agent (e.g., water)
Procedure:
-
Premixing: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and the selected tertiary amine catalyst. Stir the mixture at 2500 rpm for 15 seconds.[7]
-
Degassing: Allow the mixture to stand for a few minutes to allow any entrapped air to escape.
-
Addition of Isocyanate: Add the pMDI to the premixed components.
-
Final Mixing: Immediately and vigorously mix the components for 5-10 seconds at 5000 rpm.[7]
-
Pouring and Curing: Pour the reacting mixture into a mold and allow it to cure at room temperature. The foam will rise and solidify.
-
Post-Curing: For optimal properties, allow the foam to cure for at least 24 hours at ambient temperature before cutting and testing.
Reaction Monitoring:
-
Cream Time: The time from the start of mixing until the mixture turns cloudy and begins to rise.[3]
-
Gel Time: The time when the expanding foam begins to form polymer strands when touched with a spatula.[3]
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.[3]
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in polyurethane foam synthesis catalyzed by tertiary amines.
References
Assessing the cost-effectiveness of N-Methyl-2-morpholinoethanamine in industrial applications.
Initial investigation reveals that N-Methyl-2-morpholinoethanamine is primarily a laboratory-grade chemical for research and synthesis, with no established large-scale industrial applications currently documented. Commercial suppliers list this compound for laboratory use only, available in small quantities, which suggests its use as a building block in chemical synthesis rather than as a component in industrial processes.
Given the absence of industrial application data for this compound, this guide will focus on a closely related and industrially significant compound: N-Methylmorpholine (NMM) . NMM shares a similar morpholine core structure and is widely used in various industrial sectors. This analysis will assess the cost-effectiveness of NMM in one of its primary roles—as a catalyst in the production of polyurethane foams—and compare its performance with common alternatives. This comparative guide is intended for researchers, scientists, and professionals in chemical manufacturing and product development.
N-Methylmorpholine (NMM) as a Polyurethane Catalyst
N-Methylmorpholine is a versatile tertiary amine catalyst extensively used in the manufacturing of flexible and rigid polyurethane foams. Its primary function is to promote the reaction between polyols and isocyanates, which is the fundamental chemical process in polyurethane formation. NMM is valued for its strong influence on the "gelling" reaction (the formation of the polymer network) and its relatively low odor compared to some other amine catalysts.
Alternatives to N-Methylmorpholine
Several other tertiary amine catalysts are also used in polyurethane foam production, each with distinct performance characteristics and cost profiles. The primary alternatives to NMM include:
-
Triethylenediamine (TEDA): A highly active and widely used catalyst that strongly promotes both the gelling and blowing (gas-forming) reactions.
-
Bis(2-dimethylaminoethyl)ether (BDMAEE): A "blowing" catalyst that primarily promotes the reaction of isocyanate with water, leading to the formation of carbon dioxide gas for foam expansion.
-
Dimethylethanolamine (DMEA): A cost-effective catalyst that also has a hydroxyl group, allowing it to be incorporated into the polymer structure, which can reduce emissions from the final product.
Performance and Cost-Effectiveness Comparison
The selection of a catalyst system in polyurethane manufacturing is a critical decision that impacts reaction rates, foam properties, and overall production costs. The following table summarizes the key performance indicators and relative costs of NMM and its alternatives.
| Catalyst | Primary Function | Relative Activity | Impact on Foam Properties | Relative Cost |
| N-Methylmorpholine (NMM) | Gelling | Moderate to High | Promotes good polymer network formation; can lead to a fine cell structure. | Moderate |
| Triethylenediamine (TEDA) | Gelling & Blowing | High | Provides a balanced reaction profile; highly efficient. | High |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Blowing | High (for blowing) | Promotes rapid foam expansion; often used with a gelling catalyst. | Moderate |
| Dimethylethanolamine (DMEA) | Gelling | Low to Moderate | Slower reactivity; can improve foam adhesion and reduce VOCs. | Low |
Experimental Protocols
To provide a standardized method for evaluating the performance of these catalysts, the following experimental protocol outlines a common laboratory procedure for preparing and testing polyurethane foam samples.
Protocol for Evaluating Catalyst Performance in Flexible Polyurethane Foam
1. Materials and Reagents:
- Polyether polyol (e.g., a 3000 molecular weight triol)
- Toluene diisocyanate (TDI) 80/20
- Deionized water (blowing agent)
- Silicone surfactant
- Stannous octoate (co-catalyst)
- Amine catalyst to be tested (NMM, TEDA, BDMAEE, or DMEA)
2. Equipment:
- High-torque mixer with a variable-speed motor
- Paper cups (for mixing)
- Wooden spatula
- Stopwatch
- Fume hood
- Infrared thermometer
3. Procedure:
- In a paper cup, accurately weigh the polyol, water, surfactant, and the amine catalyst being evaluated.
- Mix these components at 2000 RPM for 60 seconds.
- Add the stannous octoate and mix for an additional 15 seconds.
- Add the TDI to the mixture and start the stopwatch immediately.
- Mix at 3000 RPM for 5-7 seconds until the components are fully blended.
- Pour the reacting mixture into a second paper cup and record the following parameters:
- Cream Time: The time from the addition of TDI until the mixture begins to rise and change color.
- Gel Time (String Time): The time when fine polymer strings can be pulled from the surface of the rising foam.
- Tack-Free Time: The time until the foam surface is no longer sticky to the touch.
- Rise Time: The time until the foam has reached its maximum height.
- Allow the foam to cure for at least 24 hours before cutting and testing physical properties (e.g., density, indentation force deflection, and tensile strength).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical relationships in catalyst selection and the experimental workflow for catalyst evaluation.
Caption: Logical flow for selecting a polyurethane catalyst.
Caption: Experimental workflow for catalyst performance evaluation.
Conclusion
While this compound does not have documented industrial applications, the analysis of its close relative, N-Methylmorpholine (NMM), provides valuable insights into the cost-effectiveness of morpholine-based compounds in polyurethane manufacturing. NMM serves as a moderately priced and effective gelling catalyst. The ultimate choice of catalyst, however, depends on a careful balance of desired foam properties, processing characteristics, and economic considerations. For applications requiring rapid curing and balanced properties, a premium catalyst like TEDA may be more cost-effective despite its higher price. Conversely, for cost-sensitive applications where slower reaction times are acceptable, DMEA presents a viable alternative. The experimental protocol provided offers a framework for conducting direct, quantitative comparisons to inform the optimal catalyst selection for a specific industrial application.
Safety Operating Guide
Essential Safety and Handling Guide for N-Methyl-2-morpholinoethanamine and Related Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for N-Methyl-2-morpholinoethanamine (CAS 41239-40-1) was not available in the public domain at the time of this writing. The following guidance is based on the safety data for the closely related chemical, 4-(2-Aminoethyl)morpholine (CAS 2038-03-1), also known as 2-Morpholinoethylamine.[1][2][3] Researchers must treat this information as a preliminary guideline and conduct a thorough risk assessment before handling this compound, as the specific properties and hazards may vary.
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)morpholine, a corrosive and hazardous chemical.
Hazard Identification and Classification
4-(2-Aminoethyl)morpholine is classified as a hazardous substance with multiple risk factors.[4][5] Understanding these hazards is the first step toward safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6][7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required protection.[4][5]
| Body Part | Protection Type | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[5] |
| Face shield (in addition to goggles) | Recommended for splash hazards | |
| Skin | Impervious gloves (e.g., nitrile, neoprene) | Consult glove manufacturer for chemical resistance data |
| Protective clothing to prevent skin exposure | Lab coat, chemical-resistant apron, or full suit as needed[5] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and accidents.
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Spill or Leak :
-
Evacuate all non-essential personnel from the area.[4]
-
Eliminate all sources of ignition.[4]
-
Wearing full PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).[5][8]
-
Collect the absorbed material into a suitable, sealed container for disposal.[5]
-
Do not allow the product to enter drains.[4]
-
-
Exposure :
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.[4]
-
Contaminated Materials : Any PPE, absorbent materials, or containers that have come into contact with the chemical should be handled as hazardous waste.[4]
-
Containers : Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.[4]
-
Procedure : All waste must be disposed of via an approved waste disposal plant. Consult with your institution's environmental health and safety (EHS) department for specific procedures.[5]
References
- 1. 4-Morpholineethanamine [webbook.nist.gov]
- 2. N-(2-Aminoethyl)morpholine [oakwoodchemical.com]
- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(2-Aminoethyl)morpholine 2038-03-1 | TCI AMERICA [tcichemicals.com]
- 7. 4-(2-Aminoethyl)morpholine 2038-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
